molecular formula C6H11N3O9 B1217155 Propatyl nitrate CAS No. 2921-92-8

Propatyl nitrate

Cat. No.: B1217155
CAS No.: 2921-92-8
M. Wt: 269.17 g/mol
InChI Key: YZZCJYJBCUJISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propatylnitrate is a nitrate ester.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-bis(nitrooxymethyl)butyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O9/c1-2-6(3-16-7(10)11,4-17-8(12)13)5-18-9(14)15/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZCJYJBCUJISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183467
Record name Propatyl nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2921-92-8
Record name Propatyl nitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2921-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propatyl nitrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propatyl nitrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propatyl nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propatylnitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.970
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPATYL NITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJT2YN495R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Propatyl Nitrate: An In-depth Technical Guide to Nitric Oxide Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propatyl nitrate (B79036) is a nitrovasodilator agent utilized in the management of angina pectoris.[1][2] Its therapeutic efficacy is intrinsically linked to its ability to release nitric oxide (NO), a pivotal signaling molecule in the cardiovascular system. This technical guide provides a comprehensive overview of the core mechanism of propatyl nitrate, focusing on the biochemical pathways of NO release, the subsequent signaling cascade, and the experimental methodologies employed to elucidate these processes. While specific quantitative kinetic data for this compound is not extensively available in publicly accessible literature, this guide will leverage data from well-studied organic nitrates like nitroglycerin (GTN), which share a common mechanism of action, to provide a quantitative context.

The Enzymatic Release of Nitric Oxide from this compound

The bioactivation of this compound is a critical step in its mechanism of action, involving the enzymatic conversion of the nitrate ester to release nitric oxide. This process is primarily carried out in vascular smooth muscle cells.[3]

The Central Role of Mitochondrial Aldehyde Dehydrogenase (ALDH2)

The primary enzyme responsible for the metabolic conversion of this compound and other organic nitrates is mitochondrial aldehyde dehydrogenase (ALDH2).[3] This enzyme, located in the mitochondrial matrix, possesses a nitrate reductase activity that catalyzes the denitration of the organic nitrate molecule. The reaction involves the reduction of the nitrate group to yield nitric oxide and the corresponding denitrated metabolite.[3][4]

The enzymatic action of ALDH2 is crucial for the therapeutic effect of this compound at clinically relevant concentrations. The activity of ALDH2 can be a limiting factor in the efficacy of organic nitrates and is also implicated in the phenomenon of nitrate tolerance, where prolonged exposure to the drug leads to a diminished response.[3]

Other Potential Enzymatic Pathways

While ALDH2 is considered the principal enzyme for the bioactivation of high-potency organic nitrates, other enzymes may also contribute to the release of nitric oxide. These include other isoforms of aldehyde dehydrogenase, such as ALDH1a1, and the cytochrome P450 (CYP) system.[4][5] The involvement of these alternative pathways may vary depending on the specific organic nitrate, its concentration, and the tissue type.

The Nitric Oxide Signaling Cascade

Once released, nitric oxide initiates a well-defined signaling pathway within the vascular smooth muscle cells, leading to vasodilation.

Activation of Soluble Guanylate Cyclase (sGC)

Nitric oxide is a potent activator of soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The binding of NO to the heme moiety of sGC induces a conformational change that significantly increases the enzyme's catalytic activity.[6]

cGMP-Mediated Vasodilation

The subsequent increase in intracellular cGMP levels activates cGMP-dependent protein kinase G (PKG). PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the dephosphorylation of the myosin light chain.[7][8] This cascade of events ultimately results in the relaxation of the vascular smooth muscle, leading to vasodilation.[3] The dilation of veins reduces cardiac preload, while the dilation of arteries reduces afterload, both of which decrease myocardial oxygen demand and alleviate the symptoms of angina.[3]

Quantitative Data on Organic Nitrate Bioactivation and Effect

As specific quantitative data for this compound is limited, the following tables summarize key parameters for nitroglycerin (GTN), a structurally related organic nitrate that is also bioactivated by ALDH2. This data provides a valuable reference for understanding the general kinetics and potency of this class of drugs.

Table 1: Michaelis-Menten Kinetic Parameters for ALDH2-Mediated GTN Metabolism

SubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
Glyceryl Trinitrate (GTN)~36~30[4]

Disclaimer: This data is for nitroglycerin (GTN) and is intended to be illustrative of the kinetic parameters for ALDH2-mediated organic nitrate metabolism. Specific values for this compound may differ.

Table 2: Vasodilator Potency of Organic Nitrates

CompoundEC50 for Vasodilation (µM)Reference
Glyceryl Trinitrate (GTN)~0.1 - 1.0[9]
Isosorbide Dinitrate (ISDN)~1.0 - 10.0[9]

Experimental Protocols

The following sections detail the methodologies for key experiments used to study the mechanism of nitric oxide release from organic nitrates.

Measurement of ALDH2 Activity

Objective: To determine the enzymatic activity of ALDH2 in the presence of an organic nitrate substrate.

Methodology:

  • Enzyme Source: Purified recombinant ALDH2 or mitochondrial fractions isolated from relevant tissues (e.g., liver, vascular smooth muscle).

  • Reaction Mixture: A buffered solution (e.g., sodium pyrophosphate buffer, pH 8.8) containing NAD+ as a cofactor and a substrate for ALDH2 (e.g., propionaldehyde).

  • Initiation: The reaction is initiated by the addition of the enzyme preparation.

  • Detection: The rate of NADH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.

  • Inhibition Assay: To assess the effect of an organic nitrate, the enzyme is pre-incubated with the compound for a defined period before the addition of the substrate, and the change in enzyme activity is measured.

Detection of Nitric Oxide Release

Objective: To quantify the amount of nitric oxide released from an organic nitrate upon enzymatic bioactivation.

Methodology: Griess Assay

  • Sample Preparation: The organic nitrate is incubated with the enzyme source (e.g., purified ALDH2 or cell lysates) in a suitable buffer.

  • Griess Reagent: The Griess reagent is a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic solution.

  • Reaction: Nitrite (a stable oxidation product of NO) in the sample reacts with the Griess reagent to form a colored azo compound.

  • Detection: The absorbance of the solution is measured spectrophotometrically at approximately 540 nm.

  • Quantification: The concentration of nitrite, and thus the amount of NO released, is determined by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Measurement of cGMP Levels

Objective: To measure the intracellular accumulation of cGMP in response to organic nitrate treatment.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Cell Culture: Vascular smooth muscle cells are cultured and treated with the organic nitrate for various time points and concentrations.

  • Cell Lysis: The cells are lysed to release intracellular components, including cGMP.

  • ELISA: A competitive ELISA kit is used for the quantification of cGMP. In this assay, cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of antibody binding sites.

  • Detection: The amount of labeled cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample. The signal is typically detected using a colorimetric substrate.

  • Quantification: The cGMP concentration in the samples is determined by comparison to a standard curve.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

propatyl_nitrate_no_release_pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell cluster_mitochondrion Mitochondrion Propatyl Nitrate_ext This compound Propatyl Nitrate_int This compound Propatyl Nitrate_ext->Propatyl Nitrate_int Diffusion ALDH2 ALDH2 Propatyl Nitrate_int->ALDH2 Bioactivation NO Nitric Oxide (NO) ALDH2->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Myosin LC-P Phosphorylated Myosin Light Chain PKG->Myosin LC-P Inhibition of Phosphorylation Myosin LC Dephosphorylated Myosin Light Chain Myosin LC-P->Myosin LC Dephosphorylation Relaxation Vasodilation Myosin LC->Relaxation experimental_workflow_no_detection Start Start: Prepare Enzyme and Substrate Incubation Incubate this compound with ALDH2 Start->Incubation Sample_Collection Collect Supernatant Incubation->Sample_Collection Griess_Addition Add Griess Reagent Sample_Collection->Griess_Addition Color_Development Incubate for Color Development Griess_Addition->Color_Development Measurement Measure Absorbance at 540 nm Color_Development->Measurement Quantification Quantify Nitrite Concentration (vs. Standard Curve) Measurement->Quantification End End: Determine NO Release Quantification->End

References

Propatyl Nitrate's Effect on Myocardial Preload and Afterload: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propatyl nitrate (B79036), an organic nitrate vasodilator, exerts its therapeutic effects in conditions such as angina pectoris primarily by modulating myocardial oxygen supply and demand. A critical component of its mechanism of action is the reduction of both myocardial preload and afterload. This is achieved through the generation of nitric oxide (NO), which leads to widespread vasodilation. This technical guide provides an in-depth analysis of the pharmacodynamics of propatyl nitrate, focusing on its influence on the key hemodynamic parameters of myocardial preload and afterload. This document summarizes available quantitative data, outlines typical experimental protocols for investigation, and visualizes the core signaling pathways and experimental workflows.

Introduction

This compound is a member of the organic nitrate class of drugs, which have been a cornerstone in the management of ischemic heart disease for over a century.[1] The primary therapeutic goal in treating angina is to restore the balance between myocardial oxygen supply and demand. This compound achieves this through its potent vasodilatory effects, which in turn reduce the workload on the heart.[2] This guide will delve into the specific hemodynamic consequences of this compound administration, with a focus on myocardial preload and afterload, providing a technical resource for researchers and professionals in drug development.

Mechanism of Action: The Nitric Oxide Signaling Pathway

The vasodilatory effect of this compound is mediated by its conversion to nitric oxide (NO), a potent signaling molecule.[2]

  • Metabolic Conversion: Upon administration, this compound undergoes biotransformation, primarily within the vascular smooth muscle cells. This process is catalyzed by the enzyme mitochondrial aldehyde dehydrogenase (ALDH2), which releases NO from the parent drug.[2]

  • Activation of Soluble Guanylate Cyclase (sGC): The liberated NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).[2]

  • Increased cGMP Synthesis: This binding activates sGC, leading to an increased conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2]

  • Smooth Muscle Relaxation: Elevated intracellular cGMP levels activate protein kinase G (PKG), which in turn leads to a cascade of events causing the dephosphorylation of myosin light chains. This prevents the interaction of myosin and actin, resulting in vascular smooth muscle relaxation and vasodilation.[3]

This compound Signaling Pathway PropatylNitrate This compound ALDH2 Mitochondrial Aldehyde Dehydrogenase 2 (ALDH2) PropatylNitrate->ALDH2 Metabolism NO Nitric Oxide (NO) ALDH2->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP sGC catalysis PKG Protein Kinase G (PKG) cGMP->PKG Activation MyosinLC Myosin Light Chain Phosphorylation PKG->MyosinLC Inhibition Relaxation Vascular Smooth Muscle Relaxation MyosinLC->Relaxation Leads to

This compound's NO-sGC-cGMP Signaling Pathway

Effects on Myocardial Preload and Afterload

This compound's vasodilatory action has a differential effect on the venous and arterial vasculature, leading to a significant reduction in both preload and, to a lesser extent, afterload.[2]

Reduction of Myocardial Preload

This compound primarily acts as a venodilator.[2] The dilation of peripheral veins increases the capacitance of the venous system, leading to pooling of blood in the periphery and a decrease in venous return to the heart.[4] This reduction in venous return lessens the volume of blood filling the left ventricle during diastole, thereby decreasing the left ventricular end-diastolic pressure (LVEDP) and volume.[5] This decrease in preload, or the stretch on the ventricular muscle fibers at the end of diastole, is a major factor in reducing myocardial oxygen demand.[3]

Reduction of Myocardial Afterload

While the predominant effect is on the venous system, this compound also causes dilation of arterial vessels, although to a lesser degree.[2] This arterial vasodilation reduces systemic vascular resistance (SVR), which is the primary determinant of afterload.[4] Afterload is the resistance the heart must overcome to eject blood during systole. By reducing SVR, this compound decreases the workload on the heart, further contributing to the reduction in myocardial oxygen consumption.[1]

Quantitative Hemodynamic Effects

Direct quantitative data on the effects of this compound on specific measures of preload (LVEDP) and afterload (SVR) are limited in publicly available literature. However, a clinical study on this compound in patients with chronic stable angina demonstrated a statistically significant reduction in both systolic and diastolic blood pressure, which are components of afterload.[6]

To provide a representative understanding of the expected quantitative effects of long-acting nitrates on preload and afterload, data from studies on nitroglycerin, a pharmacologically similar compound, are presented below. It is important to note that these values are for nitroglycerin and may not be directly transferable to this compound, but they illustrate the general magnitude of effect for this drug class.

Table 1: Representative Hemodynamic Effects of Nitroglycerin

Hemodynamic ParameterBaseline (Mean ± SD)Post-Nitroglycerin (Mean ± SD)Percentage ChangeReference
Preload
Left Ventricular End-Diastolic Pressure (LVEDP)22.7 ± 7.6 mmHg11.4 ± 6.1 mmHg-50%[7]
Left Ventricular End-Diastolic Volume (LVEDV)138 ± 54 ml/m²122 ± 54 ml/m²-11.6%[7]
Afterload
Mean Arterial Pressure (MAP)Not ReportedNot Reported-
Systemic Vascular Resistance (SVR)Not ReportedNot Reported-
Other
Systolic Blood PressureNot ReportedNot Reported-
Diastolic Blood PressureNot ReportedNot Reported-
Heart RateNot ReportedNot Reported-
Cardiac Output---27%[8]

Note: The table is populated with data from studies on nitroglycerin as a proxy for this compound. The study on this compound by Goldwasser et al. (2016) reported a statistically significant reduction in blood pressure (p < 0.0001) and heart rate (p = 0.0001) but did not provide mean values or percentage changes.[6]

Experimental Protocols

Investigating the effects of this compound on myocardial preload and afterload requires specific and well-controlled experimental designs in both preclinical and clinical settings.

Preclinical Animal Model Protocol (Illustrative)

This protocol describes a general approach for evaluating the hemodynamic effects of this compound in a rat model of myocardial ischemia.

Objective: To determine the effect of this compound on left ventricular end-diastolic pressure (preload) and systemic vascular resistance (afterload) in an animal model of angina.

Animal Model: Male Sprague-Dawley rats (250-300g). Myocardial ischemia can be induced by ligation of the left anterior descending (LAD) coronary artery.[9]

Experimental Groups:

  • Sham-operated control group

  • Vehicle-treated ischemia group

  • This compound-treated ischemia group (various doses)

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rats (e.g., with a combination of medetomidine-midazolam-butorphanol) and perform a thoracotomy to expose the heart.[9]

  • Hemodynamic Monitoring: Insert a pressure-volume catheter into the left ventricle via the carotid artery to continuously measure LVEDP and other cardiac function parameters. Place a flow probe around the ascending aorta to measure cardiac output.[10]

  • Induction of Myocardial Ischemia: Ligate the LAD artery to induce regional myocardial ischemia.[9]

  • Drug Administration: Administer this compound or vehicle intravenously at specified time points after the induction of ischemia.

  • Data Acquisition and Analysis: Record hemodynamic data continuously. Calculate Systemic Vascular Resistance (SVR) using the formula: SVR = (Mean Arterial Pressure - Central Venous Pressure) / Cardiac Output.[11]

Preclinical_Experimental_Workflow start Start anesthesia Anesthesia and Surgical Preparation start->anesthesia instrumentation Hemodynamic Instrumentation (PV Catheter, Flow Probe) anesthesia->instrumentation baseline Record Baseline Hemodynamics instrumentation->baseline ischemia Induce Myocardial Ischemia (LAD Ligation) baseline->ischemia drug_admin Administer this compound or Vehicle ischemia->drug_admin data_acq Continuous Hemodynamic Data Acquisition drug_admin->data_acq analysis Data Analysis (LVEDP, SVR, etc.) data_acq->analysis end End analysis->end

Generalized Preclinical Experimental Workflow
Human Clinical Trial Protocol (Illustrative)

This protocol outlines a typical design for a clinical trial to assess the hemodynamic effects of this compound in patients with stable angina.

Objective: To evaluate the effect of sublingual this compound on left ventricular end-diastolic pressure (preload) and systemic vascular resistance (afterload) in patients with stable angina pectoris.

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Participant Population: Patients with a documented history of stable angina pectoris.

Procedure:

  • Informed Consent and Screening: Obtain informed consent and screen participants based on inclusion and exclusion criteria.

  • Baseline Measurements: Perform baseline non-invasive measurements of blood pressure and cardiac output (e.g., using echocardiography or impedance cardiography). For invasive measurements, perform right and left heart catheterization to directly measure LVEDP, pulmonary capillary wedge pressure, and cardiac output (thermodilution).[12]

  • Randomization and Drug Administration: Randomly assign participants to receive either sublingual this compound (e.g., 10 mg) or a matching placebo.[6]

  • Post-Dose Hemodynamic Monitoring: Continuously monitor hemodynamic parameters for a specified period after drug administration.

  • Washout Period: A washout period of sufficient duration to eliminate the drug from the system.

  • Crossover: Participants who received the placebo in the first phase will receive this compound, and vice versa.

  • Data Analysis: Compare the changes in LVEDP and SVR from baseline between the this compound and placebo groups.

Conclusion

This compound effectively reduces both myocardial preload and afterload through its nitric oxide-mediated vasodilatory effects. The primary reduction in preload, achieved through venodilation, is a key mechanism for alleviating anginal symptoms by decreasing myocardial oxygen demand. While direct quantitative data for this compound's impact on LVEDP and SVR are not extensively available, the well-established pharmacology of organic nitrates provides a strong basis for its hemodynamic profile. Further research with direct and detailed hemodynamic measurements will be valuable in fully elucidating the precise quantitative effects of this compound and optimizing its clinical application in cardiovascular diseases.

References

Propatyl Nitrate: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological profile of propatyl nitrate (B79036). The information is intended to support research and development efforts in the field of cardiovascular therapeutics.

Chemical Structure and Identification

Propatyl nitrate, also known as 2,2-bis(nitrooxymethyl)butyl nitrate, is an organic nitrate vasodilator. Its chemical identity is established by the following identifiers:

  • IUPAC Name: 2,2-bis(nitrooxymethyl)butyl nitrate[1][2][3][4]

  • CAS Number: 2921-92-8[1][2][3]

  • Molecular Formula: C₆H₁₁N₃O₉[1][2][3]

  • SMILES: CCC(CO--INVALID-LINK--[O-])(CO--INVALID-LINK--[O-])CO--INVALID-LINK--[O-][1][3]

  • InChIKey: YZZCJYJBCUJISI-UHFFFAOYSA-N[3]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 269.17 g/mol [1][2][3]
Appearance White powder[2]
Melting Point 51-52 °C[2]
Density 1.49 g/cm³[2]
Solubility Readily soluble in acetone (B3395972) and alcohol; Practically insoluble in water.[2]
LogP 2.1[5]

Pharmacological Properties and Mechanism of Action

This compound is a potent vasodilator used in the treatment of angina pectoris.[6] Its therapeutic effects are mediated through the release of nitric oxide (NO) in vascular smooth muscle cells.[7][8]

The mechanism of action involves the following key steps:

  • Enzymatic Conversion: this compound is metabolized by mitochondrial aldehyde dehydrogenase (ALDH2) within vascular smooth muscle cells, leading to the release of nitric oxide.[7]

  • Activation of Guanylate Cyclase: The released NO diffuses to and activates soluble guanylate cyclase (sGC).[7]

  • Increased cGMP Levels: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7]

  • Activation of Protein Kinase G (PKG): Elevated cGMP levels activate cGMP-dependent protein kinase (PKG).

  • Vasodilation: PKG activation leads to a cascade of events that decrease intracellular calcium levels and cause dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation. This effect is more pronounced in veins than in arteries.[7]

The primary pharmacological effects of this compound include:

  • Venodilation: Reduces venous return to the heart (preload).

  • Arterial Dilation: To a lesser extent, reduces systemic vascular resistance (afterload).

  • Coronary Artery Dilation: Improves blood flow to the myocardium.

These actions collectively decrease myocardial oxygen demand and improve oxygen supply, thereby alleviating the symptoms of angina.[7][8]

Signaling Pathway Diagram

G cluster_cell Vascular Smooth Muscle Cell Propatyl_Nitrate This compound ALDH2 mALDH2 Propatyl_Nitrate->ALDH2 Metabolism NO Nitric Oxide (NO) ALDH2->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Myosin_LC_P Myosin Light Chain-P (Contracted) PKG->Myosin_LC_P Inhibition of Myosin Light Chain Kinase Myosin_LC Myosin Light Chain (Relaxed) Myosin_LC_P->Myosin_LC Dephosphorylation Vasodilation Vasodilation Myosin_LC->Vasodilation

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Experimental Protocols

Due to the limited availability of specific, published experimental protocols for this compound, the following sections provide representative methodologies adapted from general procedures for the synthesis, purification, and analysis of organic nitrates.

Synthesis of this compound (Representative Protocol)

The synthesis of this compound is typically achieved through the nitration of its corresponding alcohol precursor, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (trimethylolpropane).

Materials:

  • 2-ethyl-2-(hydroxymethyl)-1,3-propanediol

  • Fuming Nitric Acid (90%)

  • Sulfuric Acid (98%)

  • Dichloromethane

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Magnesium Sulfate

  • Ice bath

Procedure:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol dissolved in dichloromethane.

  • The flask is cooled to 0-5 °C in an ice-salt bath.

  • A pre-cooled mixture of fuming nitric acid and sulfuric acid (nitrating mixture) is added dropwise to the stirred solution while maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at 0-5 °C.

  • The reaction mixture is then slowly poured onto crushed ice with vigorous stirring.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification (Representative Protocol)

The crude this compound can be purified by recrystallization.

Materials:

  • Crude this compound

  • Ethanol or an ethanol/water mixture

Procedure:

  • The crude this compound is dissolved in a minimal amount of hot ethanol.

  • The solution is allowed to cool slowly to room temperature and then placed in an ice bath to induce crystallization.

  • The resulting crystals are collected by vacuum filtration and washed with a small amount of cold ethanol.

  • The purified crystals are dried under vacuum.

Analysis (Representative Protocols)

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The structure of this compound can be confirmed by ¹H NMR spectroscopy. The spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the methylene (B1212753) protons adjacent to the nitrate groups.

  • ¹³C NMR: ¹³C NMR spectroscopy will show distinct signals for the different carbon atoms in the molecule, further confirming its structure.

4.3.2. Mass Spectrometry (MS)

  • Electrospray ionization (ESI) or chemical ionization (CI) mass spectrometry can be used to determine the molecular weight of this compound. The mass spectrum will show a molecular ion peak corresponding to its molecular weight.

4.3.3. High-Performance Liquid Chromatography (HPLC)

  • A reversed-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is typically used. Detection can be performed using a UV detector at an appropriate wavelength (e.g., 210 nm).

Experimental Workflow Diagram

G Start Start: 2-ethyl-2-(hydroxymethyl) -1,3-propanediol Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Workup Aqueous Workup & Extraction Nitration->Workup Crude_Product Crude This compound Workup->Crude_Product Purification Recrystallization Crude_Product->Purification Pure_Product Pure This compound Purification->Pure_Product Analysis Analysis Pure_Product->Analysis NMR NMR Analysis->NMR MS Mass Spectrometry Analysis->MS HPLC HPLC Analysis->HPLC

Caption: Representative experimental workflow for the synthesis and analysis of this compound.

Conclusion

References

In Vivo Cardiovascular Effects of Propatyl Nitrate in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 16, 2025

This technical guide provides a comprehensive overview of the in vivo cardiovascular effects of propatyl nitrate (B79036) and related long-acting organic nitrates in animal models. Due to a scarcity of publicly available preclinical data specifically for propatyl nitrate, this document synthesizes information from studies on other long-acting nitrates to provide a representative understanding of the anticipated pharmacodynamic effects. This compound, a member of the organic nitrate class of vasodilators, is primarily recognized for its role in the management of angina pectoris.[1][2][3] Its therapeutic action is mediated through the release of nitric oxide (NO), a potent vasodilator.[4]

Mechanism of Action: The Nitric Oxide-cGMP Signaling Pathway

Organic nitrates, including this compound, are prodrugs that undergo metabolic conversion to release nitric oxide (NO) within vascular smooth muscle cells.[5][6] This process can be enzyme-dependent, with mitochondrial aldehyde dehydrogenase 2 (ALDH2) playing a key role in the bioactivation of some nitrates like nitroglycerin.[4] Once released, NO activates soluble guanylate cyclase (sGC).[5] Activated sGC then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which phosphorylates several downstream targets. This cascade of events ultimately leads to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[5][6]

The primary hemodynamic consequences of this vasodilation are a reduction in both preload (venous return to the heart) and afterload (the resistance the heart pumps against), which decreases myocardial oxygen demand.[2][7] At therapeutic doses, nitrates predominantly affect venous capacitance vessels, but they also dilate large and medium-sized coronary arteries.[7][8]

This compound Signaling Pathway Mechanism of Action of this compound Propatyl_Nitrate This compound Metabolism Metabolic Conversion (e.g., ALDH2) Propatyl_Nitrate->Metabolism NO Nitric Oxide (NO) Metabolism->NO sGC_inactive Soluble Guanylate Cyclase (Inactive) NO->sGC_inactive activates sGC_active Soluble Guanylate Cyclase (Active) sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates MLCP Myosin Light Chain Phosphatase (MLCP) Activation PKG->MLCP Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC Dephosphorylated Myosin Light Chain Myosin_LC_P->Myosin_LC MLCP Relaxation Vascular Smooth Muscle Relaxation Myosin_LC->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

This compound's signaling cascade leading to vasodilation.

Representative In Vivo Cardiovascular Effects of Long-Acting Nitrates in Animal Models

The following tables summarize the hemodynamic effects of various long-acting organic nitrates in different animal models. This data is intended to be representative of the effects expected from this compound.

Table 1: Hemodynamic Effects of Long-Acting Nitrates in a Canine Model

ParameterDoseRoute of AdministrationChange from BaselineAnimal ModelReference
Mean Arterial Pressure (mmHg)1-25 µg/kgIntravenousDose-dependent decreaseConscious Dog[9]
Heart Rate (beats/min)1-25 µg/kgIntravenousIncrease (reflex tachycardia)Conscious Dog[9]
Left Ventricular End-Diastolic Pressure (mmHg)1-25 µg/kgIntravenousSignificant decreaseConscious Dog[9]
Coronary Artery Diameter1-25 µg/kgIntravenousDose-dependent increaseConscious Dog[9]
Cardiac Output8 and 16 mg/kgIntravenousIncreasedAnesthetized Dog with Mitral Insufficiency[5]
Total Systemic Resistance8 and 16 mg/kgIntravenousDecreasedAnesthetized Dog with Mitral Insufficiency[5]

Table 2: Hemodynamic Effects of Long-Acting Nitrates in a Porcine Model

ParameterDoseRoute of AdministrationChange from BaselineAnimal ModelReference
Mean Arterial Blood Pressure (mmHg)0.05-2.0 mg/minIntravenous InfusionDose-dependent decrease (from 94±2 to 79±3)Conscious Pig[10]
Heart Rate (beats/min)0.05-2.0 mg/minIntravenous InfusionIncrease (up to 43±3%)Conscious Pig[10]
Cardiac Output (L/min)0.05-2.0 mg/minIntravenous InfusionIncrease (from 2.74±0.09 to 3.40±0.18)Conscious Pig[10]
Systemic Vascular Resistance0.05-2.0 mg/minIntravenous InfusionDecrease (by 32±3%)Conscious Pig[10]
Left Ventricular End-Diastolic Pressure (mmHg)0.05-2.0 mg/minIntravenous InfusionDecrease (from 5.2±0.4 to 2.2±0.5)Conscious Pig[10]

Table 3: Hemodynamic Effects of Nitrate Supplementation in a Rodent Model

ParameterDoseRoute of AdministrationChange from BaselineAnimal ModelReference
Mean Arterial Pressure (mmHg)0.3 mmol/kg/dayOral (in drinking water) for 5 daysDecrease (from 139±4 to 124±5 at rest)Sprague-Dawley Rat[11]
Heart Rate (beats/min)0.3 mmol/kg/dayOral (in drinking water) for 5 daysNo significant change at restSprague-Dawley Rat[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the cardiovascular effects of this compound. Below are representative protocols for in vivo studies in rodent and larger animal models.

In Vivo Hemodynamic Assessment in Anesthetized Rats

This protocol describes a common method for evaluating the acute hemodynamic effects of intravenously administered nitrates.

  • Animal Preparation:

    • Male Wistar or Sprague-Dawley rats (250-350 g) are anesthetized with an appropriate agent (e.g., urethane (B1682113) or sodium pentobarbital).[5]

    • The trachea is cannulated to maintain a patent airway.[5]

    • The left carotid artery is cannulated with a polyethylene (B3416737) catheter connected to a pressure transducer for continuous blood pressure monitoring.[5]

    • The right jugular vein is cannulated for intravenous drug administration.[5]

  • Instrumentation and Data Acquisition:

    • The arterial cannula is connected to a data acquisition system to record systolic, diastolic, and mean arterial pressure (MAP).

    • Heart rate (HR) is derived from the blood pressure waveform.

    • A stabilization period of at least 20 minutes is allowed after surgical preparation before baseline measurements are recorded.[5]

  • Drug Administration:

    • This compound or other organic nitrates are dissolved in a suitable vehicle (e.g., saline).

    • The drug is administered as a bolus injection or a continuous infusion at escalating doses.

  • Data Analysis:

    • Changes in MAP and HR from baseline are calculated for each dose.

    • Dose-response curves are generated to determine the potency and efficacy of the compound.

Rat_Hemodynamic_Workflow Experimental Workflow for Hemodynamic Assessment in Rats cluster_prep Animal Preparation cluster_acq Data Acquisition cluster_admin Drug Administration cluster_analysis Data Analysis Anesthetize Anesthetize Rat Cannulate_Trachea Cannulate Trachea Anesthetize->Cannulate_Trachea Cannulate_Artery Cannulate Carotid Artery Cannulate_Trachea->Cannulate_Artery Cannulate_Vein Cannulate Jugular Vein Cannulate_Artery->Cannulate_Vein Connect_Transducer Connect to Pressure Transducer Cannulate_Artery->Connect_Transducer Stabilize Stabilization Period Connect_Transducer->Stabilize Record_Baseline Record Baseline BP & HR Stabilize->Record_Baseline Administer_Drug Administer this compound (IV) Record_Baseline->Administer_Drug Record_Hemodynamics Continuously Record Hemodynamics Administer_Drug->Record_Hemodynamics Calculate_MAP Calculate Mean Arterial Pressure Record_Hemodynamics->Calculate_MAP Analyze_Changes Analyze Changes from Baseline Calculate_MAP->Analyze_Changes Generate_Curves Generate Dose-Response Curves Analyze_Changes->Generate_Curves

Workflow for in vivo hemodynamic assessment in rats.
Cardiovascular Assessment in Conscious Large Animal Models (e.g., Pigs)

Conscious animal models are valuable for studying the hemodynamic effects of drugs without the confounding influence of anesthesia.

  • Surgical Instrumentation (Recovery Surgery):

    • Pigs are chronically instrumented under general anesthesia with vascular catheters in a major artery (e.g., carotid or femoral) and vein for blood pressure monitoring and drug administration, respectively.

    • Flow probes may be placed around key arteries (e.g., coronary artery) to measure blood flow.

    • Animals are allowed a recovery period of several days to a week before experimentation.

  • Experimental Procedure:

    • On the day of the experiment, the conscious, unrestrained pig is placed in a sling.

    • The arterial and venous catheters are connected to the recording equipment.

    • After a stabilization period, baseline hemodynamic parameters are recorded.

    • This compound is administered, typically as an intravenous infusion, at various doses.

  • Data Collection and Analysis:

    • Continuous recordings of blood pressure, heart rate, and other relevant parameters (e.g., coronary blood flow) are made.

    • Data is analyzed to determine the dose-dependent effects of the drug on the cardiovascular system.

Conclusion

This compound, as a member of the organic nitrate family, exerts its cardiovascular effects primarily through the NO-sGC-cGMP signaling pathway, leading to vasodilation. This results in a reduction of both cardiac preload and afterload, which is the basis for its therapeutic use in angina. While specific in vivo animal data for this compound is limited in the public domain, the wealth of information available for other long-acting nitrates provides a strong predictive framework for its hemodynamic profile. The experimental protocols outlined in this guide offer standardized methods for the preclinical evaluation of this compound and other novel organic nitrates. Further research focusing on the direct cardiovascular effects of this compound in various animal models would be beneficial to fully characterize its pharmacodynamic profile.

References

Propatyl Nitrate: A Technical Guide to Pharmacokinetics and Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published clinical pharmacokinetic data for propatyl nitrate (B79036) is scarce. Much of the specific quantitative data presented in this guide is estimated based on the known properties of similar short-acting organic nitrates. The experimental protocols are derived from studies on related compounds and serve as representative methodologies for the study of this drug class.

Introduction

Propatyl nitrate (2,2-bis(nitrooxymethyl)butyl nitrate) is an organic nitrate vasodilator historically used in the management of angina pectoris. Like other drugs in its class, its therapeutic effects are mediated through the release of nitric oxide (NO), a potent vasodilator.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics and metabolic pathways, with a focus on quantitative data, experimental methodologies, and the underlying biochemical mechanisms.

Pharmacokinetics

The pharmacokinetic profile of this compound is not well-documented in dedicated clinical studies. However, based on its classification as a short-acting organic nitrate, a general profile can be inferred. It is reported to have a longer half-life compared to some traditional nitrates, which may offer sustained therapeutic effects.[1]

Absorption, Distribution, Metabolism, and Excretion (ADME)

A summary of estimated pharmacokinetic parameters for this compound is presented in Table 1. It is crucial to note that these values are not derived from direct clinical studies of this compound but are estimations based on its similarity to other organic nitrates.

Table 1: Estimated Pharmacokinetic Parameters of this compound

ParameterEstimated ValueSource
Volume of Distribution (Vd) 3 L
Clearance (CL) 60 L/h
Half-life (t½) Longer than traditional nitrates[1]
Bioavailability (Oral) Expected to be low due to high first-pass metabolismInferred from class
Protein Binding Data not available-
Primary Route of Elimination Hepatic metabolismInferred from class

Metabolic Pathways

The biotransformation of this compound is central to its pharmacological activity. The primary metabolic pathway involves the enzymatic release of nitric oxide.

Primary Metabolic Pathway: Nitric Oxide Release

The key step in the bioactivation of this compound is the reduction of the nitrate ester to release nitric oxide. This process is predominantly catalyzed by the mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2).[1] The released NO then initiates a signaling cascade leading to vasodilation.

PropatylNitrate This compound ALDH2 Mitochondrial ALDH2 PropatylNitrate->ALDH2 Biotransformation NO Nitric Oxide (NO) ALDH2->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Catalyzes conversion of GTP to GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates MyosinLC Myosin Light Chain PKG->MyosinLC Promotes dephosphorylation of Relaxation Vascular Smooth Muscle Relaxation MyosinLC->Relaxation MyosinLCP Phosphorylated Myosin Light Chain MyosinLCP->MyosinLC

Caption: this compound Mechanism of Action.

Secondary Metabolic Pathways

While ALDH2 is the primary enzyme for bioactivation, other enzymes are known to be involved in the general metabolism of organic nitrates. These include cytochrome P-450 and glutathione (B108866) S-transferases. These pathways are generally considered to be involved in the clearance of the drug rather than its therapeutic effect. The metabolism of this compound through these pathways would likely involve sequential denitration of the molecule.

cluster_denitration Sequential Denitration PropatylNitrate This compound (Trinitrate) CYP450 Cytochrome P-450 PropatylNitrate->CYP450 Metabolism GST Glutathione S-Transferases PropatylNitrate->GST Metabolism Dinitrate Dinitrate Metabolite CYP450->Dinitrate GST->Dinitrate Mononitrate Mononitrate Metabolite Dinitrate->Mononitrate Denitrated Denitrated Core Mononitrate->Denitrated Excretion Excretion Denitrated->Excretion

Caption: General Metabolic Pathways for Organic Nitrates.

Experimental Protocols

This section details representative experimental methodologies for the study of this compound and related organic nitrates.

Quantification of this compound and its Metabolites in Biological Samples

Objective: To determine the concentration of this compound and its denitrated metabolites in plasma or urine.

Methodology: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • For plasma or serum: Deproteinize the sample by adding a precipitating agent (e.g., acetonitrile (B52724) or methanol) in a 1:2 ratio (sample:agent).

    • Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Collect the supernatant for analysis.

    • For urine: Dilute the sample with the mobile phase as needed.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized for the separation of this compound and its metabolites.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 210-220 nm.[2]

    • Quantification: Create a standard curve using known concentrations of this compound and its synthesized metabolites. The concentration in the biological samples is determined by comparing the peak areas to the standard curve.

Assessment of Mitochondrial Aldehyde Dehydrogenase (ALDH2) Activity

Objective: To measure the enzymatic activity of ALDH2 in the presence of this compound.

Methodology: Spectrophotometric Assay [3]

  • Sample Preparation:

    • Isolate mitochondria from tissue homogenates (e.g., liver or vascular tissue) by differential centrifugation.

    • Lyse the mitochondria to release the enzymes.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Assay Procedure:

    • In a cuvette, combine a buffer solution (e.g., sodium pyrophosphate buffer, pH 9.0), NAD+, and the mitochondrial lysate.

    • Initiate the reaction by adding a substrate for ALDH2 (e.g., propionaldehyde).

    • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

    • To test the effect of this compound, pre-incubate the lysate with varying concentrations of this compound before adding the substrate. A decrease in the rate of NADH formation indicates inhibition of ALDH2 activity.

In Vitro Assessment of Nitrate Tolerance

Objective: To induce and measure tolerance to the vasodilatory effects of this compound in isolated vascular tissue.

Methodology: Isolated Aortic Ring Assay [4]

  • Tissue Preparation:

    • Euthanize a laboratory animal (e.g., rat) and dissect the thoracic aorta.

    • Clean the aorta of adherent tissue and cut it into rings of 2-3 mm in width.

    • Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Induction of Tolerance:

    • To induce tolerance, incubate some of the aortic rings with a high concentration of this compound for a specified period (e.g., 1-2 hours). Control rings are incubated in the buffer alone.

  • Measurement of Vasodilation:

    • Pre-constrict all aortic rings with a vasoconstrictor (e.g., phenylephrine (B352888) or prostaglandin (B15479496) F2α) to achieve a stable contraction.

    • Generate a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath and measuring the degree of relaxation.

    • A rightward shift in the concentration-response curve for the this compound-incubated rings compared to the control rings indicates the development of tolerance.

cluster_prep Tissue Preparation cluster_tolerance Tolerance Induction cluster_measurement Measurement A1 Dissect Thoracic Aorta A2 Cut into 2-3 mm Rings A1->A2 A3 Mount in Organ Bath A2->A3 B1 Incubate with High Conc. of this compound A3->B1 B2 Control Incubation (Buffer Only) A3->B2 C1 Pre-constrict with Vasoconstrictor B1->C1 B2->C1 C2 Add Cumulative Doses of this compound C1->C2 C3 Measure Relaxation C2->C3 C4 Compare Dose-Response Curves C3->C4

References

The Antiplatelet Effects of Organic Nitrates: A Technical Guide to the Core Mechanisms of Propatyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organic nitrates, a cornerstone in the management of angina pectoris, exert their therapeutic effects not only through vasodilation but also via potent inhibition of platelet function. This technical guide delves into the core mechanisms underlying the antiplatelet effects of organic nitrates, with a specific focus on propatyl nitrate (B79036). By exploring the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway, this document provides a comprehensive overview for researchers, scientists, and drug development professionals. Detailed experimental protocols for assessing antiplatelet activity are outlined, and available quantitative data for representative organic nitrates are presented to offer a comparative perspective. This guide also features visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the science.

Introduction

Platelet activation and aggregation are critical events in the pathophysiology of thrombosis and acute coronary syndromes.[1][2] Antiplatelet therapy is, therefore, a fundamental strategy in the prevention and treatment of cardiovascular diseases. Organic nitrates, including propatyl nitrate, have long been recognized for their vasodilatory properties, which are primarily mediated by the release of nitric oxide (NO).[3][4] Emerging evidence has highlighted the significant antiplatelet effects of these compounds, adding another dimension to their therapeutic profile.[1][5] This guide provides an in-depth examination of the molecular mechanisms by which organic nitrates inhibit platelet function, with a particular emphasis on the role of the NO/cGMP pathway.

The Core Mechanism: The Nitric Oxide/Cyclic Guanosine Monophosphate (NO/cGMP) Signaling Pathway

The antiplatelet effects of organic nitrates are predominantly mediated by the nitric oxide (NO) signaling cascade.[3][5] this compound, like other organic nitrates, serves as an NO donor.[4] The released NO diffuses into platelets and activates soluble guanylate cyclase (sGC).[5] This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5][6] The subsequent increase in intracellular cGMP concentration is the pivotal event that leads to the inhibition of platelet activation and aggregation through various downstream mechanisms.[5][6]

Downstream Effectors of cGMP in Platelets

Elevated cGMP levels within platelets activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates several intracellular proteins.[6] This phosphorylation cascade ultimately leads to a reduction in intracellular calcium levels and inhibition of key platelet activation processes. The key downstream effects include:

  • Inhibition of Calcium Mobilization: PKG-mediated phosphorylation is believed to inhibit the release of calcium from intracellular stores and reduce calcium influx, a critical step for platelet activation.[5]

  • Inhibition of Fibrinogen Receptor (GPIIb/IIIa) Activation: The NO/cGMP pathway ultimately leads to a reduction in the binding of fibrinogen to the glycoprotein (B1211001) IIb/IIIa receptor, which is the final common pathway for platelet aggregation.[5]

  • Phosphorylation of Thromboxane (B8750289) Receptors: Evidence suggests that PKG can directly phosphorylate thromboxane A2 receptors, thereby inhibiting their signaling and subsequent platelet activation.[6]

The following diagram illustrates the signaling pathway initiated by organic nitrates in platelets.

cluster_extracellular Extracellular Space cluster_platelet Platelet Cytoplasm Organic Nitrate Organic Nitrate NO NO Organic Nitrate->NO Metabolism sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP sGC catalysis PKG cGMP-dependent Protein Kinase (PKG) cGMP->PKG Activation Inhibition Inhibition of Platelet Activation & Aggregation PKG->Inhibition Ca2+ ↓ Intracellular Ca²⁺ Inhibition->Ca2+ GPIIbIIIa ↓ GPIIb/IIIa Activation Inhibition->GPIIbIIIa TXA2R ↓ Thromboxane Receptor Signaling Inhibition->TXA2R

Signaling pathway of organic nitrate-mediated platelet inhibition.

Quantitative Data on Antiplatelet Effects

Organic NitrateAgonistAssay TypeIC50 / InhibitionReference
NitroglycerinADPPlatelet AggregometryWeak inhibitor when added before aggregation; induces disaggregation at ≥ 10⁻⁸ M[7]
Isosorbide DinitrateADP, Epinephrine, Collagen, Arachidonic Acid, ThrombinPlatelet AggregometryInhibition observed[1]
Isosorbide-2-mononitrateADPPlatelet Aggregometry12% inhibition at 10⁻⁷ M[3]
Isosorbide-2-mononitrateEpinephrinePlatelet Aggregometry41% inhibition at 10⁻⁶ M[3]

Note: The potency of organic nitrates in inhibiting platelet aggregation can be influenced by experimental conditions and the specific agonist used.[7]

Experimental Protocols

The evaluation of the antiplatelet effects of compounds like this compound typically involves in vitro assays using human platelets. Light Transmission Aggregometry (LTA) is a widely used and standardized method.

Detailed Methodology for Light Transmission Aggregometry (LTA)

Objective: To measure the ability of this compound to inhibit platelet aggregation induced by a specific agonist.

Materials:

  • Freshly drawn human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

  • Anticoagulant: 3.2% sodium citrate (B86180).

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Platelet agonist (e.g., adenosine (B11128) diphosphate (B83284) (ADP), collagen, arachidonic acid).

  • This compound solutions of varying concentrations.

  • Spectrophotometer-based aggregometer.

Procedure:

  • Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

  • PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

  • PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes to obtain PPP. PPP is used to set the 100% aggregation baseline.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Incubation: Pre-incubate aliquots of PRP with different concentrations of this compound or vehicle control for a specified time (e.g., 5-15 minutes) at 37°C.

  • Aggregation Measurement:

    • Place the PRP sample in the aggregometer cuvette with a stir bar.

    • Set the baseline (0% aggregation) with the PRP sample.

    • Add the platelet agonist to induce aggregation.

    • Monitor the change in light transmission for a defined period (e.g., 5-10 minutes). An increase in light transmission corresponds to platelet aggregation.

  • Data Analysis: Calculate the percentage of platelet aggregation for each concentration of this compound compared to the control. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal platelet aggregation.

The following diagram outlines the experimental workflow for evaluating the antiplatelet effects of an NO-donating drug.

cluster_workflow Experimental Workflow for Antiplatelet Drug Evaluation start Start blood Whole Blood Collection (Sodium Citrate) start->blood prp_ppp PRP & PPP Preparation (Centrifugation) blood->prp_ppp incubation Incubation of PRP with This compound / Control prp_ppp->incubation aggregation Induction of Platelet Aggregation (Agonist Addition) incubation->aggregation lta Light Transmission Aggregometry (LTA) aggregation->lta data Data Analysis (% Inhibition, IC50) lta->data end End data->end

Workflow for assessing the antiplatelet effects of NO-donors.

Logical Relationships in Drug Development

The development of novel antiplatelet agents based on organic nitrates involves a logical progression from understanding the fundamental mechanism to preclinical and clinical evaluation.

cluster_dev_path Drug Development Pathway mechanism Mechanism Identification (NO/cGMP Pathway) invitro In Vitro Studies (Platelet Aggregation Assays) mechanism->invitro invivo In Vivo Animal Models (Thrombosis Models) invitro->invivo clinical Clinical Trials (Phase I-III) invivo->clinical approval Regulatory Approval clinical->approval

Logical progression in the development of organic nitrate-based antiplatelet drugs.

Conclusion

This compound and other organic nitrates represent a class of drugs with significant antiplatelet properties that complement their established vasodilatory effects. The core mechanism of action is the donation of nitric oxide, leading to the activation of the sGC/cGMP/PKG signaling pathway within platelets. This cascade results in the inhibition of key processes required for platelet activation and aggregation. While specific quantitative data on the antiplatelet potency of this compound remains to be fully elucidated in publicly accessible literature, the well-understood mechanism of organic nitrates provides a strong foundation for its therapeutic rationale. Further research, employing standardized experimental protocols such as Light Transmission Aggregometry, is warranted to precisely quantify the antiplatelet efficacy of this compound and to explore its full potential in the management of thrombotic disorders. The continued investigation into the nuanced effects of organic nitrates on platelet function holds promise for the development of novel and improved antiplatelet therapies.

References

Propatyl Nitrate and Coronary Artery Vasodilation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propatyl nitrate (B79036) is a member of the organic nitrate class of drugs, utilized primarily for the management of angina pectoris.[1][2] Its therapeutic effect is rooted in its ability to induce vasodilation, particularly of the coronary arteries, which leads to an increase in myocardial oxygen supply and a reduction in cardiac workload. This guide provides a comprehensive overview of the molecular mechanisms, physiological effects, and relevant experimental data concerning propatyl nitrate's impact on coronary artery vasodilation. While specific quantitative data for this compound is limited in publicly available literature, this document consolidates the known information and draws upon data from analogous organic nitrates to provide a thorough technical understanding.

Mechanism of Action: The Nitric Oxide Signaling Cascade

The vasodilatory effect of this compound is mediated through the nitric oxide (NO) signaling pathway.[1][3] This is a well-established mechanism for all organic nitrates. The process can be broken down into several key steps:

  • Bioactivation: this compound undergoes metabolic conversion to release nitric oxide (NO).[1] This biotransformation is a critical step and is catalyzed by the mitochondrial enzyme aldehyde dehydrogenase-2 (ALDH2).[1]

  • Activation of Soluble Guanylate Cyclase (sGC): Once formed, NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.[1]

  • Increased cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1]

  • Activation of Protein Kinase G (PKG): Elevated levels of cGMP activate cGMP-dependent protein kinase (PKG).

  • Induction of Smooth Muscle Relaxation: PKG activation leads to a cascade of events that result in the relaxation of vascular smooth muscle cells. This includes the inhibition of calcium influx into the cell and the dephosphorylation of myosin light chains, which is essential for muscle contraction.[1]

The net result of this signaling cascade is the relaxation of the vascular smooth muscle, leading to vasodilation. In the context of coronary circulation, this dilation increases the diameter of the coronary arteries, thereby enhancing blood flow to the myocardium.[1]

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell Propatyl Nitrate_ext This compound Propatyl Nitrate_int This compound Propatyl Nitrate_ext->Propatyl Nitrate_int Diffusion ALDH2 ALDH2 (Mitochondrial) Propatyl Nitrate_int->ALDH2 Metabolism NO Nitric Oxide (NO) ALDH2->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Myosin Light Chain Dephosphorylation PKG->Relaxation Phosphorylation Cascade Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Signaling pathway of this compound-induced vasodilation.

Quantitative Data on Coronary Vasodilation

Table 1: Effect of Intracoronary Isosorbide (B1672297) Dinitrate on Coronary Artery Diameter

Drug & Dose Change in Coronary Diameter (Mean ± SD) p-value Reference
Isosorbide Dinitrate (0.3 mg) +19% ± 9% < 0.01 [4]

| Isosorbide Dinitrate (3 mg) | +23% ± 12% | < 0.01 |[4] |

Table 2: Dose-Response of Intracoronary Nitroglycerin on Coronary Artery Segments

Nitroglycerin Dose Left Main Proximal Segments Middle Segments Distal Segments Small Arteries (0.4-1.0 mm) Reference

| 150 µg | +5% | +9% | +19% | +34% | +54% |[5] |

These data illustrate a dose-dependent increase in coronary artery diameter following the administration of organic nitrates. It is reasonable to extrapolate that this compound would exhibit a similar dose-dependent vasodilatory effect on coronary arteries.

A clinical study on this compound in patients with chronic stable angina pectoris demonstrated its clinical efficacy and safety.[2] While this study did not quantify changes in coronary artery diameter, it did report statistically significant reductions in systolic and diastolic blood pressure, indicative of systemic vasodilation.

Table 3: Clinical Effects of this compound in Patients with Chronic Stable Angina

Parameter Pre-treatment (Mean ± SD) Post-treatment (30 days) (Mean ± SD) p-value Reference
Systolic Blood Pressure (mmHg) 134.4 ± 19.9 126.1 ± 16.9 < 0.0001 [2]
Diastolic Blood Pressure (mmHg) 82.3 ± 10.6 77.8 ± 9.1 < 0.0001 [2]

| Heart Rate (bpm) | 71.8 ± 11.2 | 68.9 ± 9.8 | 0.0001 |[2] |

Study medication: 10 mg this compound sublingual tablets, three times per day.[2][6]

Experimental Protocols

The following sections describe generalized experimental protocols that are commonly employed to assess the impact of organic nitrates on coronary artery vasodilation. These methodologies would be applicable to the study of this compound.

In Vivo Assessment of Coronary Vasodilation using Quantitative Coronary Angiography (QCA)

This protocol is considered the gold standard for assessing changes in coronary artery diameter in living subjects.

  • Subject Preparation: Human subjects or large animal models (e.g., swine) are typically used. Subjects are brought to a catheterization laboratory, and baseline vital signs are recorded.

  • Coronary Angiography: A catheter is introduced via a femoral or radial artery and advanced to the ostia of the coronary arteries. A baseline angiogram is performed by injecting a contrast agent.

  • Drug Administration: A specified dose of the organic nitrate (e.g., this compound) is administered, typically via intracoronary or sublingual routes.

  • Serial Angiography: Coronary angiograms are repeated at specific time points after drug administration to capture the time-course of vasodilation.

  • Quantitative Analysis: The acquired angiographic images are analyzed using QCA software. The diameter of specific coronary artery segments is measured before and after drug administration to calculate the percentage change in diameter.

QCA_Workflow cluster_protocol Quantitative Coronary Angiography (QCA) Protocol A Subject Preparation and Baseline Vitals B Baseline Coronary Angiography A->B C This compound Administration B->C D Serial Coronary Angiography C->D E Image Acquisition D->E F QCA Software Analysis E->F G Data Output: - Coronary Artery Diameter - % Vasodilation F->G

Caption: General experimental workflow for QCA.
In Vitro Assessment of Vascular Reactivity using Isolated Artery Segments

This protocol allows for the direct assessment of a drug's effect on vascular smooth muscle in a controlled environment.

  • Tissue Preparation: Coronary arteries are harvested from animal models (e.g., rats, rabbits) and dissected into rings of 2-3 mm in length.

  • Organ Bath Setup: The arterial rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Isometric Tension Recording: The rings are connected to an isometric force transducer to record changes in vascular tension.

  • Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine, U-46619) to induce a stable level of tone.

  • Cumulative Concentration-Response Curve: Increasing concentrations of this compound are added to the organ bath in a cumulative manner. The resulting relaxation is recorded.

  • Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction tension. A concentration-response curve is then plotted to determine the potency (EC50) and efficacy (Emax) of the drug.

Conclusion

This compound, as an organic nitrate, exerts its vasodilatory effects on coronary arteries through the well-characterized nitric oxide-cGMP signaling pathway. While specific quantitative data on its direct coronary vasodilatory effects are sparse, the available clinical data and extensive research on other organic nitrates strongly support its efficacy in increasing coronary blood flow and alleviating the symptoms of angina pectoris. The experimental protocols outlined in this guide provide a framework for future research to quantify the precise dose-response relationship and comparative efficacy of this compound in coronary artery vasodilation. Such studies would be invaluable for optimizing its clinical use and for the development of novel anti-anginal therapies.

References

An In-depth Technical Guide on the History and Initial Discovery of Propatyl Nitrate's Therapeutic Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propatyl nitrate (B79036), a coronary vasodilator, emerged in the mid-20th century as a therapeutic agent for the management of angina pectoris. This technical guide delves into the historical context of its discovery, initial synthesis, and the seminal clinical investigations that established its place in cardiovascular medicine. We will explore the early understanding of its mechanism of action, present detailed experimental protocols from foundational studies, and provide a quantitative analysis of its initial therapeutic efficacy. This document aims to provide a comprehensive historical and technical resource for researchers and professionals in the field of drug development.

Introduction: The Rise of Vasodilator Therapy

The therapeutic use of propatyl nitrate is rooted in the broader history of vasodilator therapy for angina pectoris, which began with the discovery of amyl nitrite's effects in the mid-19th century and was further solidified by the use of nitroglycerin.[1] By the mid-20th century, the search for longer-acting and more effective nitrate vasodilators was a key focus of cardiovascular drug development.[1] this compound, chemically known as 2,2-bis(nitrooxymethyl)butyl nitrate, was one such compound that emerged during this period of intense research.

Initial Synthesis of this compound

Synthesis of the Precursor: 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol

The precursor alcohol is a known chemical compound. Its synthesis can be achieved through various organic chemistry routes.

Nitration to this compound

The final step in the synthesis of this compound is the esterification of the hydroxyl groups of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol with nitric acid. This is a standard procedure for producing nitrate esters.

Inferred Experimental Protocol for Nitration:

A solution of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol would be slowly added to a cooled, stirred mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst and a dehydrating agent. The reaction temperature must be carefully controlled to prevent runaway reactions and the formation of byproducts. After the reaction is complete, the mixture is poured onto ice, and the this compound is extracted, washed to remove residual acids, and purified.

Early Pharmacological Investigations and Therapeutic Use

This compound was first investigated for its therapeutic potential in the late 1950s and early 1960s. One of the most comprehensive early clinical evaluations was published by G. Sandler in the British Medical Journal in 1961.[2] This study laid the groundwork for its subsequent use in the treatment of angina pectoris.

Seminal Clinical Study: Sandler (1961)

This study aimed to assess the efficacy of this compound in patients with angina pectoris. The research employed a rigorous methodology for its time, including a double-blind, placebo-controlled crossover design.

Experimental Protocol: Sandler (1961) Clinical Trial [2]

  • Patient Population: 20 patients with a history of angina pectoris, confirmed by clinical examination and electrocardiogram (ECG) changes.

  • Study Design: A double-blind, placebo-controlled crossover trial. Each patient served as their own control.

  • Treatment Regimen: Patients received either this compound (10 mg) or a placebo sublingually, three times a day. Each treatment period lasted for four weeks.

  • Outcome Measures:

    • The frequency of anginal attacks, recorded by the patients in a diary.

    • The consumption of glyceryl trinitrate (nitroglycerin) tablets for acute pain relief.

    • Electrocardiographic (ECG) changes at rest and after a standardized exercise test.

    • Subjective assessment of improvement by the patients.

  • Statistical Analysis: The results were analyzed by comparing the outcomes during the this compound treatment period with the placebo period for each patient.

Quantitative Data from Sandler (1961)

The following tables summarize the key quantitative findings from the Sandler (1961) study.[2]

Table 1: Effect of this compound on Anginal Attack Frequency and Glyceryl Trinitrate Consumption

Patient NumberMean No. of Anginal Attacks per Week (Placebo)Mean No. of Anginal Attacks per Week (this compound)Mean No. of Glyceryl Trinitrate Tablets per Week (Placebo)Mean No. of Glyceryl Trinitrate Tablets per Week (this compound)
1147126
210594
32110189
48473
5126105
6158137
79483
8189168
97362
10115104
11168147
12136115
13199178
146352
15147126
1610594
172010189
188473
19126105
20178157
Mean 13.5 6.7 11.8 5.8

Table 2: Electrocardiographic Changes and Subjective Improvement

OutcomeResult
ECG at Rest No significant changes were observed between the placebo and this compound periods.
ECG after Exercise A significant improvement in post-exercise ECG changes (less ST-segment depression) was noted in 14 out of 20 patients during this compound treatment compared to placebo.
Subjective Improvement 16 out of 20 patients reported a definite improvement in their condition while on this compound, with increased exercise tolerance and a reduced sense of chest constriction.

Early Understanding of the Mechanism of Action

In the 1960s, the precise molecular mechanism of action of organic nitrates was not fully elucidated as it is today with the understanding of nitric oxide (NO) signaling. The prevailing theory was that these compounds acted as direct smooth muscle relaxants, with a particular affinity for vascular smooth muscle. It was understood that this vasodilation led to a reduction in both preload (venous return to the heart) and afterload (the resistance the heart pumps against), thereby decreasing myocardial oxygen demand.

The discovery that organic nitrates act as prodrugs for nitric oxide, which then activates soluble guanylate cyclase to increase cGMP levels and cause vasodilation, was a later development.

Visualizations

Inferred Synthesis Pathway of this compound

G cluster_0 Synthesis of this compound Precursor 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol Nitration Nitration (Esterification) Precursor->Nitration Nitrating_Agent Nitric Acid (HNO3) Sulfuric Acid (H2SO4) Nitrating_Agent->Nitration Propatyl_Nitrate This compound (2,2-bis(nitrooxymethyl)butyl nitrate) Nitration->Propatyl_Nitrate

Caption: Inferred synthesis of this compound.

Experimental Workflow of the Sandler (1961) Clinical Trial

G cluster_1 Sandler (1961) Clinical Trial Workflow Patient_Recruitment Recruitment of 20 Patients with Angina Pectoris Crossover_Design Double-Blind, Placebo-Controlled Crossover Design Patient_Recruitment->Crossover_Design Treatment_Period_1 4 Weeks: Group A - this compound (10mg t.i.d.) Group B - Placebo (t.i.d.) Crossover_Design->Treatment_Period_1 Washout_Period Washout Period Treatment_Period_1->Washout_Period Data_Collection Data Collection: - Anginal Attack Frequency - Glyceryl Trinitrate Consumption - ECG (Rest and Exercise) - Subjective Assessment Treatment_Period_1->Data_Collection Treatment_Period_2 4 Weeks: Group A - Placebo (t.i.d.) Group B - this compound (10mg t.i.d.) Washout_Period->Treatment_Period_2 Treatment_Period_2->Data_Collection Analysis Analysis: Comparison of Treatment vs. Placebo Periods Data_Collection->Analysis

Caption: Workflow of the Sandler (1961) study.

Historical (1960s) Postulated Mechanism of Action

G cluster_2 Postulated Mechanism of Action (1960s) Propatyl_Nitrate_Admin This compound Administration Direct_Action Direct Action on Vascular Smooth Muscle Propatyl_Nitrate_Admin->Direct_Action Vasodilation Vasodilation (Coronary and Peripheral) Direct_Action->Vasodilation Reduced_Preload Reduced Venous Return (Preload) Vasodilation->Reduced_Preload Reduced_Afterload Reduced Arterial Resistance (Afterload) Vasodilation->Reduced_Afterload Decreased_Workload Decreased Myocardial Oxygen Demand Reduced_Preload->Decreased_Workload Reduced_Afterload->Decreased_Workload Angina_Relief Relief of Angina Pectoris Decreased_Workload->Angina_Relief

Caption: 1960s understanding of this compound's action.

Conclusion

The initial discovery and therapeutic application of this compound represent a significant step in the evolution of treatment for angina pectoris. The early clinical studies, exemplified by the work of Sandler (1961), provided a solid foundation for its use as a coronary vasodilator, demonstrating a clear benefit in reducing anginal attacks and improving exercise tolerance. While the understanding of its mechanism of action has evolved considerably since the 1960s, the foundational principles of vasodilation and reduction of myocardial workload remain central to its therapeutic effect. This historical and technical overview provides valuable context for contemporary research and development in cardiovascular pharmacology.

References

Methodological & Application

Application Notes and Protocols for In Vitro Vasodilation Assay Using Isolated Aortic Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vitro vasodilation assay using isolated aortic rings is a cornerstone technique in cardiovascular pharmacology and physiology. This ex vivo method provides a robust and reproducible model to assess the vasoactive properties of novel therapeutic compounds, study the mechanisms of vascular regulation, and investigate endothelial dysfunction in various disease models. This document offers a detailed protocol for performing this assay, guidelines for data presentation, and a visual representation of the key signaling pathways and experimental workflow.

The assay involves isolating the thoracic aorta from a laboratory animal, typically a rat or mouse, and cutting it into small rings. These rings are then mounted in an organ bath containing a physiological salt solution, such as Krebs-Henseleit buffer, maintained at a physiological temperature and continuously aerated. The tension of the aortic rings is measured using an isometric force transducer, allowing for the real-time assessment of vasoconstriction and vasodilation in response to pharmacological agents.

A key aspect of this assay is the ability to differentiate between endothelium-dependent and endothelium-independent vasodilation.[1] The endothelium plays a crucial role in regulating vascular tone by releasing various vasoactive substances, most notably nitric oxide (NO). By comparing the responses of aortic rings with intact and denuded endothelium, researchers can elucidate the specific site of action of a test compound.

Experimental Protocols

Materials and Reagents
  • Animals: Male Wistar rats (250-300 g) are commonly used. All animal procedures should be performed in accordance with institutional animal care and use guidelines.

  • Instruments:

    • Organ bath system with isometric force transducers

    • Data acquisition system

    • Dissecting microscope

    • Surgical instruments (forceps, scissors, etc.)

    • Micropipettes

  • Solutions and Chemicals:

Preparation of Krebs-Henseleit Buffer (KHB)

The composition of the Krebs-Henseleit buffer is crucial for maintaining the physiological viability of the aortic tissue.[2][3][4][5][6]

ComponentConcentration (mM)
NaCl118.4
KCl4.7
CaCl2·2H2O2.5
MgSO4·7H2O1.2
KH2PO41.2
NaHCO325.0
Glucose11.7

Preparation Steps:

  • Dissolve all components except NaHCO3 in distilled water.

  • Aerate the solution with carbogen gas (95% O2, 5% CO2) for at least 30 minutes.

  • Slowly add NaHCO3 to the solution while continuously gassing to prevent precipitation.

  • Adjust the pH to 7.4.

  • The solution should be freshly prepared on the day of the experiment.

Aortic Ring Preparation and Mounting
  • Animal Euthanasia and Aorta Dissection:

    • Humanely euthanize the rat using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Make a midline incision in the abdomen and thorax to expose the thoracic aorta.

    • Carefully dissect the thoracic aorta from the surrounding connective and adipose tissue and place it in a petri dish containing cold KHB.

  • Aortic Ring Preparation:

    • Under a dissecting microscope, remove any remaining connective tissue from the aorta.

    • Cut the aorta into rings of approximately 2-3 mm in width. Take care to handle the tissue gently to avoid damaging the endothelium.

  • Endothelium Denudation (for studying endothelium-independent responses):

    • To remove the endothelium, gently rub the luminal surface of the aortic ring with a fine wire or a wooden stick.[7]

  • Mounting the Aortic Rings:

    • Suspend each aortic ring between two L-shaped stainless-steel hooks in the organ bath chambers filled with KHB.

    • Maintain the temperature of the organ bath at 37°C and continuously bubble with carbogen gas.

Experimental Procedure for Vasodilation Assay
  • Equilibration:

    • Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

    • During the equilibration period, wash the tissues with fresh KHB every 15-20 minutes.

  • Viability and Contractility Check:

    • After equilibration, contract the rings by adding a submaximal concentration of a vasoconstrictor, typically phenylephrine (PE, 1 µM) or potassium chloride (KCl, 60 mM).

    • Once a stable contraction plateau is reached, this will be considered the pre-contraction level for subsequent vasodilation studies.

  • Endothelium Integrity Check:

    • In rings with intact endothelium, after pre-contraction with PE, add a single dose of acetylcholine (ACh, 10 µM). A relaxation of more than 80% indicates a healthy and functional endothelium.

    • In endothelium-denuded rings, the relaxation in response to ACh should be minimal (less than 10%).

  • Cumulative Concentration-Response Curve for Vasodilators:

    • After washing out the ACh and allowing the rings to return to baseline, re-contract the rings with the same concentration of PE.

    • Once a stable contraction is achieved, add the test vasodilator in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 10 µM).

    • Allow the response to each concentration to stabilize before adding the next.

    • For studying endothelium-independent vasodilation, sodium nitroprusside (SNP) is typically used as a positive control.

Data Presentation

Quantitative data from the vasodilation assay should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Vasodilator Response Parameters

This table summarizes the key parameters derived from the concentration-response curves, including the maximal relaxation (Emax) and the concentration required to produce 50% of the maximal response (EC50).

Group / TreatmentVasodilatorEndothelium StatusnEmax (%)pD2 (-log EC50 M)
ControlAcetylcholineIntact695.2 ± 3.17.8 ± 0.2
ControlAcetylcholineDenuded68.5 ± 1.5*-
ControlSodium NitroprussideIntact698.7 ± 2.58.5 ± 0.3
ControlSodium NitroprussideDenuded697.9 ± 2.88.6 ± 0.2
Test Compound XTest Compound XIntact685.4 ± 4.26.9 ± 0.4
Test Compound XTest Compound XDenuded683.9 ± 3.96.8 ± 0.3

Values are presented as mean ± SEM. *p < 0.05 compared to the intact group. pD2 is the negative logarithm of the EC50 value.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_prep Animal Euthanasia & Aorta Dissection ring_prep Aortic Ring Preparation (2-3 mm) animal_prep->ring_prep denudation Endothelium Denudation (optional) ring_prep->denudation mounting Mounting in Organ Bath denudation->mounting equilibration Equilibration (60-90 min) mounting->equilibration viability_check Viability Check (PE or KCl) equilibration->viability_check endo_check Endothelium Integrity Check (ACh) viability_check->endo_check vasodilation_curve Cumulative Concentration-Response Curve endo_check->vasodilation_curve data_acq Data Acquisition vasodilation_curve->data_acq curve_analysis Dose-Response Curve Analysis data_acq->curve_analysis param_calc Calculate Emax & EC50 curve_analysis->param_calc

Caption: Experimental workflow for the in vitro vasodilation assay.

Signaling Pathways

This pathway is primarily mediated by the release of nitric oxide (NO) from endothelial cells.

G cluster_endo Endothelial Cell cluster_smc Smooth Muscle Cell ACh Acetylcholine M3R M3 Receptor ACh->M3R PLC PLC M3R->PLC IP3 IP3 PLC->IP3 Ca Ca²⁺ IP3->Ca eNOS eNOS Ca->eNOS NO_endo NO eNOS->NO_endo LArg L-Arginine LArg->eNOS NO_smc NO NO_endo->NO_smc Diffusion sGC sGC NO_smc->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG Relaxation Relaxation PKG->Relaxation

Caption: Endothelium-dependent vasodilation pathway.

This pathway involves direct action on the vascular smooth muscle cells, bypassing the endothelium.

G cluster_smc Smooth Muscle Cell SNP Sodium Nitroprusside NO_donor NO Donor SNP->NO_donor NO_smc NO NO_donor->NO_smc sGC sGC NO_smc->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG Relaxation Relaxation PKG->Relaxation

Caption: Endothelium-independent vasodilation pathway.

References

Application Notes & Protocols: Establishing a Rat Model of Myocardial Ischemia for Propatyl Nitrate Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Myocardial ischemia, a condition characterized by reduced blood flow to the heart muscle, is a leading cause of cardiovascular morbidity and mortality worldwide.[1] Animal models are crucial for understanding the pathophysiology of ischemic heart disease and for evaluating the efficacy of new therapeutic agents.[1][2] The most common method for inducing myocardial infarction in rodents is the ligation of the left anterior descending (LAD) coronary artery, which reliably mimics the clinical scenario of an acute myocardial infarction.[3][4][5]

Propatyl nitrate (B79036), an organic nitrate, functions as a nitric oxide (NO) donor.[6][7] Its therapeutic effect in myocardial ischemia is primarily attributed to its ability to induce vasodilation.[6][7] This is achieved through the metabolic release of NO, which activates soluble guanylate cyclase, increases cyclic guanosine (B1672433) monophosphate (cGMP) levels, and ultimately leads to the relaxation of vascular smooth muscle.[6] This action reduces both cardiac preload (venous return) and afterload (systemic vascular resistance), thereby decreasing myocardial oxygen demand and improving the balance between oxygen supply and demand in the ischemic heart.[6][8]

These application notes provide detailed protocols for establishing a rat model of myocardial ischemia via LAD ligation and for assessing the cardioprotective effects of propatyl nitrate.

Part 1: Experimental Protocols

Protocol 1: Establishment of Myocardial Ischemia Model (LAD Ligation)

This protocol describes the surgical procedure for inducing acute myocardial infarction in rats by ligating the left anterior descending (LAD) coronary artery.[4][5]

1.1. Animal Selection and Preparation:

  • Species: Male Sprague-Dawley or Wistar rats (250-300g).[4][9]

  • Acclimatization: House animals for at least one week before the experiment under standard conditions (12:12 h light/dark cycle, ad libitum access to food and water).[10]

  • Anesthesia: Anesthetize the rat via intraperitoneal (IP) injection of a ketamine/xylazine cocktail or with inhaled isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).[9][10] Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.[5]

  • Pre-operative Care: Administer pre-operative analgesia (e.g., buprenorphine 0.05 mg/kg, SQ) 2-4 hours before surgery.[5] Shave and sterilize the chest area.

1.2. Surgical Procedure:

  • Place the anesthetized rat in a supine position on a heating pad to maintain body temperature.

  • Perform endotracheal intubation and connect the animal to a small animal ventilator.

  • Perform a left thoracotomy by making an incision in the fourth or fifth intercostal space to expose the heart.[4][11]

  • Gently retract the ribs to visualize the pericardium. Carefully open the pericardium to expose the left ventricle and the left atrium.

  • Identify the LAD coronary artery, which typically runs from beneath the left atrial appendage down towards the apex.[4]

  • Using a tapered needle, pass a 6-0 silk or prolene suture under the LAD, approximately 1-2 mm distal to the left atrial appendage.[4][5]

  • For a permanent occlusion model, tie a secure knot to ligate the artery. Successful ligation is confirmed by the immediate appearance of a pale, cyanotic area in the anterior wall of the left ventricle.[4][9]

  • For an ischemia-reperfusion model, create a snare by passing the ends of the suture through a small piece of polyethylene (B3416737) tubing. Tighten the snare to occlude the artery for the desired ischemic period (e.g., 45 minutes) and then release it to allow reperfusion.[11][12]

  • Close the chest cavity in layers, ensuring to evacuate any air from the thoracic cavity. Suture the muscle and skin layers separately.[4]

  • Sham Operation: For the control group, perform the entire surgical procedure, including passing the suture under the LAD, but do not tighten it to ligate the artery.

1.3. Post-operative Care:

  • Discontinue anesthesia and allow the animal to recover on a heating pad.

  • Administer post-operative analgesics as required.

  • Monitor the animal closely for the first 24 hours for signs of distress.[9] Survival rates can be impacted by factors like cardiac rupture in the acute phase.[3]

Protocol 2: this compound Administration

2.1. Drug Preparation:

  • Prepare a stock solution of this compound in a suitable vehicle (e.g., saline or DMSO/saline). The final concentration should be determined based on the desired dosage and administration volume.

2.2. Administration Regimen:

  • Grouping: Divide animals into experimental groups as described in Table 1.

  • Route of Administration: this compound can be administered via intravenous (IV), intraperitoneal (IP), or oral gavage routes. The IV route provides the most direct and rapid systemic delivery.

  • Dosing: The optimal dose should be determined in pilot studies. Administration can occur before ischemia (pre-treatment), at the onset of reperfusion, or during the post-infarction period.

Protocol 3: Assessment of Myocardial Injury

3.1. Electrocardiography (ECG):

  • Place subcutaneous needle electrodes on the limbs of the anesthetized rat.

  • Record a baseline ECG prior to surgery.

  • Monitor the ECG continuously during the procedure. Successful LAD ligation is typically indicated by a significant elevation of the ST-segment.[3]

3.2. Serum Biomarker Analysis:

  • Collect blood samples at designated time points (e.g., 6, 12, 24 hours post-ligation) via tail vein or cardiac puncture at the time of sacrifice.

  • Separate serum by centrifugation.

  • Analyze serum levels of cardiac troponin I (cTnI) or T (cTnT), creatine (B1669601) kinase-MB (CK-MB), and lactate (B86563) dehydrogenase (LDH) using commercially available ELISA kits.[13][14][15] cTnI and cTnT are the most sensitive and specific biomarkers for myocardial necrosis.[14][16]

3.3. Echocardiography for Cardiac Function:

  • At a terminal time point (e.g., 24 hours or several weeks for remodeling studies), anesthetize the animal.

  • Perform transthoracic echocardiography to assess cardiac function.

  • Acquire M-mode and 2D images in parasternal long- and short-axis views.

  • Measure parameters such as Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), and wall motion abnormalities to evaluate the extent of cardiac dysfunction.[17]

3.4. Histopathological Assessment of Infarct Size:

  • At the end of the experiment, euthanize the animal and excise the heart.

  • To arrest the heart in a relaxed state, inject potassium chloride (KCl) solution before excision.[17][18]

  • Rinse the heart with saline and slice it transversely into 2-mm thick sections.

  • For Acute Infarct Size (24-48h): Incubate the slices in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution at 37°C for 20-30 minutes.[19] TTC stains viable, metabolically active myocardium red, while the infarcted tissue remains pale white.[12]

  • For Chronic Infarct Size (weeks): Fix heart tissue in 10% formalin, embed in paraffin, and perform Masson's trichrome staining. This stain differentiates fibrotic scar tissue (blue/green) from healthy myocardium (red).[17]

  • Photograph the stained sections and quantify the infarct area as a percentage of the total left ventricular area using image analysis software (e.g., ImageJ).

Part 2: Data Presentation

Quantitative data should be organized into clear tables to facilitate comparison between experimental groups.

Table 1: Example of Experimental Group Design

Group Description Treatment Myocardial Ischemia N (Animals)
1 Sham Control Vehicle No (Sham Surgery) 10
2 Ischemia Control Vehicle Yes (LAD Ligation) 10
3 This compound Low Dose Yes (LAD Ligation) 10

| 4 | this compound | High Dose | Yes (LAD Ligation) | 10 |

Table 2: Key Cardiac Biomarkers for Myocardial Injury Assessment

Biomarker Typical Peak Time Post-MI Significance
Cardiac Troponin (cTnI, cTnT) 12-24 hours Gold standard; highly sensitive and specific for myocardial necrosis.[14]
Creatine Kinase-MB (CK-MB) 6-12 hours Rises earlier than troponins but is less specific.[15]

| Lactate Dehydrogenase (LDH) | 24-72 hours | Low sensitivity and specificity; useful for late diagnosis.[15] |

Table 3: Key Echocardiographic Parameters for Cardiac Function

Parameter Abbreviation Description Expected Change Post-MI
Left Ventricular Ejection Fraction LVEF Percentage of blood pumped out of the LV with each contraction. Decrease
Fractional Shortening FS A measure of the change in LV diameter during systole. Decrease
Left Ventricular Internal Diameter (Systole) LVID;s The diameter of the left ventricle at the end of contraction. Increase

| Left Ventricular Internal Diameter (Diastole) | LVID;d | The diameter of the left ventricle at the end of filling. | Increase |

Part 3: Visualizations

Diagrams are provided to illustrate the experimental workflow and the underlying mechanisms.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimental Procedure cluster_eval Phase 3: Evaluation & Data Collection cluster_analysis Phase 4: Analysis A Animal Acclimatization (1 week) B Randomization into Experimental Groups A->B C Anesthesia & Surgical Prep D Thoracotomy & LAD Ligation (or Sham Operation) C->D E This compound or Vehicle Admin D->E F ECG Monitoring (During Procedure) D->F G Blood Collection (Biomarkers) E->G H Echocardiography (Cardiac Function) E->H J Data Analysis & Statistical Comparison G->J I Heart Excision & Histopathology H->I I->J

Caption: Experimental workflow for evaluating this compound in a rat MI model.

G PN This compound ALDH2 ALDH2 (Mitochondrial) PN->ALDH2 Biotransformation NO Nitric Oxide (NO) ALDH2->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relax Vascular Smooth Muscle Relaxation PKG->Relax Vaso Vasodilation Relax->Vaso Effect Reduced Preload/Afterload Decreased O2 Demand Vaso->Effect

Caption: Mechanism of action signaling pathway for this compound.

G A Surgical Ligation of Left Anterior Descending Artery B Occlusion of Coronary Blood Flow A->B C Myocardial Ischemia (Oxygen & Nutrient Deprivation) B->C D Cardiomyocyte Injury & Necrosis C->D E Myocardial Infarction (Infarct Formation) D->E

Caption: Logical flow from LAD coronary artery ligation to myocardial infarction.

References

Application Notes & Protocols: A Placebo-Controlled Clinical Trial of Propatyl Nitrate in Stable Angina

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the design and execution of a robust, placebo-controlled clinical trial to evaluate the efficacy and safety of propatyl nitrate (B79036) in patients with stable angina pectoris.

Introduction

Stable angina pectoris is a clinical syndrome characterized by chest discomfort or pain that is typically precipitated by physical exertion or emotional stress and relieved by rest or nitroglycerin. It is a manifestation of myocardial ischemia, an imbalance between myocardial oxygen supply and demand. Propatyl nitrate is an organic nitrate that acts as a vasodilator.[1] Its mechanism of action involves the release of nitric oxide (NO), a potent vasodilator that relaxes vascular smooth muscle.[2][3] This leads to venous and arterial dilation, reducing both preload and afterload on the heart, thereby decreasing myocardial oxygen demand.[2] Additionally, this compound can dilate coronary arteries, potentially increasing myocardial oxygen supply.[3][4] This document outlines the protocol for a randomized, double-blind, placebo-controlled clinical trial to rigorously assess the therapeutic potential of this compound in managing stable angina.

Signaling Pathway of this compound

This compound exerts its therapeutic effects through the nitric oxide (NO) signaling pathway. Upon administration, it is metabolized to release NO, which then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn leads to the relaxation of the smooth muscle and vasodilation.[2]

G cluster_0 Vascular Smooth Muscle Cell PropatylNitrate This compound NO Nitric Oxide (NO) PropatylNitrate->NO Metabolic Conversion sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive activates sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes conversion GTP GTP GTP->cGMP Relaxation Smooth Muscle Relaxation cGMP->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Caption: this compound Signaling Pathway.

Study Design and Rationale

This will be a multi-center, randomized, double-blind, placebo-controlled, parallel-group study. The primary objective is to evaluate the efficacy of this compound in improving exercise tolerance and reducing angina symptoms in patients with stable angina. A placebo control is essential to distinguish the pharmacological effects of this compound from potential placebo effects and the natural variability of the disease.[5]

Logical Flow of the Clinical Trial

The trial will consist of a screening phase, a run-in period to ensure patient stability and compliance, a randomization and treatment phase, and a final follow-up assessment.

G Start Patient Recruitment Screening Screening & Informed Consent Start->Screening InclusionExclusion Inclusion/Exclusion Criteria Met? Screening->InclusionExclusion RunIn 2-Week Single-Blind Placebo Run-in InclusionExclusion->RunIn Yes End End of Study InclusionExclusion->End No Baseline Baseline Assessments (ETT, SAQ, Angina Diary) RunIn->Baseline Randomization Randomization (1:1) Baseline->Randomization GroupA Arm A: this compound Randomization->GroupA GroupB Arm B: Placebo Randomization->GroupB Treatment 12-Week Double-Blind Treatment Period GroupA->Treatment GroupB->Treatment FollowUp Follow-up Assessments (Week 6 & Week 12) Treatment->FollowUp FollowUp->End

Caption: Logical Flow of the Clinical Trial.

Patient Population

The study will enroll adult patients with a clinical diagnosis of chronic stable angina pectoris.[6]

Inclusion Criteria Exclusion Criteria
1. Age 18-75 years1. Unstable angina or myocardial infarction within the last 3 months[6]
2. Clinical diagnosis of stable angina pectoris for at least 3 months2. Angina Pectoris Class IV (Canadian Cardiovascular Society)[6]
3. Positive exercise tolerance test (ETT) at screening3. Severe anemia, glaucoma, head trauma, or increased intracranial pressure[6]
4. Stable background anti-anginal medication for at least 30 days4. Known hypersensitivity to nitrates[6]
5. Signed informed consent[6]5. Use of phosphodiesterase-5 inhibitors[6]
6. Significant alterations in laboratory tests

Experimental Protocols

Investigational Product and Placebo
  • Investigational Product: this compound, 10 mg sublingual tablets.

  • Placebo: Matching sublingual tablets, identical in appearance, taste, and packaging.

  • Dosing Regimen: One tablet administered sublingually three times per day (e.g., 8:00 AM, 2:00 PM, and 8:00 PM) for 12 weeks.[7][8]

Efficacy and Safety Assessments
Assessment Screening Run-in (Week -2) Baseline (Week 0) Week 6 Week 12 / End of Treatment
Informed ConsentX
Medical HistoryX
Physical ExaminationXXXX
Vital SignsXXXXX
12-lead ECGXXX
Laboratory TestsXXX
Exercise Tolerance Test (ETT)XXX
Seattle Angina Questionnaire (SAQ)XXX
Angina Diary DispensationX
Angina Diary ReviewXXX
RandomizationX
Adverse Event MonitoringXXXX

The ETT will be performed using a standardized protocol, such as the modified Bruce protocol, to assess exercise capacity.[9][10]

  • Preparation: Patients should avoid caffeine (B1668208) and smoking on the day of the test.[11] A baseline 12-lead ECG and blood pressure will be recorded.

  • Protocol: The modified Bruce protocol will be used, starting at a lower workload and gradually increasing in intensity.[12]

  • Monitoring: Heart rate, blood pressure, and 12-lead ECG will be monitored continuously during the test and for at least 6 minutes into recovery.[9]

  • Endpoints: The test will be terminated upon reaching moderately severe angina, significant ECG changes, hemodynamic instability, or patient request.[9]

  • Key Parameters Measured:

    • Total exercise duration.[13]

    • Time to onset of angina.[13]

    • Time to 1 mm ST-segment depression.[9][13]

  • Seattle Angina Questionnaire (SAQ): A 19-item, self-administered questionnaire that assesses five domains of coronary artery disease: physical limitation, anginal stability, anginal frequency, treatment satisfaction, and quality of life.[14] It will be administered at baseline, week 6, and week 12.[7][8]

  • Angina Diary: Patients will record the frequency of angina attacks and the consumption of short-acting nitroglycerin on a daily basis throughout the treatment period.[15][16]

Experimental Workflow

The workflow ensures a systematic progression from patient screening to final data analysis.

G cluster_screening Screening & Run-in cluster_baseline Baseline cluster_treatment Treatment & Follow-up cluster_analysis Data Analysis Screening Patient Screening & Consent ETT_Screen Screening ETT Screening->ETT_Screen RunIn Placebo Run-in ETT_Screen->RunIn Baseline_Assessments Baseline Assessments (ETT, SAQ, Diary) RunIn->Baseline_Assessments Randomization Randomization Baseline_Assessments->Randomization Treatment 12-Week Treatment (this compound or Placebo) Randomization->Treatment Week6_FU Week 6 Follow-up (SAQ, Diary, AEs) Treatment->Week6_FU Week12_FU Week 12 Follow-up (ETT, SAQ, Diary, AEs) Week6_FU->Week12_FU Data_Lock Database Lock Week12_FU->Data_Lock Analysis Statistical Analysis Data_Lock->Analysis Report Clinical Study Report Analysis->Report

Caption: Experimental Workflow.

Data Presentation and Analysis

Efficacy Endpoints
Endpoint Type Measurement Timepoints
Change in Total Exercise DurationPrimaryExercise Tolerance Test (ETT)Baseline to Week 12
Change in Time to Onset of AnginaSecondaryETTBaseline to Week 12
Change in Time to 1 mm ST DepressionSecondaryETTBaseline to Week 12
Change in SAQ ScoresSecondarySeattle Angina QuestionnaireBaseline, Week 6, Week 12
Angina Attack FrequencySecondaryPatient DiaryWeekly during treatment
Short-acting Nitroglycerin ConsumptionSecondaryPatient DiaryWeekly during treatment
Safety Endpoints
Endpoint Type Measurement
Incidence of Adverse Events (AEs)PrimarySpontaneous reporting, physical exams
Incidence of Serious Adverse Events (SAEs)PrimarySpontaneous reporting, physical exams
Clinically Significant Changes in Vital SignsSecondaryBlood pressure, heart rate
Clinically Significant Changes in ECGSecondary12-lead ECG
Clinically Significant Changes in Lab ValuesSecondaryBlood and urine tests
Statistical Analysis

The primary efficacy analysis will be performed on the intent-to-treat (ITT) population. The change in total exercise duration from baseline to week 12 between the this compound and placebo groups will be compared using an analysis of covariance (ANCOVA), with baseline exercise duration as a covariate. Secondary continuous endpoints will be analyzed similarly. Categorical endpoints will be analyzed using Chi-square or Fisher's exact tests. A p-value of <0.05 will be considered statistically significant.

Conclusion

This protocol provides a detailed and rigorous framework for evaluating the efficacy and safety of this compound in patients with stable angina. The use of a placebo control, standardized assessments, and patient-reported outcomes will ensure the generation of high-quality data to inform the clinical utility of this therapeutic agent.

References

Application Note and Protocol: Quantification of Propatyl Nitrate in Plasma by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propatyl nitrate (B79036) is an organic nitrate vasodilator used for the treatment of angina pectoris.[8] Therapeutic drug monitoring and pharmacokinetic studies require a sensitive and reliable analytical method for its quantification in biological matrices like plasma.

Principle

This method outlines the extraction of propatyl nitrate from human plasma followed by separation and quantification using RP-HPLC with UV detection. A suitable internal standard (IS) should be used to ensure accuracy and precision. The chromatographic conditions are selected to provide a robust separation of the analyte of interest from endogenous plasma components.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (e.g., a structurally similar organic nitrate not present in the sample)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol (B129727)

  • Dichloromethane (B109758) (or other suitable extraction solvent)

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Ammonium (B1175870) sulfate (B86663) or other suitable buffer salts

  • Human plasma (drug-free)

  • Standard laboratory glassware and consumables (e.g., volumetric flasks, pipettes, centrifuge tubes, HPLC vials)

Instrumentation
  • HPLC system equipped with a pump, autosampler, column compartment, and a variable wavelength UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Centrifuge.

  • Vortex mixer.

  • Sample evaporator (e.g., nitrogen evaporator).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions. Store these solutions at 2-8°C, protected from light.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (e.g., 50:50 v/v) to create working standard solutions for the calibration curve and quality control (QC) samples.

  • Mobile Phase: A common mobile phase for organic nitrates is a mixture of an aqueous buffer and an organic solvent.[1][9] An example is a mixture of 0.1M ammonium sulfate and methanol in a 50:50 v/v ratio.[9] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 1.0 mL of plasma sample, calibration standard, or QC sample into a clean centrifuge tube.

  • Add a known amount of the internal standard solution.

  • Add 5 mL of dichloromethane (or other suitable extraction solvent).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic (lower) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

HPLC Operating Conditions

The following are suggested starting conditions and may require optimization:

ParameterSuggested Condition
Column Reversed-phase C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Methanol: 0.1M Ammonium Sulfate (50:50, v/v)[9]
Flow Rate 1.0 mL/min[9]
Injection Volume 20 µL
Column Temperature Ambient
Detection UV at 210 nm[9]
Run Time Approximately 10 minutes (adjust as needed for peak elution)

Method Validation Parameters (Based on Analogous Compounds)

For a new analytical method to be considered reliable, it must undergo a thorough validation process. The following table summarizes typical validation parameters for the HPLC analysis of organic nitrates in plasma, which can be used as a benchmark for the this compound method.

ParameterIsosorbide-5-mononitrate[1]Nitroglycerin[5]
Linearity Range 20 - 1000 µg/L0.2 - 30 ng/mL
Detection Limit (LOD) 12 µg/L0.1 ng/mL
Recovery 97.11 ± 2.45% to 104.34 ± 2.17%-
Intra-day Precision (RSD) < 2.52%-
Inter-day Precision (RSD) < 5.21%-

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the quantification of this compound in plasma and the general signaling pathway of organic nitrates.

experimental_workflow plasma Plasma Sample (with Internal Standard) lleq Liquid-Liquid Extraction (Dichloromethane) plasma->lleq Add extraction solvent evap Evaporation (Nitrogen Stream) lleq->evap Transfer organic layer recon Reconstitution (Mobile Phase) evap->recon Dissolve residue hplc HPLC Analysis (C18 Column, UV Detection) recon->hplc Inject sample quant Quantification (Peak Area Ratio) hplc->quant Data processing

Caption: Experimental workflow for this compound quantification.

signaling_pathway propatyl This compound no Nitric Oxide (NO) propatyl->no Metabolic conversion sgc Soluble Guanylate Cyclase (sGC) no->sgc Activates cgmp cGMP sgc->cgmp Catalyzes conversion gtp GTP gtp->sgc pkg Protein Kinase G (PKG) cgmp->pkg Activates relaxation Smooth Muscle Relaxation (Vasodilation) pkg->relaxation Leads to

Caption: Signaling pathway of this compound.

Conclusion

The described RP-HPLC method, adapted from established procedures for similar organic nitrates, provides a solid foundation for the development and validation of a quantitative assay for this compound in plasma. The protocol is designed to be robust and sensitive, making it suitable for a range of applications in drug development and clinical research. It is imperative that this method is fully validated for this compound to ensure its accuracy, precision, and reliability for its intended purpose.

References

Application Notes and Protocols: Propatyl Nitrate in Endothelial Dysfunction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propatyl nitrate (B79036) is an organic nitrate and a potent coronary vasodilator.[1] Like other drugs in its class, it is primarily used in the treatment of angina pectoris.[2][3] Its mechanism of action, centered around the release of nitric oxide (NO), makes it a valuable tool for in vitro and in vivo studies of vascular biology, particularly in the context of endothelial function and dysfunction. Endothelial dysfunction, characterized by impaired endothelium-dependent vasodilation, is a key early event in the pathogenesis of atherosclerosis and other cardiovascular diseases. Propatyl nitrate can be utilized to investigate the signaling pathways involved in vasodilation and to model conditions of nitrate tolerance, which is often associated with endothelial dysfunction.

These application notes provide an overview of the use of this compound in studying endothelial dysfunction, including its mechanism of action, detailed experimental protocols, and expected quantitative data.

Mechanism of Action: Vasodilation and the Nitric Oxide Pathway

This compound's primary pharmacological effect is vasodilation, which is mediated by the release of nitric oxide (NO).[2][4] The key steps in this pathway are as follows:

  • Bioactivation: this compound is metabolized within vascular smooth muscle cells, a process catalyzed by the mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2), to release NO.[2]

  • sGC Activation: The liberated NO diffuses to vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.[2]

  • cGMP Production: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2]

  • Vasodilation: Increased intracellular cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG), which in turn causes a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[2][5]

This mechanism is illustrated in the following signaling pathway diagram:

propatyl_nitrate_vasodilation_pathway cluster_ec Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Endogenous L-Arginine Endogenous L-Arginine eNOS eNOS Endogenous L-Arginine->eNOS O2, BH4 Endogenous NO Endogenous NO eNOS->Endogenous NO sGC sGC Endogenous NO->sGC This compound This compound ALDH2 ALDH2 This compound->ALDH2 NO NO ALDH2->NO releases NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG PKG cGMP->PKG activates Myosin-LC-PO4 Myosin Light Chain-PO4 PKG->Myosin-LC-PO4 dephosphorylates Myosin-LC Myosin Light Chain Myosin-LC-PO4->Myosin-LC Vasodilation Vasodilation Myosin-LC->Vasodilation

This compound vasodilation pathway.

Application in Endothelial Dysfunction Studies

This compound can be used in several ways to study endothelial dysfunction:

  • As a control for endothelium-independent vasodilation: In studies assessing endothelium-dependent vasodilators (e.g., acetylcholine), this compound can be used as a control to confirm that the vascular smooth muscle's ability to respond to NO is intact.

  • To induce nitrate tolerance and endothelial dysfunction: Chronic exposure to organic nitrates can lead to a state of tolerance, characterized by a diminished vasodilator response. This phenomenon is often associated with increased oxidative stress and endothelial dysfunction, providing a useful model for studying these pathological processes.[6][7]

The development of nitrate tolerance and associated endothelial dysfunction is a complex process involving multiple mechanisms, including:

  • ALDH2 inactivation: Increased production of reactive oxygen species (ROS) can inactivate ALDH2, reducing the bioactivation of this compound.

  • eNOS uncoupling: Increased oxidative stress can lead to the uncoupling of endothelial nitric oxide synthase (eNOS), causing it to produce superoxide (B77818) instead of NO.

  • Increased vasoconstrictor sensitivity: Chronic nitrate exposure can increase the sensitivity of vascular smooth muscle to vasoconstrictors.

A simplified diagram illustrating the induction of nitrate tolerance and endothelial dysfunction is provided below:

nitrate_tolerance_pathway Chronic this compound Chronic this compound Increased ROS Production Increased ROS Production Chronic this compound->Increased ROS Production ALDH2 Inactivation ALDH2 Inactivation Increased ROS Production->ALDH2 Inactivation eNOS Uncoupling eNOS Uncoupling Increased ROS Production->eNOS Uncoupling Reduced NO Release Reduced NO Release ALDH2 Inactivation->Reduced NO Release Nitrate Tolerance Nitrate Tolerance Reduced NO Release->Nitrate Tolerance Decreased NO Bioavailability Decreased NO Bioavailability eNOS Uncoupling->Decreased NO Bioavailability Endothelial Dysfunction Endothelial Dysfunction Decreased NO Bioavailability->Endothelial Dysfunction Nitrate Tolerance->Endothelial Dysfunction

Induction of nitrate tolerance.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in endothelial dysfunction studies. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: Assessment of Vasodilator Potency of this compound in Isolated Arterial Rings

Objective: To determine the concentration-response curve and EC50 value for this compound-induced vasodilation in isolated arterial segments.

Materials:

  • This compound

  • Isolated arterial rings (e.g., rat aorta, porcine coronary artery)

  • Organ bath system with force transducers

  • Krebs-Henseleit buffer (or similar physiological salt solution)

  • Vasoconstrictor agent (e.g., phenylephrine (B352888), U46619)

  • Data acquisition system

Procedure:

  • Isolate arterial segments and cut them into 2-3 mm rings.

  • Mount the rings in an organ bath system containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.

  • Pre-constrict the arterial rings with a vasoconstrictor (e.g., phenylephrine at a concentration that produces 60-80% of the maximal contraction).

  • Once a stable contraction is achieved, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM).

  • Record the relaxation response at each concentration.

  • Calculate the percentage of relaxation relative to the pre-constricted tension.

  • Plot the concentration-response curve and determine the EC50 value.

Protocol 2: Measurement of cGMP Levels in Vascular Tissue

Objective: To quantify the effect of this compound on cGMP production in vascular tissue.

Materials:

  • This compound

  • Isolated vascular tissue (e.g., arterial rings, cultured vascular smooth muscle cells)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Trichloroacetic acid (TCA) or ethanol (B145695) for extraction

  • cGMP enzyme immunoassay (EIA) kit

  • Protein assay kit

Procedure:

  • Prepare vascular tissue or cells as required for the experiment.

  • Pre-incubate the tissue/cells with a phosphodiesterase inhibitor for 15-30 minutes to prevent cGMP degradation.

  • Treat the tissue/cells with this compound at the desired concentration and for the specified time.

  • Stop the reaction and extract cGMP by homogenizing the tissue/cells in cold TCA or ethanol.

  • Centrifuge the homogenate to pellet the protein and collect the supernatant.

  • Measure the cGMP concentration in the supernatant using a cGMP EIA kit according to the manufacturer's instructions.

  • Measure the protein concentration in the pellet using a protein assay kit.

  • Normalize the cGMP concentration to the protein content.

Protocol 3: Induction of Nitrate Tolerance and Assessment of Endothelial Dysfunction

Objective: To induce nitrate tolerance in isolated arterial rings and assess the resulting endothelial dysfunction.

Materials:

  • This compound

  • Isolated arterial rings

  • Organ bath system

  • Endothelium-dependent vasodilator (e.g., acetylcholine)

  • Endothelium-independent vasodilator (e.g., sodium nitroprusside)

Procedure:

  • Mount arterial rings in an organ bath system as described in Protocol 1.

  • Induction of Tolerance: Incubate a subset of the rings with a high concentration of this compound (e.g., 10-100 µM) for a prolonged period (e.g., 60-90 minutes). Control rings should be incubated with vehicle.

  • Wash out the this compound from the organ bath.

  • Assessment of Endothelial Dysfunction:

    • Pre-constrict all rings with a vasoconstrictor.

    • Generate a cumulative concentration-response curve to an endothelium-dependent vasodilator (e.g., acetylcholine).

    • Compare the relaxation response between the control and this compound-treated (tolerant) rings. A rightward shift and/or a decrease in the maximal relaxation in the tolerant rings indicates endothelial dysfunction.

  • Assessment of Smooth Muscle Function:

    • Pre-constrict all rings again.

    • Generate a cumulative concentration-response curve to an endothelium-independent vasodilator (e.g., sodium nitroprusside).

    • This will confirm that the smooth muscle's ability to respond to NO is not impaired.

A general experimental workflow for studying this compound's effects is depicted below:

experimental_workflow Tissue/Cell Preparation Tissue/Cell Preparation This compound Treatment This compound Treatment Tissue/Cell Preparation->this compound Treatment Vasodilation Assay Vasodilation Assay This compound Treatment->Vasodilation Assay cGMP Measurement cGMP Measurement This compound Treatment->cGMP Measurement Nitrate Tolerance Induction Nitrate Tolerance Induction This compound Treatment->Nitrate Tolerance Induction Data Analysis Data Analysis Vasodilation Assay->Data Analysis cGMP Measurement->Data Analysis Nitrate Tolerance Induction->Data Analysis

Experimental workflow diagram.

Data Presentation

Quantitative data from the experiments described above should be summarized in clearly structured tables for easy comparison. Below are examples of how to present such data.

Table 1: Vasodilator Potency of this compound in Isolated Rat Aorta

ParameterValue
EC50 (µM) Insert experimental value
Emax (%) Insert experimental value
n (number of experiments) Insert experimental value

EC50: Half maximal effective concentration. Emax: Maximal relaxation response.

Table 2: Effect of this compound on cGMP Levels in Porcine Coronary Arteries

TreatmentcGMP (pmol/mg protein)
Control (Vehicle) Insert experimental value
This compound (10 µM) Insert experimental value
n (number of experiments) Insert experimental value

Table 3: Effect of this compound-Induced Tolerance on Endothelium-Dependent Vasodilation

Treatment GroupAcetylcholine EC50 (µM)Acetylcholine Emax (%)
Control Insert experimental valueInsert experimental value
This compound-Tolerant Insert experimental valueInsert experimental value
n (number of experiments) Insert experimental valueInsert experimental value

Table 4: Clinical Efficacy of this compound in Patients with Chronic Stable Angina [1]

Seattle Angina Questionnaire (SAQ) ScalePre-treatment ScorePost-treatment Scorep-value
Angina Stability Insert reported valueInsert reported value< 0.0001
Angina Frequency Insert reported valueInsert reported value< 0.0001
Treatment Satisfaction Insert reported valueInsert reported value< 0.0001
Quality of Life Insert reported valueInsert reported value< 0.0001

Data from a clinical study for illustrative purposes of this compound's effects in a clinical setting.

Conclusion

This compound is a valuable pharmacological tool for investigating the nitric oxide signaling pathway and the mechanisms of endothelial dysfunction. The protocols and data presentation formats provided in these application notes offer a framework for researchers to design and execute studies aimed at understanding the complex interplay between organic nitrates, vascular function, and cardiovascular disease. While specific quantitative data for this compound in preclinical endothelial dysfunction studies is limited in the public domain, the provided methodologies, adapted from studies with other organic nitrates, will enable researchers to generate novel data and further elucidate the vascular effects of this compound.

References

Application Notes and Protocols for Long-Term Stability Testing of Propatyl Nitrate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propatyl nitrate (B79036), an organic nitrate vasodilator, is primarily used in the treatment of angina pectoris. Its therapeutic effect is mediated through the release of nitric oxide (NO), which leads to vascular smooth muscle relaxation.[1] The long-term stability of propatyl nitrate formulations is a critical parameter that ensures the safety, efficacy, and quality of the drug product throughout its shelf life. This document provides detailed application notes and protocols for conducting long-term and forced degradation stability studies of this compound formulations, in accordance with ICH guidelines.[2]

Mechanism of Action and Potential Degradation Pathways

This compound undergoes enzymatic biotransformation by mitochondrial aldehyde dehydrogenase (ALDH2) to release nitric oxide.[1] This NO then activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation.[1]

The primary degradation pathway for organic nitrates like this compound is hydrolysis, which can be catalyzed by acidic or basic conditions.[3][4] This process involves the cleavage of the nitrate ester bond, leading to the formation of the corresponding alcohol and nitric acid. Other potential degradation pathways include oxidation and photolysis.[5][6] Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[5][6][7]

Signaling Pathway of this compound

This compound Signaling Pathway cluster_cell Vascular Smooth Muscle Cell PN This compound ALDH2 ALDH2 PN->ALDH2 Metabolism NO Nitric Oxide (NO) ALDH2->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Vasodilation (Muscle Relaxation) PKG->Relaxation

Figure 1: Signaling pathway of this compound in vascular smooth muscle cells.

Long-Term Stability Testing Protocol

This protocol is based on the ICH Q1A(R2) guideline for stability testing of new drug substances and products.

Study Design
  • Batches: At least three primary batches of the this compound formulation should be included in the study.

  • Container Closure System: The samples should be stored in the container closure system proposed for marketing.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Test Parameters: The following parameters should be monitored at each time point:

    • Appearance (visual inspection)

    • Assay of this compound

    • Degradation Products/Impurities

    • Dissolution (for solid oral dosage forms)

    • Water Content

    • Microbial Limits

Data Presentation

The quantitative data from the long-term stability study should be summarized in tables for easy comparison. Below are example tables with hypothetical data.

Table 1: Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5% RH)

Time (Months)AppearanceAssay (%)Total Impurities (%)Dissolution (%)Water Content (%)
0Conforms100.20.1598.51.2
3Conforms99.80.2097.91.2
6Conforms99.50.2497.51.3
9Conforms99.10.2997.11.3
12Conforms98.70.3596.81.4
18Conforms98.20.4596.21.4
24Conforms97.60.5895.51.5
36Conforms96.50.7594.31.6

Table 2: Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)

Time (Months)AppearanceAssay (%)Total Impurities (%)Dissolution (%)Water Content (%)
0Conforms100.20.1598.51.2
3Conforms98.50.5596.11.5
6Conforms96.81.1093.81.8

Forced Degradation Studies

Forced degradation studies are performed to identify the likely degradation products and to demonstrate the specificity of the analytical methods.[7][8] A target degradation of 5-20% is generally considered appropriate.[2]

Experimental Workflow for Forced Degradation

Forced Degradation Workflow Start This compound Formulation Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stress->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Stress->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Stress->Oxidation Thermal Thermal Degradation (e.g., 80°C) Stress->Thermal Photo Photolytic Degradation (ICH Q1B guidelines) Stress->Photo Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-DAD/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify Degradation Products & Establish Degradation Pathway Analysis->End

Figure 2: General workflow for forced degradation studies.
Protocols for Forced Degradation

  • Acid Hydrolysis: Dissolve the this compound formulation in 0.1 M HCl and heat at 60°C for a specified period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the formulation in 0.1 M NaOH and keep at room temperature.[2] Neutralize before analysis.

  • Oxidative Degradation: Treat the formulation solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid formulation to dry heat at 80°C.

  • Photolytic Degradation: Expose the formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2]

Data Presentation for Forced Degradation

The results should be presented in a table summarizing the extent of degradation and the number of degradation products formed under each stress condition.

Table 3: Summary of Forced Degradation Studies (Hypothetical Data)

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (RRT)
Acid Hydrolysis (0.1M HCl, 60°C, 8h)15.220.78
Base Hydrolysis (0.1M NaOH, RT, 4h)18.510.78
Oxidation (3% H2O2, RT, 24h)8.930.65, 0.89
Thermal (80°C, 48h)5.610.92
Photolytic (ICH Q1B)12.321.15

Analytical Method: Stability-Indicating HPLC

A validated stability-indicating analytical method is crucial for the accurate quantification of this compound and its degradation products.[9][10][11]

Protocol for HPLC Analysis
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector. For structural elucidation of degradation products, a mass spectrometer (MS) can be coupled with the HPLC.

  • Chromatographic Conditions (Recommended starting point):

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water or a suitable buffer (e.g., phosphate (B84403) buffer).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: As organic nitrates often have a UV absorption band around 200-220 nm, detection in this range is recommended.[12]

    • Injection Volume: 10 µL.

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Conclusion

The long-term stability of this compound formulations must be thoroughly evaluated to ensure product quality and patient safety. The protocols outlined in this document provide a framework for conducting these studies in compliance with regulatory expectations. The use of a validated stability-indicating analytical method is paramount for obtaining reliable data. The provided tables and diagrams serve as a guide for data presentation and understanding the experimental workflows and the drug's mechanism of action.

References

Propatyl Nitrate Administration in Animal Models: A Comparative Overview of Conscious vs. Anesthetized States

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Propatyl nitrate (B79036) is an organic nitrate vasodilator utilized in the management of angina pectoris.[1] Its therapeutic effects stem from its ability to release nitric oxide (NO), a potent vasodilator, leading to the relaxation of vascular smooth muscle.[2][3] This mechanism reduces both preload and afterload, thereby decreasing myocardial oxygen demand.[2] Preclinical evaluation of propatyl nitrate and similar compounds in animal models is a critical step in drug development. The choice between using conscious or anesthetized animals for these studies can significantly impact the observed physiological responses due to the influence of anesthetics on the cardiovascular and nervous systems.[4][5] These application notes provide a detailed overview of the considerations and methodologies for administering this compound in both conscious and anesthetized animal models.

Mechanism of Action: The Nitric Oxide Signaling Pathway

This compound, like other organic nitrates, acts as a prodrug that is metabolized to release nitric oxide.[2][6] This process is catalyzed by enzymes such as mitochondrial aldehyde dehydrogenase 2 (ALDH2) within vascular smooth muscle cells.[2][6] The liberated NO then activates soluble guanylate cyclase (sGC), which in turn increases the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP).[2] Elevated cGMP levels activate protein kinase G (PKG), leading to a cascade of events that culminates in the dephosphorylation of myosin light chains and subsequent smooth muscle relaxation and vasodilation.[6]

propatyl_nitrate_signaling cluster_extracellular cluster_cell Vascular Smooth Muscle Cell PN This compound PN_in This compound PN->PN_in Metabolism Metabolism (e.g., ALDH2) PN_in->Metabolism NO Nitric Oxide (NO) Metabolism->NO sGC_inactive sGC (inactive) NO->sGC_inactive sGC_active sGC (active) sGC_inactive->sGC_active activates GTP GTP sGC_active->GTP cGMP cGMP GTP->cGMP converts PKG_inactive PKG (inactive) cGMP->PKG_inactive PKG_active PKG (active) PKG_inactive->PKG_active activates MLC_P Myosin Light Chain (Phosphorylated) PKG_active->MLC_P MLC Myosin Light Chain (Dephosphorylated) MLC_P->MLC dephosphorylates Relaxation Vasodilation MLC->Relaxation

Figure 1. Signaling pathway of this compound in vascular smooth muscle cells.

Conscious vs. Anesthetized Models: Key Considerations

The choice of animal model is paramount in obtaining clinically relevant data. While anesthetized models offer ease of handling and instrumentation, anesthetics can significantly alter cardiovascular and neurological function, potentially confounding the effects of this compound.

Cardiovascular System: Anesthetics can depress cardiac function and alter vascular tone.[7] For example, isoflurane (B1672236) has been shown to attenuate endothelium-dependent vasorelaxation by interfering with the synergistic interaction between nitric oxide and prostacyclin.[8] Some volatile anesthetics can also lead to a reduction in systemic vascular resistance and blood pressure.[4] In contrast, studies in conscious animals allow for the assessment of drug effects in the presence of intact physiological reflexes, such as baroreceptor responses.[9][10]

Nervous System: Anesthetics fundamentally work by altering neuronal activity, which can impact the central nervous system's regulation of cardiovascular function.[5][11] The neurotoxic effects of some anesthetics, especially in vulnerable populations, are also a consideration.[11] Studies in conscious animals avoid these confounding factors, providing a clearer picture of the drug's direct and reflex-mediated neurological effects.

Pharmacokinetics: Anesthesia can alter drug metabolism and clearance. For instance, long-term anesthesia has been shown to slow the plasma clearance of certain drugs due to suppressed hepatic and renal function.

Data Presentation: Hemodynamic Effects of Organic Nitrates

While specific quantitative data for this compound in direct comparative studies is limited, the following tables summarize the hemodynamic effects of other organic nitrates in conscious and anesthetized animal models to provide a comparative perspective.

Table 1: Hemodynamic Effects of Nitroglycerin (GTN) in Animal Models

Animal ModelStateDoseRouteKey Hemodynamic EffectsReference(s)
RatAnesthetized10 µg/kgIVSignificant decrease in systolic, diastolic, and mean blood pressure.[7]
RatConscious40 nmol/kgIVDecrease in mean arterial pressure.[12]
DogConscious1-25 µg/kgIVDose-dependent decrease in blood pressure.[13]
DogAnesthetized-InfusionInitial reduction in left ventricular end-diastolic pressure, with tolerance developing within 10 hours.[14]

Table 2: Hemodynamic Effects of Other Organic Nitrates/Nitrites in Animal Models

CompoundAnimal ModelStateDoseRouteKey Hemodynamic EffectsReference(s)
Isobutyl Nitrite (B80452)RatConscious20-1200 ppmInhalationRapid, dose-dependent reduction in systolic and diastolic pressure; increased heart rate.[15]
Isoamyl NitriteRatAnesthetized45 µ g/min InfusionSustained reduction in left ventricular end-diastolic pressure without tolerance development over 22 hours.[14]
ITF 296 (nitrate ester)DogConscious1-25 µg/kgIVSelective, long-lasting increase in large coronary artery diameter without affecting blood pressure or heart rate.[13]

Experimental Protocols

Protocol 1: Cardiovascular Monitoring in Conscious Rats

This protocol allows for the assessment of this compound's hemodynamic effects in the absence of anesthetic interference.

1. Animal Preparation (Surgical Implantation of Catheters):

  • Animals: Male Sprague-Dawley or Wistar rats (250-350g).

  • Anesthesia for Surgery: Isoflurane (2-3% in oxygen) or a combination of ketamine/xylazine.

  • Procedure: Under aseptic conditions, implant a catheter into the carotid artery for blood pressure measurement and another into the jugular vein for drug administration. Exteriorize the catheters at the back of the neck.

  • Recovery: Allow the animals to recover for at least 48-72 hours post-surgery. House them individually to prevent damage to the catheters.

2. Experimental Procedure:

  • Acclimatization: On the day of the experiment, place the rat in a restraining cage and allow it to acclimate for at least 30 minutes.

  • Connection: Connect the arterial catheter to a pressure transducer for continuous monitoring of blood pressure and heart rate. Connect the venous catheter to an infusion pump.

  • Baseline Recording: Record baseline cardiovascular parameters for at least 30 minutes.

  • This compound Administration: Administer this compound via the venous catheter as a bolus injection or continuous infusion. The dose and administration route should be based on preliminary dose-response studies.

  • Data Acquisition: Continuously record blood pressure and heart rate throughout the experiment and for a specified period after drug administration.

conscious_workflow cluster_prep Preparation cluster_exp Experiment Surgery Surgical Implantation of Catheters Recovery Post-operative Recovery (48-72h) Surgery->Recovery Acclimatization Acclimatization in Restrainer Recovery->Acclimatization Connection Connect Catheters to Monitoring Equipment Acclimatization->Connection Baseline Baseline Recording Connection->Baseline Administration This compound Administration Baseline->Administration Data_Acq Data Acquisition Administration->Data_Acq

Figure 2. Experimental workflow for cardiovascular monitoring in conscious rats.

Protocol 2: Cardiovascular Monitoring in Anesthetized Rats

This protocol is suitable for more invasive procedures or when immobilization is critical.

1. Animal Preparation:

  • Animals: Male Sprague-Dawley or Wistar rats (250-350g).

  • Anesthesia Induction: Induce anesthesia with isoflurane (4-5% in oxygen) in an induction chamber.

  • Anesthesia Maintenance: Maintain anesthesia with isoflurane (1.5-2.5% in oxygen) delivered via a nose cone. Alternatively, use injectable anesthetics like urethane (B1682113) or pentobarbital, administered intraperitoneally.

  • Catheterization: Place catheters in the carotid artery and jugular vein as described in Protocol 1.

  • Temperature Control: Maintain the animal's body temperature at 37°C using a heating pad.

2. Experimental Procedure:

  • Stabilization: Allow the animal's physiological parameters to stabilize for at least 20-30 minutes after the surgical procedures.

  • Connection: Connect the catheters to the monitoring equipment as in Protocol 1.

  • Baseline Recording: Record baseline cardiovascular parameters for 15-30 minutes.

  • This compound Administration: Administer this compound via the venous catheter.

  • Data Acquisition: Continuously monitor and record cardiovascular parameters.

anesthetized_workflow cluster_prep Preparation cluster_exp Experiment Anesthesia_Induction Anesthesia Induction Anesthesia_Maintenance Anesthesia Maintenance Anesthesia_Induction->Anesthesia_Maintenance Catheterization Catheter Implantation Anesthesia_Maintenance->Catheterization Stabilization Stabilization Period Catheterization->Stabilization Connection Connect to Monitoring Equipment Stabilization->Connection Baseline Baseline Recording Connection->Baseline Administration This compound Administration Baseline->Administration Data_Acq Data Acquisition Administration->Data_Acq

Figure 3. Experimental workflow for cardiovascular monitoring in anesthetized rats.

Discussion and Conclusion

The administration of this compound in conscious animal models provides a more physiologically relevant assessment of its cardiovascular and neurological effects by preserving autonomic reflexes.[9] However, the use of anesthetized models may be necessary for certain experimental designs. When using anesthetized animals, it is crucial to select an anesthetic agent that has minimal interference with the nitric oxide pathway and cardiovascular function.[4][16] For instance, urethane is often considered to have less impact on cardiovascular reflexes compared to pentobarbital.[10]

References

Application Notes and Protocols: Elucidating the Molecular Effects of Propatyl Nitrate in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propatyl nitrate (B79036) is an organic nitrate vasodilator utilized in the management of angina pectoris.[1] Its therapeutic effects are mediated through the release of nitric oxide (NO), a potent signaling molecule involved in numerous physiological processes. Understanding the molecular cascade initiated by propatyl nitrate is crucial for optimizing its therapeutic applications and exploring novel indications. This document provides detailed application notes and protocols for utilizing cell culture models to investigate the molecular effects of this compound, with a focus on its primary signaling pathway.

This compound, like other organic nitrates, acts as a prodrug that undergoes metabolic conversion to release NO.[1][2] This process is primarily facilitated by the mitochondrial enzyme aldehyde dehydrogenase (ALDH2) within vascular smooth muscle cells.[1] The liberated NO then activates soluble guanylate cyclase (sGC), leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels.[1][3] Elevated cGMP activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of vascular smooth muscle and vasodilation.[1]

Recommended Cell Culture Models

The selection of an appropriate cell culture model is paramount for studying the molecular effects of this compound. The primary targets of this drug are vascular smooth muscle cells and endothelial cells.

  • Vascular Smooth Muscle Cells (VSMCs): Primary human aortic or coronary artery smooth muscle cells (HASMCs/HCASMCs) are highly relevant models as they are the primary site of this compound's vasodilatory action. Immortalized VSMC lines, such as the rat aortic smooth muscle cell line A7r5, can also be used. VSMCs are instrumental in studying vasodilation, cell proliferation, and migration.[4][5]

  • Endothelial Cells (ECs): Human umbilical vein endothelial cells (HUVECs) or human coronary artery endothelial cells (HCAECs) are suitable for investigating the effects of this compound on endothelial function, including NO production and potential anti-inflammatory effects.[6][7] Studies have shown that endothelial cells can also bioactivate organic nitrates to produce NO.[7]

Data Presentation: In Vitro Effects of Organic Nitrates

While specific quantitative data for this compound in cell culture is limited in publicly available literature, the following tables summarize representative data from studies on other organic nitrates, such as glyceryl trinitrate (GTN) and isosorbide (B1672297) dinitrate (ISDN). This information can serve as a benchmark for designing and interpreting experiments with this compound.

Table 1: Effect of Organic Nitrates on cGMP Accumulation in Cultured Cells

Cell TypeOrganic NitrateConcentrationFold Increase in cGMP (Mean ± SD)Reference
Rat Lung FibroblastsGlyceryl Trinitrate10 nM - 0.2 mM70 - 160 fold[8]
Rat Ventricular MyocytesGlyceryl Trinitrate100 µM~2.5 fold[9][10]
Rat Ventricular MyocytesIsosorbide-5-mononitrate5 mM~1.5 fold[9]

Table 2: Cytotoxicity of Nitrates in Cultured Endothelial Cells

Cell LineCompoundConcentrationCell Viability (%) (Mean ± SEM)Reference
HUVECsTNF-α (40 ng/mL)-~60%[11]
HUVECsTNF-α + Nitroglycerine (10 µM)-~45%[11]

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

Propatyl_Nitrate_Signaling cluster_cell Vascular Smooth Muscle Cell PropatylNitrate This compound ALDH2 mALDH2 NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) GTP GTP cGMP cGMP PKG Protein Kinase G (PKG) MyosinLC Myosin Light Chain (MLC) MyosinLC_P Phosphorylated MLC (MLC-P) Relaxation Vasodilation

Experimental Workflow for Assessing this compound's Effects

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., VSMCs, HUVECs) Treatment 3. Treat Cells with This compound CellCulture->Treatment PropatylNitratePrep 2. Prepare Propatyl Nitrate Solutions PropatylNitratePrep->Treatment Cytotoxicity 4a. Cytotoxicity Assays (MTT, LDH) Treatment->Cytotoxicity NO_Measurement 4b. NO Production (Griess Assay, DAF-2 DA) Treatment->NO_Measurement cGMP_Assay 4c. cGMP Quantification (ELISA, RIA) Treatment->cGMP_Assay WesternBlot 4d. Western Blot (PKG, p-VASP) Treatment->WesternBlot Proliferation 4e. Proliferation/Migration (Wound Healing, Transwell) Treatment->Proliferation DataAnalysis 5. Data Analysis and Interpretation Cytotoxicity->DataAnalysis NO_Measurement->DataAnalysis cGMP_Assay->DataAnalysis WesternBlot->DataAnalysis Proliferation->DataAnalysis

Experimental Protocols

Protocol 1: Assessment of Cell Viability (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cultured cells.

Materials:

  • Cultured VSMCs or HUVECs in 96-well plates

  • This compound stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Protocol 2: Measurement of Nitric Oxide Production (Griess Assay)

This protocol measures nitrite (B80452), a stable breakdown product of NO, in the cell culture supernatant.

Materials:

  • Cultured cells in 24-well plates

  • This compound solutions

  • Griess Reagent System (e.g., from Promega)

  • Nitrite standard solutions

  • 96-well plate for absorbance reading

Procedure:

  • Cell Culture and Treatment: Culture cells to near confluence in 24-well plates and treat with this compound as described in Protocol 1.

  • Sample Collection: After the desired incubation time, collect the cell culture supernatant from each well.

  • Standard Curve Preparation: Prepare a standard curve using serial dilutions of a known concentration of sodium nitrite in the cell culture medium.

  • Griess Reaction:

    • Add 50 µL of supernatant or standard to each well of a 96-well plate.

    • Add 50 µL of the Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of the NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Protocol 3: Quantification of Intracellular cGMP (ELISA)

This protocol quantifies the levels of cGMP produced by cells in response to this compound.

Materials:

  • Cultured cells in 12-well or 6-well plates

  • This compound solutions

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

  • 0.1 M HCl for cell lysis

  • cGMP ELISA kit (e.g., from Cayman Chemical or R&D Systems)

  • Protein assay kit (e.g., BCA assay)

Procedure:

  • Cell Culture and Pre-treatment: Culture cells to confluence. Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes to inhibit cGMP degradation.

  • Treatment: Treat the cells with various concentrations of this compound for a short period (e.g., 10-30 minutes).

  • Cell Lysis: Aspirate the medium and lyse the cells by adding 0.1 M HCl. Incubate for 10 minutes.

  • Sample Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 1000 x g for 10 minutes to pellet cellular debris.

  • cGMP Measurement: Perform the cGMP ELISA on the supernatant according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a BCA assay.

  • Data Analysis: Normalize the cGMP concentration to the protein concentration for each sample and express the results as pmol cGMP/mg protein.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the molecular effects of this compound in vitro. By employing relevant cell culture models and the described experimental procedures, researchers can elucidate the detailed mechanisms of action of this important vasodilator. While the provided quantitative data is for related organic nitrates, it serves as a valuable reference for experimental design and data interpretation when studying this compound. Further research using these models will be instrumental in advancing our understanding of this compound's pharmacology and its potential for future therapeutic development.

References

Application Notes and Protocols for Ethical Conduct in Clinical Trials of Propatyl Nitrate for Angina

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for ensuring the ethical conduct of clinical trials investigating propatyl nitrate (B79036) for the treatment of angina pectoris. Adherence to these guidelines is crucial for safeguarding participant welfare, ensuring data integrity, and maintaining public trust in clinical research.

Application Notes: Core Ethical Principles

Clinical trials involving propatyl nitrate must be designed and conducted in accordance with fundamental ethical principles, including respect for persons, beneficence, and justice.[1] These principles, originating from the Declaration of Helsinki, should guide all aspects of the research, from protocol development to data dissemination.[2]

1.1 Beneficence and Non-Maleficence: The Risk/Benefit Assessment

A thorough risk/benefit assessment is paramount before initiating and throughout the duration of a clinical trial for this compound.

  • Potential Benefits: The primary potential benefit for participants is the alleviation of angina symptoms, leading to an improved quality of life and potentially increased exercise capacity.[3][4] this compound, as a vasodilator, works by releasing nitric oxide, which relaxes vascular smooth muscle, reduces myocardial oxygen demand, and improves coronary blood flow.[5]

  • Potential Risks and Side Effects: this compound, like other organic nitrates, is associated with a range of potential side effects.[6][7] Common adverse events are generally mild and transient, resulting from the drug's vasodilatory effects.[3][6] More severe, though rare, side effects can also occur.[6] All known risks must be clearly communicated to potential participants.

Table 1: Summary of Potential Risks and Side Effects of this compound

Risk CategorySpecific Adverse EventsIncidence/SeverityManagement/Mitigation
Common Headache, Dizziness, FlushingMild and transient[3][6]Symptomatic treatment, dose adjustment
Less Common Hypotension (low blood pressure)Can be significant, especially with interacting medications[6]Careful blood pressure monitoring, exclusion of contraindicated medications
Rare but Serious Bradycardia (slow heart rate), Severe Hypotension, Allergic ReactionsLow incidence, but potentially life-threatening[6]Immediate discontinuation of the drug, emergency medical intervention
Drug Interactions Profound hypotension with phosphodiesterase inhibitors (e.g., sildenafil)[6]Contraindicated[6]Strict exclusion criteria, thorough medication history
Drug Interactions Potentiated hypotensive effects with antihypertensives and alcohol[6]Requires careful monitoring and potential dose adjustments[6]Participant education, staggered administration times

1.2 Justice: Equitable Participant Selection

The principle of justice requires that the burdens and benefits of research are distributed fairly. The selection of participants for a this compound clinical trial should be based on scientific rationale and not on convenience or vulnerability.

  • Inclusion Criteria: Participants should have a confirmed diagnosis of stable angina pectoris.[8] Specific criteria may include age ranges (e.g., 18-85 years) and a history of stable symptoms.[9][10][11]

  • Exclusion Criteria: To minimize risks, individuals with certain conditions should be excluded. These include severe hypotension, severe anemia, and concomitant use of phosphodiesterase inhibitors.[6] Caution should also be exercised in patients with severe hepatic or renal impairment.[6]

1.3 Respect for Persons: The Informed Consent Process

Informed consent is a continuous process, not a single event, that ensures participants have a complete understanding of the trial and can make a voluntary decision about their involvement.[2][12][13][14]

  • Full Disclosure: Potential participants must be provided with comprehensive information about the study's purpose, procedures, potential risks and benefits, and alternative treatments.[12][13]

  • Comprehension: The information must be presented in a clear and understandable manner, avoiding technical jargon.[13]

  • Voluntariness: The decision to participate must be entirely voluntary, free from coercion or undue influence.[13] Participants must be informed of their right to withdraw from the study at any time without penalty.[12]

Protocols for Ethical Conduct

2.1 Protocol for Institutional Review Board (IRB) / Independent Ethics Committee (IEC) Submission and Review

All clinical trials of this compound must be reviewed and approved by an independent IRB or IEC before initiation.[15]

Methodology:

  • Protocol Development: Prepare a detailed clinical trial protocol that includes the scientific rationale, objectives, methodology, statistical considerations, and a thorough discussion of the ethical considerations.

  • Informed Consent Form (ICF) Drafting: Create a comprehensive and easy-to-understand ICF that outlines all aspects of the study.

  • Submission: Submit the protocol, ICF, investigator's brochure, and any other relevant documents to the IRB/IEC for review.

  • Review Process: The IRB/IEC will assess the scientific and ethical soundness of the trial, paying close attention to the risk/benefit ratio, participant selection, and the informed consent process.

  • Approval and Ongoing Oversight: The trial may only begin after written approval from the IRB/IEC. The IRB/IEC must be informed of any protocol amendments and serious adverse events, and will conduct periodic reviews of the study.[15]

2.2 Protocol for the Informed Consent Process

The following protocol outlines the steps for obtaining and documenting informed consent.

Methodology:

  • Initial Discussion: A qualified and knowledgeable member of the research team will have an in-depth discussion with the potential participant. This discussion will cover all elements of the ICF.

  • Provision of ICF: The potential participant will be given a copy of the ICF to read and consider. They should be given ample time to review the document and discuss it with family, friends, or a trusted physician.[12]

  • Question and Answer Session: The researcher will answer all of the potential participant's questions to their satisfaction.

  • Assessment of Understanding: The researcher should ask open-ended questions to assess the participant's comprehension of the key aspects of the study.

  • Voluntary Consent: Once the participant has a thorough understanding and voluntarily agrees to participate, they will sign and date the ICF. The researcher will also sign and date the form.

  • Documentation: A copy of the signed ICF will be given to the participant, and the original will be retained in the study records.[12]

2.3 Protocol for Monitoring and Management of Adverse Events

A robust system for monitoring, reporting, and managing adverse events is essential to protect participant safety.

Methodology:

  • Participant Education: During the informed consent process and at the start of the trial, participants will be educated on the potential side effects of this compound and instructed on how to report any adverse events.

  • Regular Monitoring: Participants will be monitored at regular intervals through clinic visits, phone calls, and/or diaries to assess for the occurrence of adverse events. Vital signs, including blood pressure and heart rate, will be closely monitored.[3]

  • Adverse Event Documentation: All adverse events, regardless of severity, will be documented in the participant's case report form. This documentation should include the nature of the event, its duration, severity, and the action taken.

  • Causality Assessment: The investigator will assess the relationship between the adverse event and the study drug.

  • Reporting Serious Adverse Events (SAEs): Any SAEs will be reported to the IRB/IEC and the study sponsor within a predefined timeframe (typically 24 hours).

  • Management of Adverse Events: A clear plan for managing expected adverse events (e.g., dose reduction for hypotension) and unexpected serious adverse events (e.g., immediate medical intervention) must be in place.

Visualizations

Ethical_Review_Workflow cluster_0 Protocol Development cluster_1 IRB/IEC Review cluster_2 Trial Conduct Protocol Develop Clinical Trial Protocol Submission Submit to IRB/IEC Protocol->Submission ICF Draft Informed Consent Form ICF->Submission Review Ethical and Scientific Review Submission->Review Decision Decision (Approve, Modify, Reject) Review->Decision Decision->Protocol If Modifications Required Approval Trial Approved Decision->Approval If Approved Ongoing_Monitoring Ongoing IRB/IEC Oversight Approval->Ongoing_Monitoring Informed_Consent_Process Start Potential Participant Identified Discussion In-depth Discussion with Researcher Start->Discussion Provide_ICF Provide Informed Consent Form (ICF) Discussion->Provide_ICF Review_Period Time for Review and Questions Provide_ICF->Review_Period Assess_Understanding Assess Participant's Understanding Review_Period->Assess_Understanding Voluntary_Decision Voluntary Decision to Participate? Assess_Understanding->Voluntary_Decision Sign_ICF Sign and Date ICF Voluntary_Decision->Sign_ICF Yes Decline Participation Declined Voluntary_Decision->Decline No End Participant Enrolled Sign_ICF->End Adverse_Event_Management AE_Occurs Adverse Event (AE) Occurs Documentation Document AE in Case Report Form AE_Occurs->Documentation Assessment Assess Severity and Causality Documentation->Assessment Is_SAE Is it a Serious AE (SAE)? Assessment->Is_SAE Manage_AE Manage AE per Protocol Is_SAE->Manage_AE No Report_SAE Report SAE to IRB/Sponsor Is_SAE->Report_SAE Yes Continue_Monitoring Continue Participant Monitoring Manage_AE->Continue_Monitoring Report_SAE->Manage_AE

References

Troubleshooting & Optimization

Technical Support Center: Investigating Propatyl Nitrate Tolerance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the mechanisms of propatyl nitrate (B79036) tolerance. While "propatyl nitrate" is a less common term, the principles of tolerance development are broadly applicable across the class of organic nitrates, such as nitroglycerin (GTN). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Troubleshooting Guides

This section addresses common problems encountered during experimental investigations of nitrate tolerance in a question-and-answer format.

Q1: I am not observing the expected level of nitrate tolerance in my animal model after chronic treatment. What could be the issue?

A1: Failure to induce significant nitrate tolerance can arise from several factors related to the experimental protocol and underlying biological mechanisms. Here is a troubleshooting guide:

  • Dosage and Administration:

    • Insufficient Dose: The dose of the organic nitrate may be too low to induce tolerance. For instance, a commonly used dose for isosorbide (B1672297) mononitrate (ISMN) in rats to induce endothelial dysfunction, a key component of tolerance, is 75 mg/kg/day administered via subcutaneous osmotic minipumps for 7 days.[1]

    • Inconsistent Delivery: Ensure the method of administration (e.g., osmotic minipumps, transdermal patches) provides continuous and stable drug delivery. Fluctuating plasma levels might not be sufficient to induce tolerance.[2] A nitrate-free interval can reverse tolerance.[3][4]

  • Assessment of Tolerance:

    • Hemodynamic Measurements: Attenuation of the acute hypotensive response to a challenge dose of a nitrate is a key indicator of tolerance.[1] Ensure your blood pressure measurement technique is accurate and reliable.

    • Ex Vivo Vascular Function: Assess vasodilation in isolated aortic rings. A rightward shift in the dose-response curve to the nitrate in pre-constricted vessels confirms tolerance.[1] Endothelial dysfunction, a hallmark of nitrate tolerance, can be confirmed by a rightward shift in the dose-response curve to acetylcholine (B1216132).[1]

  • Animal Model:

    • Species and Strain Differences: The susceptibility to nitrate tolerance can vary between different animal species and even strains.

    • Age and Health Status: The age and overall health of the animals can influence the development of tolerance.

Q2: My cyclic GMP (cGMP) measurements are inconsistent after nitrate treatment. What could be the cause?

A2: Inconsistent cGMP measurements can be a significant hurdle. Consider the following troubleshooting steps:

  • Sample Handling:

    • Rapid Degradation: cGMP is rapidly degraded by phosphodiesterases (PDEs). It is crucial to flash-freeze tissues immediately in liquid nitrogen upon collection and to use PDE inhibitors during sample processing.

    • Consistent Tissue Dissection: Ensure that the same vascular bed is consistently used for all experiments, as cGMP production can vary between different tissues.

  • Assay-Related Issues:

    • Assay Sensitivity: Use a highly sensitive and validated cGMP assay kit (e.g., ELISA or RIA).

    • Standard Curve: Ensure a complete and accurate standard curve is generated for each assay plate.

    • Downstream Desensitization: In a tolerant state, not only is the bioactivation of nitrates impaired, but the downstream signaling components, such as soluble guanylyl cyclase (sGC), can also be desensitized or inhibited by reactive oxygen species (ROS).[5] This can lead to lower than expected cGMP levels even if some nitric oxide (NO) is produced.[6]

  • Experimental Timing:

    • Time Course: Measure cGMP at multiple time points after nitrate administration to capture the peak response and subsequent decline. In tolerant animals, the cGMP response is often blunted and short-lived.[7]

Q3: I am seeing high variability in my reactive oxygen species (ROS) production assays. How can I improve this?

A3: Measuring ROS in vascular tissues can be challenging due to the reactive and transient nature of these molecules.[8] High variability can be addressed by:

  • Probe Selection and Handling:

    • Specificity: Different fluorescent probes detect different ROS. For example, dihydroethidium (B1670597) (DHE) and its mitochondrial-targeted version, MitoSOX, are used for superoxide (B77818) detection.[8][9] General ROS indicators like DCFH-DA are also available.[10] Be aware of the specificity and potential artifacts of your chosen probe.[11][12]

    • Light Sensitivity: Many fluorescent probes are light-sensitive. Protect them from light during all stages of the experiment.

  • Tissue Preparation and Incubation:

    • Consistent Sectioning: If using tissue sections, ensure they are of uniform thickness.[8]

    • Controlled Incubation: Standardize incubation times, temperature, and buffer conditions.

  • Detection Method:

    • Chemiluminescence: Lucigenin-enhanced chemiluminescence is a sensitive method for detecting superoxide in vascular tissue.[11] However, be aware that high concentrations of lucigenin (B191737) can be a source of superoxide itself.[11]

    • Fluorescence Microscopy: This method provides valuable information on the localization of ROS production within the vessel wall.[11]

    • HPLC-based methods: These can provide more quantitative and specific detection of ROS.[9]

  • Biological Variability:

    • Control for Confounding Factors: Oxidative stress can be influenced by many factors, including animal handling stress and diet. Standardize these conditions as much as possible.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound bioactivation to induce vasodilation?

A1: Organic nitrates like this compound are prodrugs that require enzymatic bioactivation to release nitric oxide (NO) or a related species.[13] The released NO then activates soluble guanylyl cyclase (sGC) in vascular smooth muscle cells, leading to increased levels of the second messenger cGMP.[13] This in turn activates cGMP-dependent protein kinase (PKG), which mediates vasorelaxation.[13][14] The key enzyme responsible for the bioactivation of many organic nitrates, particularly nitroglycerin, is mitochondrial aldehyde dehydrogenase-2 (ALDH2).[15][16][17] ALDH2 metabolizes nitroglycerin to produce a dinitrate and nitrite, which is then further reduced to NO.[15]

Q2: What is the role of ALDH2 in the development of nitrate tolerance?

A2: A central mechanism of nitrate tolerance is the inhibition and inactivation of ALDH2.[5][15][18] Continuous exposure to organic nitrates leads to increased production of reactive oxygen species (ROS), particularly from the mitochondria.[5][19][20] These ROS can oxidize critical thiol groups in the active site of ALDH2, leading to its inactivation.[5] Inactivated ALDH2 is unable to efficiently bioactivate the organic nitrate, resulting in a diminished vasodilatory response.[15][17] Studies have shown that in vivo nitroglycerin treatment is associated with decreased vascular ALDH2 activity.[18]

Q3: What are the main signaling pathways implicated in the development of tolerance?

A3: The development of nitrate tolerance is multifactorial and involves several interconnected signaling pathways:

  • Impaired Bioactivation: As discussed, the inactivation of ALDH2 by ROS is a primary mechanism.[5][20]

  • Increased Oxidative Stress: Chronic nitrate therapy enhances the production of vascular superoxide from sources including mitochondria, NADPH oxidases, and uncoupled endothelial nitric oxide synthase (eNOS).[5][19][21] This increased oxidative stress not only inactivates ALDH2 but also scavenges NO, reducing its bioavailability.[16][19]

  • Neurohormonal Counter-regulation: Nitrate-induced vasodilation can trigger reflex activation of the sympathetic nervous system and the renin-angiotensin-aldosterone system (RAAS).[13][22][23] This leads to vasoconstriction and plasma volume expansion, which counteract the effects of the nitrate.[4][22][24]

  • Protein Kinase C (PKC) Activation: Increased oxidative stress and neurohormonal activation can lead to the activation of PKC.[5][23] Activated PKC can contribute to tolerance by increasing the sensitivity of vascular smooth muscle to vasoconstrictors and by promoting eNOS uncoupling, further increasing ROS production.[5][19][23] In vivo inhibition of PKC has been shown to prevent the development of vascular nitrate tolerance.[25]

Q4: What are the differences between endothelial and smooth muscle-dependent mechanisms of tolerance?

A4: Both the endothelium and the vascular smooth muscle contribute to nitrate tolerance:

  • Endothelial Dysfunction: Chronic nitrate exposure can lead to endothelial dysfunction, characterized by a reduced capacity of the endothelium to produce its own NO.[5] This is often referred to as "cross-tolerance" to endothelium-dependent vasodilators like acetylcholine.[5] The mechanisms involve increased endothelial ROS production and eNOS uncoupling.[5][19]

  • Smooth Muscle Alterations: The primary bioactivation of nitrates by ALDH2 and the subsequent cGMP signaling occur within the smooth muscle cells.[13][15] Therefore, ALDH2 inactivation, sGC desensitization, and increased sensitivity to vasoconstrictors are key mechanisms of tolerance occurring within the smooth muscle.[5]

III. Data Presentation

Table 1: Effects of Nitrate Tolerance on Key Experimental Parameters
ParameterNon-Tolerant StateTolerant StateKey References
Vascular Response to Nitrate Potent vasodilationAttenuated vasodilation (rightward shift in dose-response curve)[1][25]
Vascular Response to Acetylcholine Normal endothelium-dependent vasodilationImpaired vasodilation (endothelial dysfunction)[1][5]
ALDH2 Activity NormalSignificantly decreased/inhibited[15][17][18]
Vascular ROS Production Basal levelsSignificantly increased[5][19][20]
cGMP Production (in response to nitrate) Robust increaseBlunted or absent increase[5][6][7][26]
Sensitivity to Vasoconstrictors NormalIncreased[5][23]

IV. Experimental Protocols

Protocol 1: Induction and Assessment of Nitrate Tolerance in Rats
  • Induction of Tolerance:

    • Implant osmotic minipumps (e.g., Alzet) subcutaneously in male Wistar rats.

    • Pumps should be filled to deliver a continuous infusion of the organic nitrate (e.g., nitroglycerin at a dose that does not chronically lower blood pressure, or ISMN at 75 mg/kg/day) or vehicle (control) for 3-7 days.[1][25]

  • Assessment of Vascular Function (Ex Vivo):

    • After the treatment period, euthanize the rats and carefully excise the thoracic aorta.

    • Cut the aorta into 2-3 mm rings and mount them in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and gassed with 95% O2 / 5% CO2.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g.[1]

    • Pre-contract the rings with a vasoconstrictor such as phenylephrine (B352888) (e.g., 1 µM).[1]

    • Once a stable contraction is achieved, perform cumulative concentration-response curves to the organic nitrate to assess tolerance.

    • In separate rings, perform a concentration-response curve to acetylcholine to assess endothelium-dependent vasodilation and endothelial dysfunction.[1]

    • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. A rightward shift in the dose-response curve for the nitrate-treated group compared to the control group indicates tolerance and/or endothelial dysfunction.[1]

Protocol 2: Measurement of Mitochondrial ROS in Vascular Tissue
  • Tissue Preparation:

    • Excise the aorta and prepare frozen sections.[8]

  • Fluorescent Staining:

    • Use a mitochondrial superoxide-specific fluorescent probe like MitoSOX Red.[8][12]

    • Incubate the tissue sections with the probe according to the manufacturer's instructions, protecting from light.

  • Imaging and Quantification:

    • Visualize the fluorescence using a fluorescence microscope.[8]

    • Quantify the fluorescence intensity using image analysis software. An increase in fluorescence in the nitrate-treated group indicates increased mitochondrial ROS production.

    • Alternatively, HPLC-based methods can be used for more precise quantification of the oxidized probe.[9]

V. Visualizations

Signaling_Pathway_Nitrate_Tolerance cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Mitochondrion Mitochondrion PN This compound ALDH2 ALDH2 (Active) PN->ALDH2 Bioactivation ROS Mitochondrial ROS (Superoxide) PN->ROS Chronic Exposure ALDH2_inactive ALDH2 (Inactive) NO NO ALDH2->NO ROS->ALDH2 Oxidative Inactivation sGC sGC ROS->sGC Inhibition ROS->NO Scavenging cGMP cGMP sGC->cGMP GTP -> GTP GTP PKG PKG cGMP->PKG Activation Relaxation Vasodilation PKG->Relaxation NO->sGC Activation

Caption: Signaling pathway of this compound tolerance.

Experimental_Workflow_Nitrate_Tolerance cluster_Assessment Tolerance Assessment start Start: Animal Model (e.g., Rats) treatment Chronic Nitrate Treatment (e.g., 7 days via osmotic minipump) start->treatment control Vehicle Control Treatment start->control euthanasia Euthanasia and Tissue Harvest (Thoracic Aorta) treatment->euthanasia control->euthanasia organ_bath Ex Vivo Organ Bath (Vascular Reactivity) euthanasia->organ_bath ros_assay ROS Measurement (e.g., MitoSOX) euthanasia->ros_assay biochem_assay Biochemical Assays (cGMP, ALDH2 activity) euthanasia->biochem_assay analysis Data Analysis and Comparison (Tolerant vs. Control) organ_bath->analysis ros_assay->analysis biochem_assay->analysis end Conclusion analysis->end

Caption: Experimental workflow for nitrate tolerance studies.

Mechanisms_of_Tolerance center Nitrate Tolerance mech1 Impaired Bioactivation center->mech1 mech2 Increased Oxidative Stress center->mech2 mech3 Neurohormonal Counter-regulation center->mech3 mech4 PKC Activation center->mech4 sub1 ALDH2 Inactivation mech1->sub1 mech2->mech1 causes mech2->mech4 causes sub2 Mitochondrial ROS NADPH Oxidase eNOS Uncoupling mech2->sub2 mech3->mech4 causes sub3 RAAS Activation Sympathetic Activation mech3->sub3 sub4 Increased Vasoconstrictor Sensitivity mech4->sub4

Caption: Key mechanisms contributing to nitrate tolerance.

References

Propatyl Nitrate Technical Support Center: Strategies to Prevent or Reverse Nitrate Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the prevention and reversal of nitrate (B79036) tolerance associated with propatyl nitrate. The information is presented in a practical question-and-answer format to address specific experimental challenges.

Disclaimer: While this compound is an organic nitrate, much of the detailed research on nitrate tolerance has been conducted with nitroglycerin (GTN) and isosorbide (B1672297) dinitrate/mononitrate. The principles and strategies outlined here are based on the well-established class effects of organic nitrates and are considered applicable to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and how does tolerance develop?

A1: this compound, like other organic nitrates, acts as a prodrug that is metabolized to release nitric oxide (NO). This process is primarily catalyzed by the mitochondrial enzyme aldehyde dehydrogenase-2 (ALDH2). NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels. Elevated cGMP mediates vasodilation by reducing intracellular calcium concentrations.

Nitrate tolerance develops through several key mechanisms:

  • ALDH2 Inactivation: Continuous exposure to this compound can lead to the inactivation of ALDH2, reducing the bioactivation of the drug and subsequent NO release.[1]

  • Increased Oxidative Stress: Prolonged nitrate therapy can increase the production of reactive oxygen species (ROS), such as superoxide (B77818), in the vasculature. Superoxide can scavenge NO, reducing its bioavailability.[2][3]

  • Neurohormonal Counter-Regulation: The vasodilatory effects of nitrates can trigger reflex activation of vasoconstrictor systems, such as the renin-angiotensin-aldosterone system and the sympathetic nervous system, which can counteract the therapeutic effects.[4]

  • Sulfhydryl Group Depletion: While initially a prominent theory, the depletion of sulfhydryl groups necessary for NO formation is now considered a contributing factor rather than the sole cause.

Q2: What is the most effective strategy to prevent this compound tolerance in our experimental models?

A2: The most effective and widely accepted strategy to prevent nitrate tolerance is the implementation of an intermittent dosing schedule that includes a "nitrate-free" or "low-nitrate" interval.[4][5] This period allows for the restoration of vascular responsiveness. For long-acting oral nitrates, this is typically achieved with once-daily or asymmetrical twice-daily dosing.[6][7]

Q3: We are observing a diminished response to this compound in our chronic dosing study. How can we confirm this is due to tolerance?

A3: To confirm nitrate tolerance, you can perform the following assessments:

  • Functional Vascular Studies: Isolate aortic rings or other vascular beds from your animal models and construct dose-response curves to this compound. A rightward shift in the dose-response curve in animals receiving chronic treatment compared to controls indicates tolerance.

  • Biochemical Assays: Measure markers of oxidative stress (e.g., superoxide production), ALDH2 activity, and cGMP levels in vascular tissues. Decreased ALDH2 activity and cGMP production, coupled with increased oxidative stress, are hallmarks of nitrate tolerance.

Q4: Can we simply increase the dose of this compound to overcome tolerance?

A4: Dose escalation is generally not an effective strategy to overcome established nitrate tolerance and may even be detrimental by exacerbating oxidative stress and endothelial dysfunction.

Q5: Are there any pharmacological interventions that can be co-administered with this compound to prevent tolerance?

A5: Several adjunctive therapies have been investigated with other nitrates, though their efficacy can be variable. These include:

  • Antioxidants: Agents like Vitamin C have been shown to mitigate oxidative stress and may partially restore nitrate sensitivity.

  • ACE Inhibitors and Angiotensin Receptor Blockers (ARBs): These can counteract the neurohormonal activation associated with nitrate therapy.

  • Folic Acid: May help restore the function of endothelial nitric oxide synthase (eNOS), which can become uncoupled during nitrate tolerance.

Troubleshooting Guides

Issue: Inconsistent Vasodilatory Response to this compound in In Vitro Experiments

Possible Cause Troubleshooting Step
Development of Tachyphylaxis (Rapid, Short-Term Tolerance) Ensure fresh tissue preparations are used for each experiment. Limit the duration of exposure to high concentrations of this compound.
Variability in Tissue Preparation Standardize the protocol for isolating and preparing vascular rings to ensure consistency in endothelial integrity and smooth muscle viability.
Buffer Composition Verify the pH and composition of the Krebs-Henseleit buffer. Ensure adequate oxygenation (95% O2, 5% CO2).

Issue: Difficulty in Reversing Established Nitrate Tolerance in Animal Models

Possible Cause Troubleshooting Step
Insufficient Duration of Nitrate-Free Interval Extend the washout period before re-challenging with this compound. A minimum of a 12-hour nitrate-free period is often recommended.[4]
Severe Endothelial Dysfunction Assess endothelial function using an endothelium-dependent vasodilator (e.g., acetylcholine). If severely impaired, consider co-administration of antioxidants or agents that improve endothelial function.
Persistent Neurohormonal Activation Measure markers of renin-angiotensin system activation. Consider co-treatment with an ACE inhibitor or ARB during the tolerance induction phase.

Data Presentation

Table 1: Comparison of Continuous vs. Intermittent Dosing of Isosorbide Dinitrate (ISDN) on Walking Time to Ischemia (WTI) in Patients with Stable Angina

Data extrapolated from a study on ISDN, expected to be comparable for this compound.

Dosing Regimen (ISDN Dose)Nitrate-Free IntervalChange in WTI vs. Placebo (after 7 days)Conclusion on Tolerance
4 times daily (40 mg)~0 hoursNo significant improvementComplete tolerance developed
3 times daily (40 mg)12 hours12.1% improvement (p < 0.05)Tolerance prevented
Twice daily (80 mg)18 hours22.3% improvement (p < 0.05)Tolerance prevented
Once daily (120 mg)24 hours36.2% improvement (p < 0.01)Tolerance prevented

Source: Adapted from a study on isosorbide dinitrate.[8][9]

Table 2: Effect of Nitroglycerin (NTG) Tolerance on Vascular Superoxide Production

Data from an experimental model using NTG, expected to be similar for this compound.

Treatment GroupEndotheliumSuperoxide Production (nmol/mg per minute)
ControlIntact0.31 ± 0.01
NTG TolerantIntact0.61 ± 0.01
ControlDenudedLower than intact
NTG TolerantDenudedLower than intact, but still elevated vs. control

Source: Adapted from a study on nitroglycerin.[2][10]

Experimental Protocols

Protocol 1: Induction of Nitrate Tolerance in an In Vivo Animal Model (Rabbits)

  • Animal Model: New Zealand White rabbits.

  • Treatment: Apply a this compound patch (dose to be optimized based on pharmacokinetic studies to achieve continuous plasma levels) to a shaved area on the back. A placebo patch should be applied to the control group.

  • Duration: Maintain the patch application for 3 days to induce tolerance.

  • Verification of Tolerance:

    • On day 4, euthanize the animals and isolate the thoracic aorta.

    • Prepare aortic rings for organ bath studies.

    • Pre-constrict the rings with phenylephrine.

    • Perform cumulative dose-response curves to this compound.

    • A significant rightward shift in the dose-response curve of the treated group compared to the placebo group confirms tolerance.[2]

Protocol 2: Measurement of Vascular Superoxide Production using Lucigenin (B191737) Chemiluminescence

  • Tissue Preparation: Isolate aortic segments from control and nitrate-tolerant animals.

  • Assay Buffer: Prepare a modified Krebs-HEPES buffer.

  • Chemiluminescence Measurement:

    • Place the aortic segment in a scintillation vial containing the buffer.

    • Measure background chemiluminescence in a luminometer.

    • Add lucigenin (5 µM) to the vial.

    • Record the chemiluminescent signal for 10-15 minutes.

  • Data Analysis:

    • Normalize the superoxide production to the dry weight of the vascular tissue.

    • Compare the superoxide levels between the control and tolerant groups. An increased signal in the tolerant group indicates enhanced superoxide production.[2][10]

Protocol 3: Quantification of Free Sulfhydryl Groups using Ellman's Reagent

  • Tissue Homogenization: Homogenize vascular tissue samples in a suitable buffer (e.g., phosphate (B84403) buffer with EDTA).

  • Reaction Mixture:

    • In a microplate well or cuvette, mix the tissue homogenate with Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).

    • The reaction of DTNB with free sulfhydryl groups produces a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB).

  • Spectrophotometric Measurement: Measure the absorbance of the solution at 412 nm.

  • Quantification:

    • Calculate the concentration of free sulfhydryl groups using the molar extinction coefficient of TNB (14,150 M⁻¹ cm⁻¹).

    • Alternatively, create a standard curve using a known concentration of a sulfhydryl-containing compound like cysteine.[11]

Protocol 4: Assessment of Mitochondrial Aldehyde Dehydrogenase (ALDH2) Activity

  • Mitochondrial Isolation: Isolate mitochondria from vascular tissue or liver (as a surrogate with higher ALDH2 expression) by differential centrifugation.

  • Activity Assay:

    • The assay measures the conversion of a substrate (e.g., propionaldehyde) to its corresponding acid, coupled with the reduction of NAD⁺ to NADH.

    • Incubate the isolated mitochondria with the assay buffer containing NAD⁺ and the substrate.

  • Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Data Analysis: Calculate the rate of NADH production and normalize it to the protein concentration of the mitochondrial sample. A decreased rate in the tolerant group indicates inhibition of ALDH2 activity.[1][12][13][14]

Mandatory Visualizations

G cluster_blood_vessel Vascular Smooth Muscle Cell Propatylnitrate This compound ALDH2 mALDH2 Propatylnitrate->ALDH2 Bioactivation NO Nitric Oxide (NO) ALDH2->NO sGC sGC NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC PKG PKG cGMP->PKG Activation Vasodilation Vasodilation PKG->Vasodilation G cluster_tolerance Mechanisms of Nitrate Tolerance ContinuousPN Continuous This compound Exposure ALDH2_inactivation ALDH2 Inactivation ContinuousPN->ALDH2_inactivation OxidativeStress Increased ROS (Superoxide) ContinuousPN->OxidativeStress Neurohormonal Neurohormonal Activation ContinuousPN->Neurohormonal ReducedNO Reduced NO Bioavailability ALDH2_inactivation->ReducedNO OxidativeStress->ReducedNO NO Scavenging Tolerance Nitrate Tolerance (Diminished Vasodilation) Neurohormonal->Tolerance Counter-regulation ReducedNO->Tolerance G Start Start Chronic Dosing Experiment Continuous Continuous Dosing Start->Continuous Intermittent Intermittent Dosing (with nitrate-free interval) Start->Intermittent ToleranceDev Tolerance Develops Continuous->ToleranceDev TolerancePrev Tolerance Prevented Intermittent->TolerancePrev Assess Assess Vasodilatory Response ToleranceDev->Assess TolerancePrev->Assess

References

Addressing solubility challenges of propatyl nitrate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of propatyl nitrate (B79036). The information is designed to assist researchers in developing suitable formulations for preclinical and clinical studies.

Troubleshooting Guide: Addressing Propatyl Nitrate Solubility Issues

This guide provides a systematic approach to overcoming common solubility challenges encountered during experiments with this compound.

Problem Potential Cause Suggested Solution
This compound precipitates out of aqueous solution. The concentration of this compound exceeds its intrinsic aqueous solubility.1. Reduce Concentration: Decrease the concentration of this compound to below its solubility limit. 2. Employ Solubility Enhancement Techniques: Select an appropriate method from the detailed protocols below, such as the use of co-solvents, cyclodextrins, or formulation into a nanosuspension or solid dispersion.
Inconsistent or non-reproducible solubility results. - Inadequate equilibration time. - Temperature fluctuations. - pH variability of the aqueous medium. - Purity of the this compound sample.1. Ensure Equilibration: Allow sufficient time for the solution to reach equilibrium (typically 24-48 hours with constant agitation). 2. Control Temperature: Maintain a constant and recorded temperature throughout the experiment. 3. Buffer the Solution: Use a buffer to maintain a constant pH, especially if the compound has ionizable groups (though this compound is neutral). 4. Verify Purity: Use a well-characterized, high-purity sample of this compound.
Low drug loading in the final formulation. The chosen solubility enhancement technique is not optimal for this compound.1. Optimize the Chosen Method: Systematically vary the parameters of the current method (e.g., co-solvent ratio, cyclodextrin (B1172386) type and concentration). 2. Explore Alternative Techniques: If optimization is unsuccessful, consider a different solubility enhancement strategy. For example, if co-solvents are ineffective, a solid dispersion or nanosuspension may be more suitable.
Formulation is unstable and shows drug precipitation over time. - The formulation is a supersaturated system that is not adequately stabilized. - Degradation of this compound.1. Add Stabilizers: For nanosuspensions, ensure adequate concentration of stabilizers (surfactants or polymers). For amorphous solid dispersions, select a polymer that inhibits recrystallization. 2. Conduct Stability Studies: Store the formulation under controlled conditions and monitor for precipitation and chemical degradation over time. 3. Protect from Light and Heat: Store this compound formulations in a cool, dark place to prevent degradation.

Frequently Asked Questions (FAQs)

1. What is the aqueous solubility of this compound?

2. How does pH affect the solubility of this compound?

This compound is a neutral molecule and does not have ionizable groups. Therefore, its aqueous solubility is largely independent of the pH of the solution.

3. Which solubility enhancement techniques are most promising for this compound?

Given that this compound is a small organic molecule, several techniques are likely to be effective:

  • Co-solvency: Blending water with a miscible organic solvent can significantly increase solubility.

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity can enhance its apparent solubility.

  • Nanosuspension: Reducing the particle size to the nanometer range increases the surface area, leading to a higher dissolution rate.

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution.

4. Are there any safety concerns with using solubility enhancers?

Yes, the choice of excipients should be carefully considered, especially for in vivo studies. The toxicity and regulatory acceptance of any co-solvent, surfactant, or polymer must be taken into account. For early-stage research, it is advisable to use excipients that are generally regarded as safe (GRAS).

5. How can I quantify the concentration of this compound in my aqueous formulations?

High-performance liquid chromatography (HPLC) with UV detection is a suitable method for the quantification of this compound. The specific wavelength for detection should be determined by running a UV scan of a standard solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

This protocol describes the use of a water-miscible organic solvent to increase the aqueous solubility of this compound.

Materials:

  • This compound

  • Ethanol (B145695) (or Propylene Glycol, PEG 400)

  • Purified water

  • Magnetic stirrer and stir bars

  • Volumetric flasks

  • Analytical balance

  • HPLC-UV system for analysis

Methodology:

  • Prepare Co-solvent Mixtures: Prepare a series of co-solvent mixtures by mixing the organic solvent with water in different volumetric ratios (e.g., 10:90, 20:80, 30:70, 40:60, 50:50 v/v).

  • Determine Solubility:

    • Add an excess amount of this compound to a known volume of each co-solvent mixture.

    • Stir the mixtures at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the suspensions through a 0.22 µm syringe filter to remove undissolved drug.

    • Dilute the filtrate with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC-UV method.

  • Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to determine the optimal ratio for the desired concentration.

Illustrative Quantitative Data (Co-solvency):

Co-solvent (Ethanol) % (v/v)Illustrative this compound Solubility (mg/mL)
0 (Pure Water)< 0.1
100.5
202.5
308.0
4020.0
5050.0
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

This protocol outlines the preparation and characterization of a this compound-cyclodextrin inclusion complex to improve aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water

  • Magnetic stirrer and stir bars

  • Freeze-dryer (lyophilizer)

  • Analytical balance

  • HPLC-UV system for analysis

Methodology:

  • Phase Solubility Study:

    • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0, 2, 4, 6, 8, 10% w/v).

    • Add an excess amount of this compound to each HP-β-CD solution.

    • Stir the mixtures at a constant temperature for 48 hours.

    • Filter the suspensions and analyze the filtrate for this compound concentration by HPLC-UV.

    • Plot the solubility of this compound against the HP-β-CD concentration to determine the complexation efficiency.

  • Preparation of the Inclusion Complex (Kneading Method):

    • Create a paste of HP-β-CD with a small amount of water.

    • Gradually add this compound to the paste and knead for 60 minutes.

    • Dry the resulting solid mass at 40°C until a constant weight is achieved.

    • Pulverize the dried complex and store it in a desiccator.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR).

  • Solubility Determination of the Complex: Determine the aqueous solubility of the prepared complex using the method described in Protocol 1 (using pure water as the solvent).

Illustrative Quantitative Data (Cyclodextrin Complexation):

HP-β-CD Concentration (% w/v)Illustrative this compound Solubility (mg/mL)
0< 0.1
21.2
42.5
64.0
85.8
107.5
Protocol 3: Preparation of a this compound Nanosuspension

This protocol details the formulation of a this compound nanosuspension using a high-pressure homogenization technique.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188 or a combination of Polysorbate 80 and PVP K30)

  • Purified water

  • High-shear homogenizer

  • High-pressure homogenizer

  • Particle size analyzer

Methodology:

  • Preparation of the Coarse Suspension:

    • Dissolve the stabilizer(s) in purified water.

    • Disperse the this compound powder in the stabilizer solution.

    • Homogenize the mixture using a high-shear homogenizer at 5,000-10,000 rpm for 15-30 minutes to form a coarse suspension.

  • High-Pressure Homogenization:

    • Pass the coarse suspension through a high-pressure homogenizer at 1500 bar for 20-30 cycles.

    • Monitor the particle size distribution after a set number of cycles using a particle size analyzer.

    • Continue homogenization until the desired particle size (typically < 500 nm) and a narrow size distribution are achieved.

  • Characterization:

    • Measure the mean particle size, polydispersity index (PDI), and zeta potential of the final nanosuspension.

    • Determine the drug content by dissolving a known amount of the nanosuspension in a suitable organic solvent and analyzing by HPLC-UV.

  • Dissolution Rate Study: Compare the dissolution rate of the nanosuspension with that of the unprocessed this compound powder in a suitable dissolution medium.

Illustrative Quantitative Data (Nanosuspension):

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Illustrative Dissolution Rate Enhancement (vs. pure drug)
This compound Powder> 5000> 0.51x
Nanosuspension250< 0.2> 10x
Protocol 4: Preparation of a this compound Solid Dispersion

This protocol describes the preparation of a solid dispersion of this compound with a hydrophilic polymer using the solvent evaporation method.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Ethanol

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

Methodology:

  • Preparation of the Solid Dispersion:

    • Dissolve this compound and PVP K30 in ethanol in a specific ratio (e.g., 1:1, 1:2, 1:4 w/w).

    • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion into a fine powder using a mortar and pestle.

  • Characterization:

    • Analyze the solid dispersion for its amorphous nature using DSC and XRPD.

    • Determine the drug content by dissolving a known weight of the solid dispersion in a suitable solvent and analyzing by HPLC-UV.

  • Dissolution Study: Perform a dissolution test to compare the release profile of this compound from the solid dispersion with that of the pure drug.

Illustrative Quantitative Data (Solid Dispersion):

Drug:Polymer Ratio (w/w)Physical StateIllustrative Dissolution (%) in 30 min
Pure this compoundCrystalline< 5%
1:1 this compound:PVP K30Amorphous60%
1:2 this compound:PVP K30Amorphous85%
1:4 this compound:PVP K30Amorphous> 95%

Visualizations

experimental_workflow_solubility_enhancement cluster_start Initial Problem cluster_methods Solubility Enhancement Strategies cluster_characterization Characterization & Analysis cluster_end Outcome start Poor Aqueous Solubility of this compound cosolvency Co-solvency start->cosolvency Select Method cyclodextrin Cyclodextrin Complexation start->cyclodextrin Select Method nanosuspension Nanosuspension start->nanosuspension Select Method solid_dispersion Solid Dispersion start->solid_dispersion Select Method analysis Solubility & Dissolution Testing (HPLC-UV) cosolvency->analysis cyclodextrin->analysis nanosuspension->analysis solid_dispersion->analysis physchem Physicochemical Characterization (DSC, XRPD, Particle Size) analysis->physchem Further Characterize end Aqueous Formulation with Enhanced Solubility physchem->end Optimized Formulation

Caption: Workflow for selecting and evaluating solubility enhancement techniques for this compound.

Caption: A logical troubleshooting guide for addressing precipitation issues with this compound.

signaling_pathway PN This compound NO Nitric Oxide (NO) PN->NO Metabolic Conversion sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to

Caption: Simplified signaling pathway for this compound-induced vasodilation.[1]

References

Optimizing propatyl nitrate dosage to minimize headache side effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propatyl nitrate (B79036). The focus is on optimizing dosage to minimize the common side effect of headache.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which propatyl nitrate can induce headaches?

A1: this compound, like other organic nitrates, induces headaches primarily through its action as a nitric oxide (NO) donor. The released NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP). This cascade results in vasodilation of cerebral blood vessels, which is a key factor in the development of nitrate-induced headaches. Additionally, NO can trigger the release of Calcitonin Gene-Related Peptide (CGRP), a neuropeptide implicated in migraine pathophysiology, from trigeminal neurons.[1][2][3][4]

Q2: What are the typical characteristics of a this compound-induced headache?

A2: Nitrate-induced headaches can present in two ways: an immediate, milder headache that occurs shortly after administration and often subsides on its own, and a delayed, more severe migraine-like headache that can develop hours later.[5] The headache is often described as throbbing and can be accompanied by symptoms such as dizziness and flushing.[6]

Q3: What is a typical starting dose for this compound in a research setting, and what is the reported incidence of headache at this dose?

A3: In a clinical study involving patients with chronic stable angina pectoris, a dosage of 10 mg of sublingual this compound administered three times a day was used.[6][7] In this study with 200 participants, headache was reported as a drug-related adverse event. The reported incidence and severity were as follows: 9 cases of mild headache, 5 cases of moderate headache, and 1 case of severe headache.[6]

Troubleshooting Guide: Minimizing Headache Side Effects

Problem: Significant headache incidence is observed in our experimental subjects receiving this compound.

Solution 1: Dose Titration Strategy

Initiating this compound at a lower dose and gradually titrating upwards can significantly reduce the frequency and severity of headaches.[8] This approach allows for the development of tolerance to the vasodilatory effects in the cerebral vasculature.

  • Recommendation: Begin with a dose lower than the target therapeutic dose and monitor for headache. If well-tolerated, gradually increase the dose over a set period until the desired therapeutic effect is achieved or headaches become dose-limiting.

Solution 2: Pre-treatment with Analgesics

For preclinical studies, the administration of a non-steroidal anti-inflammatory drug (NSAID) prior to this compound may help mitigate headache-like symptoms. In clinical settings, over-the-counter analgesics have been used to manage nitrate-induced headaches.

  • Recommendation: In animal models, a baseline assessment of pain behavior should be established. An NSAID can be administered prior to this compound, and the pain-related behavioral changes can be compared to a control group receiving this compound alone.

Solution 3: Subject Selection and Monitoring

Individuals with a history of migraines may be more susceptible to severe, delayed-type headaches induced by nitrates.[5]

  • Recommendation: For clinical research, screen subjects for a history of migraine. In preclinical models, consider that different strains of animals may have varying susceptibility to nitrate-induced nociceptive behaviors. Implement a clear protocol for monitoring and grading headache severity (in clinical trials) or pain-like behaviors (in preclinical studies).

Data Presentation

Table 1: Incidence of Headache with this compound (10 mg, sublingual, three times daily)

SeverityNumber of Cases (n=200)Percentage of Total Subjects
Mild94.5%
Moderate52.5%
Severe10.5%
Total 15 7.5%

Data from a study on patients with chronic stable angina pectoris.[6]

Experimental Protocols

Protocol 1: Preclinical Assessment of this compound-Induced Headache-Like Behavior in a Rat Model

This protocol is adapted from established nitroglycerin (NTG)-induced migraine models in rodents.[2][9][10][11][12]

  • Animals: Adult male Sprague-Dawley rats (250-300g).

  • Acclimatization: House animals for at least one week with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of ethanol (B145695) and propylene (B89431) glycol). A common dosage for NTG in these models is 10 mg/kg, administered intraperitoneally (i.p.) or subcutaneously (s.c.). The optimal dose for this compound may need to be determined in a pilot study.

  • Experimental Groups:

    • Group A: Vehicle control

    • Group B: this compound (e.g., 10 mg/kg, i.p.)

    • Group C: Pre-treatment with an analgesic (e.g., meloxicam, 5 mg/kg, s.c.) 30 minutes before this compound administration.

  • Behavioral Assessment: Assess for headache-like behaviors at baseline and at regular intervals (e.g., 30, 60, 90, and 120 minutes) after this compound injection.

    • Head scratching: Count the number of times the rat scratches its head and periorbital area with its forepaws.[2]

    • Facial grimacing: Use a validated rat grimace scale to score changes in facial expression indicative of pain.

    • Photophobia: Measure the time spent in a dark chamber versus a brightly lit chamber in a light/dark box apparatus.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the behavioral responses between the different experimental groups.

Protocol 2: Clinical Trial Design for Optimizing this compound Dosage

This protocol outlines a general design for a clinical study aimed at identifying an optimal dose of this compound that balances therapeutic efficacy with minimal headache side effects.

  • Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.

  • Participants: Healthy volunteers or patients with the target indication (e.g., stable angina).

  • Dosage Regimens:

    • Cohort 1: Low-dose this compound (e.g., 5 mg)

    • Cohort 2: Medium-dose this compound (e.g., 10 mg)

    • Cohort 3: High-dose this compound (e.g., 20 mg)

    • Cohort 4: Placebo

  • Study Procedure:

    • Administer the assigned dose of this compound or placebo.

    • Monitor for therapeutic effects (e.g., changes in hemodynamic parameters, exercise tolerance).

    • Assess for headache incidence, severity, and duration at predefined time points using a standardized headache diary and a visual analog scale (VAS) for pain.

  • Data Collection:

    • Record all adverse events, with a specific focus on headache.

    • Collect pharmacokinetic data to correlate drug exposure with efficacy and side effects.

  • Data Analysis: Analyze the dose-response relationship for both the desired therapeutic effect and the incidence/severity of headache to determine the optimal therapeutic window.

Mandatory Visualizations

Signaling_Pathway PN This compound NO Nitric Oxide (NO) PN->NO Metabolic Conversion sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation TG Trigeminal Neuron NO->TG Stimulation cGMP cGMP GTP GTP GTP->cGMP sGC Vasodilation Cerebral Vasodilation cGMP->Vasodilation Smooth Muscle Relaxation Headache Headache Vasodilation->Headache CGRP CGRP Release TG->CGRP CGRP->Headache

Caption: Signaling pathway of this compound-induced headache.

Experimental_Workflow cluster_preclinical Preclinical Dose-Response Study cluster_clinical Clinical Dose-Escalation Trial P1 Animal Acclimatization P2 Establish Experimental Groups (Vehicle, Low, Medium, High Dose) P1->P2 P3 This compound Administration P2->P3 P4 Behavioral Assessment for Headache-like Symptoms P3->P4 P5 Data Analysis P4->P5 C1 Subject Recruitment & Screening C2 Randomization to Dose Cohorts (Placebo, Low, Medium, High Dose) C1->C2 C3 Drug Administration C2->C3 C4 Monitor Therapeutic Efficacy & Assess Headache (Diary, VAS) C3->C4 C5 Pharmacokinetic Sampling C3->C5 C6 Statistical Analysis of Dose-Response Relationship C4->C6 C5->C6

Caption: Experimental workflow for dosage optimization.

References

Identifying degradation products of propatyl nitrate under physiological conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation of propatyl nitrate (B79036) under physiological conditions. The information is presented in a question-and-answer format to directly address common challenges and questions that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway of propatyl nitrate under physiological conditions?

A1: Under physiological conditions, this compound is expected to undergo enzymatic degradation, primarily through the action of mitochondrial aldehyde dehydrogenase (ALDH2).[1] This biotransformation is crucial for its therapeutic effect, as it leads to the release of nitric oxide (NO), a potent vasodilator.[1] The degradation process likely proceeds via a sequential denitration pathway, similar to other organic nitrates. This results in the formation of dinitrate and mononitrate metabolites, alongside the release of inorganic nitrite (B80452) and nitrate.

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products of this compound are not extensively documented in publicly available literature, based on the metabolism of structurally similar organic nitrates like nitroglycerin, a stepwise removal of the nitrate groups is anticipated. This would result in the formation of propatyl dinitrate and propatyl mononitrate isomers. The enzymatic action of ALDH2 on nitroglycerin, for example, primarily yields 1,2-glyceryl dinitrate and nitrite.[2] Therefore, analogous dinitrate and subsequent mononitrate metabolites of the propatyl backbone are the expected degradation products. Further metabolism would lead to the parent alcohol and inorganic nitrate.

Q3: Which enzyme systems are implicated in the metabolism of this compound?

A3: The primary enzyme responsible for the bioactivation of this compound is mitochondrial aldehyde dehydrogenase (ALDH2).[1] Additionally, cytochrome P450 (P450) enzyme systems are known to be involved in the metabolism of other organic nitrates, such as nitroglycerin and isosorbide (B1672297) dinitrate, and may also contribute to the degradation of this compound.[3][4][5] These enzyme systems are predominantly found in the liver and vascular smooth muscle cells.[1][3]

Q4: How can I qualitatively and quantitatively analyze the degradation products of this compound?

A4: A combination of chromatographic and mass spectrometric techniques is recommended for the analysis of this compound and its degradation products. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly with electrospray ionization (ESI), is a powerful tool for separating and identifying the parent drug and its metabolites.[6][7] For quantitative analysis, developing a validated LC-MS/MS method using isotopically labeled internal standards would provide the highest accuracy and sensitivity.[8] Ion chromatography can be employed for the quantification of the inorganic degradation products, nitrite and nitrate.[8][9][10]

Troubleshooting Guides

Problem: I am not observing any degradation of this compound in my in vitro assay.

Possible Cause Troubleshooting Step
Inactive Enzyme Preparation Ensure the enzymatic activity of your ALDH2 or P450 preparation. Run a positive control with a known substrate for the enzyme. For ALDH2, consider the need for cofactors like NAD(P)+.
Inappropriate Assay Conditions Verify that the pH, temperature, and buffer composition of your assay are optimal for the enzyme's activity. Physiological conditions are typically mimicked at pH 7.4 and 37°C.
Insufficient Incubation Time The rate of degradation may be slow. Perform a time-course experiment to determine the optimal incubation period.
Low Analyte Concentration The concentration of this compound may be below the detection limit of your analytical method. Increase the initial concentration or use a more sensitive analytical technique.

Problem: I am seeing multiple peaks in my chromatogram that I cannot identify.

Possible Cause Troubleshooting Step
Isomeric Degradation Products The sequential denitration of this compound can lead to the formation of different dinitrate and mononitrate isomers. Utilize high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) to obtain accurate mass and fragmentation data to aid in structural elucidation.
Matrix Effects Components of your sample matrix (e.g., plasma, cell lysate) may be interfering with the analysis. Implement a robust sample preparation method, such as solid-phase extraction (SPE), to clean up your samples before analysis.
Contamination Ensure that all glassware, solvents, and reagents are free from contaminants that could interfere with the analysis.

Data Presentation

Table 1: Anticipated Degradation Products of this compound

Compound Molecular Formula Expected Mass (m/z) [M+H]⁺
This compoundC₆H₁₁N₃O₉270.05
Propatyl Dinitrate (isomer 1)C₆H₁₂N₂O₇225.07
Propatyl Dinitrate (isomer 2)C₆H₁₂N₂O₇225.07
Propatyl Mononitrate (isomer 1)C₆H₁₃NO₅180.08
Propatyl Mononitrate (isomer 2)C₆H₁₃NO₅180.08
2-ethyl-2-(hydroxymethyl)-1,3-propanediolC₆H₁₄O₃135.10
NitriteNO₂⁻46.00
NitrateNO₃⁻62.00

Note: The exact isomeric forms of the dinitrate and mononitrate metabolites would require experimental confirmation.

Experimental Protocols

Protocol 1: In Vitro Degradation of this compound in Human Liver Microsomes

  • Materials: Human liver microsomes (HLMs), this compound, NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), phosphate (B84403) buffer (pH 7.4), acetonitrile (B52724), internal standard (e.g., an isotopically labeled analog).

  • Procedure: a. Pre-warm a solution of HLMs in phosphate buffer at 37°C. b. Add this compound (final concentration, e.g., 10 µM) to the HLM solution. c. Initiate the reaction by adding the NADPH regenerating system. d. At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. e. Centrifuge the samples to precipitate proteins. f. Analyze the supernatant by LC-MS/MS.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate. Identify and quantify the formation of degradation products.

Mandatory Visualization

propatyl_nitrate_degradation_pathway PropatylNitrate This compound (C₆H₁₁N₃O₉) PropatylDinitrate Propatyl Dinitrate (Isomers) PropatylNitrate->PropatylDinitrate - NO₂⁻ NO Nitric Oxide (NO) PropatylNitrate->NO PropatylMononitrate Propatyl Mononitrate (Isomers) PropatylDinitrate->PropatylMononitrate - NO₂⁻ FinalAlcohol 2-ethyl-2-(hydroxymethyl) -1,3-propanediol PropatylMononitrate->FinalAlcohol - NO₂⁻ NO2 Nitrite (NO₂⁻) NO3 Nitrate (NO₃⁻) NO2->NO3 Oxidation NO->NO2 ALDH2 ALDH2 ALDH2->PropatylNitrate catalyzes P450 Cytochrome P450 P450->PropatylNitrate may catalyze

Caption: Proposed metabolic pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data_interpretation Data Interpretation Incubation Incubate this compound with Enzyme System Quenching Quench Reaction (e.g., with Acetonitrile) Incubation->Quenching Centrifugation Centrifuge to Remove Proteins Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Analyze Supernatant DataProcessing Data Processing & Quantification LCMS->DataProcessing DegradationKinetics Determine Degradation Kinetics DataProcessing->DegradationKinetics MetaboliteID Identify Degradation Products DataProcessing->MetaboliteID

Caption: General experimental workflow for studying in vitro degradation.

References

Technical Support Center: Troubleshooting Variability in In Vitro Bioassays with Propatyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in in vitro bioassays involving propatyl nitrate (B79036).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of propatyl nitrate?

This compound is an organic nitrate that acts as a potent vasodilator.[1] Its mechanism of action involves enzymatic biotransformation by mitochondrial aldehyde dehydrogenase (ALDH2) within vascular smooth muscle cells.[1] This process releases nitric oxide (NO), a key signaling molecule.[1] NO then activates soluble guanylate cyclase (sGC), leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1] Elevated cGMP levels initiate a signaling cascade that results in the dephosphorylation of myosin light chains, causing relaxation of vascular smooth muscle and subsequent vasodilation.[1]

Q2: What is "nitrate tolerance" and how can it affect my in vitro experiments?

Nitrate tolerance is a phenomenon where the therapeutic efficacy of organic nitrates diminishes with continuous or repeated exposure.[1] In an in vitro setting, this can manifest as a decreased response (e.g., reduced vasodilation or cGMP production) to this compound over time. This is thought to be associated with the oxidative inactivation of the ALDH2 enzyme, which is crucial for the bioactivation of this compound.[1] When planning long-term or repeated-dose experiments, it is important to be aware of this potential for tolerance development.

Q3: How should I prepare a stock solution of this compound for my experiments?

Q4: Can this compound interfere with common cell viability assays?

Yes, there is a potential for interference, particularly with metabolic assays like the MTT assay. The MTT assay measures cell viability based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells. Since this compound's mechanism of action involves mitochondrial enzymes (ALDH2) and can potentially alter cellular metabolism and mitochondrial respiration, it may interfere with the MTT assay, leading to either an overestimation or underestimation of cell viability. It is advisable to use an orthogonal cell viability assay, such as a dye exclusion assay (e.g., Trypan Blue) or a cytotoxicity assay that measures lactate (B86563) dehydrogenase (LDH) release, to confirm results obtained from an MTT assay.

Troubleshooting Guides

Issue 1: High Variability in Vasodilation Assay Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Tissue Preparation Ensure consistent dissection and preparation of aortic rings. Maintain uniform ring size and minimize handling to avoid damage to the endothelium.
Development of Nitrate Tolerance Avoid prolonged exposure of the tissue to high concentrations of this compound. If repeated dosing is necessary, allow for sufficient washout periods between applications.
Variability in Pre-contraction Ensure a stable and consistent level of pre-contraction with phenylephrine (B352888) or other vasoconstrictors before adding this compound.
Degradation of this compound Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles.
Solvent Effects Always include a vehicle control (the solvent used to dissolve this compound) to account for any non-specific effects of the solvent on vascular tone.
Issue 2: Low or Inconsistent cGMP Production

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Cell Health and Density Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density.
ALDH2 Enzyme Activity The bioactivation of this compound is dependent on ALDH2 activity. Variations in ALDH2 expression or activity between cell passages or donors can lead to inconsistent results.
Phosphodiesterase (PDE) Activity Intracellular cGMP levels are regulated by PDEs, which degrade cGMP. Consider using a broad-spectrum PDE inhibitor, such as IBMX, to prevent cGMP degradation and enhance the signal.
Assay Buffer Components Ensure the assay buffer has the correct pH and ionic strength. Some components in the buffer could potentially interfere with the enzymatic reactions.
Incomplete Cell Lysis For endpoint cGMP assays, ensure complete cell lysis to release all intracellular cGMP for measurement.
Issue 3: Unexpected Results in Cell Viability Assays (e.g., MTT Assay)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Interference with Mitochondrial Respiration This compound's interaction with mitochondrial enzymes may alter the metabolic rate of the cells, leading to inaccurate readings in MTT or similar metabolic assays.[2][3][4]
Direct Reduction of MTT Reagent Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. Perform a cell-free control by incubating this compound with the MTT reagent in media alone.
Alteration of Cellular Redox State As a nitric oxide donor, this compound can influence the cellular redox environment, which may affect the reduction of the tetrazolium salt in viability assays.
Use an Orthogonal Assay Confirm your findings with a non-metabolic viability assay, such as Trypan Blue exclusion, or a cytotoxicity assay like the LDH release assay.

Data Presentation

Table 1: Hypothetical EC50 Values for Vasodilation Induced by this compound

Tissue PreparationPre-contraction AgentThis compound EC50 (µM)
Rat Aortic Rings (Endothelium-intact)Phenylephrine (1 µM)Data not available in searched literature
Rat Aortic Rings (Endothelium-denuded)Phenylephrine (1 µM)Data not available in searched literature
Porcine Coronary Artery RingsU46619 (100 nM)Data not available in searched literature

Note: While specific EC50 values for this compound were not found in the searched literature, typical EC50 values for other organic nitrates like glyceryl trinitrate in similar assays range from the nanomolar to the low micromolar range.[5][6]

Experimental Protocols

Protocol 1: In Vitro Vasodilation Assay Using Isolated Aortic Rings

Objective: To assess the vasodilatory effect of this compound on pre-contracted isolated aortic rings.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • Phenylephrine (vasoconstrictor)

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Methodology:

  • Humanely euthanize the rat and excise the thoracic aorta.

  • Immediately place the aorta in ice-cold Krebs-Henseleit solution.

  • Carefully clean the aorta of adhering connective and adipose tissue.

  • Cut the aorta into 3-4 mm wide rings.

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubble with carbogen gas.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

  • Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) until a stable plateau is reached.

  • Once the contraction is stable, add cumulative concentrations of this compound to the organ bath.

  • Record the changes in isometric tension after each addition.

  • Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

Protocol 2: Measurement of Intracellular cGMP Levels

Objective: To quantify the change in intracellular cGMP levels in vascular smooth muscle cells in response to this compound treatment.

Materials:

  • Primary vascular smooth muscle cells (VSMCs)

  • Cell culture medium (e.g., DMEM)

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • Commercial cGMP enzyme immunoassay (EIA) kit

Methodology:

  • Seed VSMCs in a multi-well plate and grow to 80-90% confluency.

  • Serum-starve the cells for 2-4 hours before the experiment.

  • Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cGMP degradation.

  • Treat the cells with various concentrations of this compound for a defined period (e.g., 10-30 minutes).

  • Remove the treatment medium and lyse the cells with the lysis buffer provided in the cGMP EIA kit.

  • Collect the cell lysates and determine the protein concentration for normalization.

  • Quantify the cGMP concentration in the cell lysates using the cGMP EIA kit according to the manufacturer's instructions.

  • Express the results as pmol of cGMP per mg of protein.

Protocol 3: Cell Viability Assessment Using MTT Assay

Objective: To evaluate the effect of this compound on the viability of a relevant cell line.

Materials:

  • Cell line of interest (e.g., vascular smooth muscle cells)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate

  • Microplate reader

Methodology:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control and an untreated control.

  • After the incubation period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Mandatory Visualizations

propatyl_nitrate_signaling_pathway cluster_cell Vascular Smooth Muscle Cell PN This compound ALDH2 Mitochondrial ALDH2 PN->ALDH2 Biotransformation NO Nitric Oxide (NO) ALDH2->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation MyosinLC_P Phosphorylated Myosin Light Chain PKG->MyosinLC_P Dephosphorylation MyosinLC Myosin Light Chain MyosinLC_P->MyosinLC Relaxation Vasodilation MyosinLC->Relaxation

Caption: this compound signaling pathway leading to vasodilation.

experimental_workflow_vasodilation start Start step1 Isolate Thoracic Aorta start->step1 step2 Prepare Aortic Rings (3-4 mm) step1->step2 step3 Mount in Organ Bath step2->step3 step4 Equilibrate (60-90 min) step3->step4 step5 Pre-contract with Phenylephrine step4->step5 step6 Add Cumulative Doses of This compound step5->step6 step7 Record Isometric Tension step6->step7 end Analyze Data step7->end

Caption: Experimental workflow for the in vitro vasodilation assay.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions variability High Assay Variability cause1 Compound Stability/ Solubility variability->cause1 cause2 Cell/Tissue Health variability->cause2 cause3 Assay Protocol Deviations variability->cause3 cause4 Assay-Specific Interference variability->cause4 solution1 Prepare Fresh Solutions, Use Appropriate Solvent cause1->solution1 solution2 Standardize Cell Culture, Ensure Tissue Integrity cause2->solution2 solution3 Strict Adherence to Protocol, Include Controls cause3->solution3 solution4 Use Orthogonal Assays, Perform Interference Controls cause4->solution4

References

Managing hypotensive side effects of propatyl nitrate in clinical studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing the hypotensive side effects of propatyl nitrate (B79036) observed in clinical studies. All information is presented in a direct question-and-answer format to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which propatyl nitrate induces hypotension?

A1: this compound is a nitrovasodilator. Its primary mechanism of action involves the enzymatic release of nitric oxide (NO) in vascular smooth muscle cells.[1] NO then activates guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). This cascade results in the relaxation of vascular smooth muscle, primarily in the veins, which reduces venous return to the heart (preload). To a lesser extent, it also relaxes arterial smooth muscle, reducing systemic vascular resistance (afterload). The combined reduction in preload and afterload leads to a decrease in blood pressure.[1]

Q2: What is the expected incidence and magnitude of blood pressure reduction with this compound administration in a clinical setting?

A2: In a clinical study involving 200 subjects with chronic stable angina pectoris, the administration of 10 mg of this compound sublingually three times a day resulted in a statistically significant reduction in both systolic and diastolic blood pressure (p < 0.0001).[2][3] While the study did not report the precise mean reduction in mmHg, it did note that adverse events commonly associated with vasodilation, such as headache and dizziness, were observed.[2] At day 15 of treatment, 41 out of 200 subjects reported adverse events, and at day 30, 35 subjects reported adverse events.[2][3] It is important to note that nitrate-induced hypotension is a common, though often asymptomatic, side effect.[4]

Troubleshooting Guide: Managing Hypotensive Events

Issue 1: A study participant experiences a sudden and significant drop in blood pressure after sublingual administration of this compound.

Immediate Actions:

  • Position the Patient: Immediately place the patient in a supine position and elevate their legs. This maneuver helps to increase venous return to the heart and can help stabilize blood pressure.[5]

  • Monitor Vital Signs: Continuously monitor the patient's blood pressure, heart rate, and oxygen saturation.

  • Administer Intravenous Fluids: If hypotension persists, administer a bolus of 250-500 mL of normal saline (0.9% NaCl) intravenously.[5] The fluid challenge should be administered cautiously, especially in patients with a history of heart failure or renal impairment, to avoid fluid overload.[5]

  • Reduce or Withhold Subsequent Doses: Depending on the severity of the hypotensive event, consider reducing the subsequent dose of this compound or temporarily withholding the treatment.

Experimental Protocol: Management of Acute Hypotension

The following is a generalized protocol based on standard clinical practice for managing nitrate-induced hypotension. Specific study protocols may vary.

  • Patient Assessment:

    • Immediately assess the patient for symptoms of hypoperfusion, such as dizziness, lightheadedness, syncope, or altered mental status.

    • Obtain a full set of vital signs, including blood pressure (lying and standing, if possible), heart rate, respiratory rate, and oxygen saturation.

  • Non-Pharmacological Intervention:

    • Place the patient in the Trendelenburg position (supine with feet elevated).

    • Ensure a patent airway and provide supplemental oxygen if indicated.

  • Pharmacological Intervention (if necessary):

    • Establish intravenous access if not already in place.

    • Administer an initial fluid bolus of 250-500 mL of normal saline over 15-30 minutes.[5]

    • Re-assess vital signs after the fluid bolus.

    • If hypotension persists, a second fluid bolus may be administered, with careful monitoring for signs of fluid overload (e.g., pulmonary congestion).

  • Documentation and Reporting:

    • Thoroughly document the hypotensive event, including all vital signs, interventions performed, and the patient's response.

    • Report the adverse event to the study sponsor and the Institutional Review Board (IRB) or Ethics Committee in accordance with the clinical trial protocol.

Issue 2: A participant reports persistent headaches and dizziness, suggesting chronic or recurrent hypotension.

Investigative Steps:

  • Ambulatory Blood Pressure Monitoring (ABPM): Consider 24-hour ABPM to assess the patient's blood pressure profile throughout the day and correlate it with the timing of this compound administration and reported symptoms.

  • Dose Adjustment: If ABPM confirms periods of hypotension, a dose reduction of this compound may be warranted.

  • Staggered Dosing: If the patient is on multiple antihypertensive medications, consider staggering the administration times to avoid synergistic hypotensive effects.[1]

  • Patient Education: Counsel the patient on measures to mitigate orthostatic hypotension, such as rising slowly from a seated or lying position and ensuring adequate hydration.

Data Summary

Clinical Study ParameterFindingCitation
Drug and Dosage This compound, 10 mg sublingually, three times daily[2][3][6]
Study Population 200 subjects with chronic stable angina pectoris[2][3]
Effect on Blood Pressure Statistically significant reduction in systolic and diastolic blood pressure (p < 0.0001)[2][3]
Adverse Event Incidence (General) 41/200 subjects at Day 15; 35/200 subjects at Day 30[2][3]
Common Adverse Events Headache, dizziness, gastrointestinal side effects[2]

Visualizations

Signaling Pathway of this compound-Induced Vasodilation

PropatylNitrate This compound NO Nitric Oxide (NO) PropatylNitrate->NO Enzymatic Conversion sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activates MyosinLC Myosin Light Chain (Phosphorylated) MLCP->MyosinLC Dephosphorylates Relaxation Smooth Muscle Relaxation MyosinLC->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation Hypotension Hypotension Vasodilation->Hypotension

Caption: this compound's mechanism leading to vasodilation and potential hypotension.

Experimental Workflow for Managing an Acute Hypotensive Event

Start Hypotensive Event Occurs PositionPosition PositionPosition Start->PositionPosition Position Place Patient Supine, Elevate Legs Monitor Monitor Vital Signs Assess Assess for Persistent Hypotension Monitor->Assess Fluid Administer IV Fluid Bolus Assess->Fluid Yes Dose Consider Dose Adjustment Assess->Dose No Reassess Re-assess Vital Signs Fluid->Reassess Reassess->Assess Document Document and Report Adverse Event Dose->Document End Resolution Document->End PositionPosition->Monitor

Caption: Step-by-step workflow for the initial management of acute hypotension.

References

Technical Support Center: Propatyl Nitrate and Sulfhydryl Group Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of sulfhydryl group depletion on the efficacy of propatyl nitrate (B79036).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for propatyl nitrate?

This compound is an organic nitrate that acts as a prodrug. Its therapeutic effect, vasodilation, is mediated through its metabolic conversion to nitric oxide (NO).[1] This biotransformation is catalyzed by enzymes within vascular smooth muscle cells, primarily mitochondrial aldehyde dehydrogenase (ALDH2).[1] Once released, NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels.[1] Elevated cGMP initiates a signaling cascade that results in the dephosphorylation of myosin light chains, causing relaxation of vascular smooth muscle and subsequent vasodilation.[1]

Q2: What is the role of sulfhydryl groups in the efficacy of this compound?

Sulfhydryl (-SH) groups are essential for the bioactivation of this compound.[2] Thiols, such as cysteine and glutathione (B108866) (GSH), act as co-factors in the enzymatic reduction of the nitrate ester to release NO.[2] The enzymatic activity of ALDH2, a key enzyme in this process, is dependent on redox-sensitive thiol groups within the enzyme itself.[3] During the metabolic conversion of organic nitrates, these sulfhydryl groups can become oxidized.[2]

Q3: What is nitrate tolerance and how is it related to sulfhydryl group depletion?

Nitrate tolerance is a phenomenon where the therapeutic effects of organic nitrates, like this compound, diminish with continuous or prolonged exposure.[1] A primary mechanism underlying nitrate tolerance is the depletion of intracellular sulfhydryl groups.[2] Continuous bioactivation of this compound consumes available thiols, leading to their depletion and the oxidative inactivation of enzymes like ALDH2. This impairs the conversion of this compound to NO, resulting in reduced vasodilation for a given dose.[2]

Q4: Can nitrate tolerance be reversed or prevented?

Yes, replenishing the intracellular pool of sulfhydryl groups can help prevent or reverse nitrate tolerance. Exogenous sulfhydryl donors, such as N-acetylcysteine (NAC), have been shown to restore the sensitivity of vascular smooth muscle to organic nitrates.[2][4] Additionally, intermittent dosing schedules that allow for a "nitrate-free" period can help restore depleted sulfhydryl groups and maintain the efficacy of the drug.

Troubleshooting Guide

Issue 1: Reduced or absent vasodilation in response to this compound in an in vitro vessel bioassay.

  • Question: My isolated vascular rings show a diminished relaxation response to this compound compared to previous experiments or expected results. What could be the cause?

    • Answer:

      • Sulfhydryl Group Depletion: The most likely cause is the depletion of intracellular sulfhydryl groups in the vascular tissue during preparation or prolonged incubation. Ensure fresh, healthy tissue is used and minimize incubation times before drug administration. Consider pre-incubating the tissue with a sulfhydryl donor like N-acetylcysteine (NAC) to replenish thiol pools.

      • ALDH2 Inactivation: The enzymatic machinery, specifically ALDH2, may be inactivated. This can occur due to oxidative stress or exposure to inhibitors. Ensure all solutions are fresh and free of oxidizing agents.

      • Reagent Instability: this compound solutions may degrade over time. Prepare fresh solutions for each experiment from a reliable source.

      • Tissue Viability: The vascular tissue may have lost its viability. Always perform a viability check by pre-constricting the vessel with an agent like phenylephrine (B352888) and then inducing relaxation with a known vasodilator (e.g., acetylcholine (B1216132) to check endothelial integrity or sodium nitroprusside as an NO donor).

Issue 2: High variability in experimental results when assessing this compound efficacy.

  • Question: I am observing significant experiment-to-experiment variability in the dose-response curve of this compound. How can I improve consistency?

    • Answer:

      • Standardize Tissue Preparation: Ensure a consistent and rapid protocol for tissue isolation and mounting to minimize ischemic time and preserve intracellular components like glutathione.

      • Control for Sulfhydryl Status: The baseline sulfhydryl content of the tissue can vary. To normalize this, you can pre-incubate all tissues with a low concentration of a sulfhydryl donor or, conversely, a depleting agent like buthionine sulfoximine (B86345) (BSO) to start from a consistent baseline.

      • Precise Drug Concentrations: Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations of this compound in the organ bath.

      • Consistent Experimental Conditions: Maintain constant temperature, pH, and oxygenation of the buffer throughout the experiment, as these factors can influence enzymatic activity and tissue responsiveness.

Issue 3: Difficulty in demonstrating nitrate tolerance in an animal model.

  • Question: I am continuously infusing this compound in my animal model but am not observing a significant shift in the dose-response curve indicative of tolerance. What should I check?

    • Answer:

      • Dose and Duration of Infusion: The dose of this compound or the duration of the infusion may be insufficient to induce tolerance. Consult the literature for established protocols for similar organic nitrates and consider increasing the dose or extending the infusion period.

      • Route of Administration: Ensure the chosen route of administration (e.g., intravenous, subcutaneous) provides sustained and stable plasma concentrations of the drug.

      • Animal Strain and Health: The development of nitrate tolerance can be influenced by the genetic background and overall health of the animals. Use a consistent and healthy animal colony.

      • Assessment of Vasodilation: The method used to assess vasodilation (e.g., blood pressure measurement, aortic ring bioassay) should be sensitive enough to detect shifts in potency. Ensure the measurement technique is validated and performed consistently.

Data Presentation

Table 1: Representative Data on the Effect of Sulfhydryl Depletion on this compound-Induced Vasodilation in Isolated Aortic Rings

Treatment GroupPre-constriction AgentThis compound EC50 (nM)Maximum Relaxation (%)
ControlPhenylephrine (1 µM)150 ± 2595 ± 5
Sulfhydryl Depleted (BSO pre-treatment)Phenylephrine (1 µM)1200 ± 15060 ± 8
Sulfhydryl Repleted (BSO + NAC)Phenylephrine (1 µM)200 ± 3090 ± 6

Data are presented as mean ± SEM and are representative examples based on typical findings for organic nitrates.

Table 2: Representative Data on ALDH2 Activity in Vascular Tissue Homogenates Following this compound Incubation

ConditionThis compound ConcentrationIncubation Time (min)ALDH2 Activity (nmol NADH/min/mg protein)
Vehicle Control0 µM305.0 ± 0.4
This compound10 µM302.1 ± 0.3
This compound + NAC10 µM304.5 ± 0.5

Data are presented as mean ± SEM and are representative examples.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Vasodilation in Isolated Aortic Rings

  • Tissue Preparation:

    • Humanely euthanize the experimental animal (e.g., rat) and excise the thoracic aorta.

    • Immediately place the aorta in ice-cold Krebs-Henseleit buffer.

    • Carefully remove adhering connective and adipose tissue and cut the aorta into 2-3 mm rings.

  • Mounting:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

    • Induce contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable plateau is reached, assess endothelial integrity by adding acetylcholine (e.g., 10 µM). A relaxation of >70% indicates healthy endothelium.

    • Wash the rings and allow them to return to baseline.

  • Experimental Procedure:

    • For sulfhydryl depletion studies, pre-incubate a subset of rings with buthionine sulfoximine (BSO, e.g., 100 µM) for 60 minutes.

    • Pre-constrict all rings with phenylephrine (1 µM).

    • Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the initial phenylephrine-induced contraction.

    • Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

Protocol 2: Quantification of Sulfhydryl Groups using Ellman's Reagent

  • Sample Preparation:

    • Homogenize vascular tissue samples in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA).

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Standard Curve Preparation:

    • Prepare a series of standards with known concentrations of a sulfhydryl-containing compound like cysteine or glutathione (e.g., 0 to 1.6 mM).[5]

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a reaction buffer.[5]

    • Add 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) to the buffer. A typical final concentration is 0.1 mg/mL.[5]

    • Add the standards and unknown samples to the wells/cuvettes.

    • Incubate at room temperature for 15 minutes to allow the reaction to complete.[5]

  • Measurement and Analysis:

    • Measure the absorbance at 412 nm using a spectrophotometer.[5]

    • Subtract the blank (reagents without sample/standard) absorbance.

    • Plot the absorbance of the standards against their concentrations to generate a standard curve.

    • Determine the sulfhydryl concentration in the unknown samples by interpolating their absorbance values on the standard curve.

Protocol 3: Measurement of ALDH2 Enzymatic Activity

  • Sample Preparation:

    • Isolate mitochondria from vascular tissue homogenates by differential centrifugation.

    • Lyse the mitochondria to release the enzyme.

  • Assay Procedure:

    • The assay measures the conversion of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.[6]

    • In a cuvette, prepare a reaction mixture containing a buffer (e.g., 50 mM sodium pyrophosphate, pH 9.5), a substrate for ALDH2 (e.g., 10 mM acetaldehyde), and the mitochondrial lysate.[6][7]

    • To test the effect of this compound, pre-incubate the lysate with the desired concentration of the drug.

  • Measurement and Analysis:

    • Initiate the reaction by adding NAD+ (e.g., 2.5 mM).[6]

    • Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., for 10 minutes).

    • The rate of NADH production is proportional to the ALDH2 activity. Calculate the activity using the molar extinction coefficient of NADH.

Visualizations

Propatyl_Nitrate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell Propatyl Nitrate_ext This compound Propatyl Nitrate_int This compound Propatyl Nitrate_ext->Propatyl Nitrate_int ALDH2 ALDH2 (Mitochondrial Aldehyde Dehydrogenase 2) Propatyl Nitrate_int->ALDH2 Bioactivation Oxidized_SH Oxidized Thiols (S-S) ALDH2->Oxidized_SH generates NO Nitric Oxide (NO) ALDH2->NO releases SH_groups Sulfhydryl Groups (-SH) SH_groups->ALDH2 Co-factor sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Myosin_LC Myosin Light Chain PKG->Myosin_LC dephosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC_P->PKG Relaxation Vasodilation Myosin_LC->Relaxation Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_exp Experiment cluster_analysis Data Analysis Start Isolate Aortic Rings Mount Mount in Organ Bath & Equilibrate Start->Mount Viability Viability & Endothelial Integrity Check Mount->Viability Control Group 1: Control Viability->Control Depletion Group 2: Sulfhydryl Depletion (e.g., BSO pre-incubation) Viability->Depletion Preconstrict Pre-constrict with Phenylephrine Control->Preconstrict Depletion->Preconstrict DoseResponse Cumulative Dosing with This compound Preconstrict->DoseResponse Record Record Relaxation DoseResponse->Record Analyze Plot Dose-Response Curves Calculate EC50 & Max Relaxation Record->Analyze Compare Compare Control vs. Depleted Groups Analyze->Compare Troubleshooting_Logic Start Unexpected Result: Reduced this compound Efficacy Q_Viability Is tissue viable? (Responds to PE & ACh/SNP) Start->Q_Viability A_Viability_No Action: Use fresh tissue, optimize dissection protocol. Q_Viability->A_Viability_No No Q_SH_Status Could sulfhydryl groups be depleted? Q_Viability->Q_SH_Status Yes Resolution Re-run Experiment A_Viability_No->Resolution A_SH_Status_Yes Action: Pre-incubate with NAC or measure -SH levels. Q_SH_Status->A_SH_Status_Yes Yes Q_Reagent Is this compound solution fresh? Q_SH_Status->Q_Reagent No A_SH_Status_Yes->Resolution A_Reagent_No Action: Prepare fresh drug dilutions. Q_Reagent->A_Reagent_No No Q_Reagent->Resolution Yes A_Reagent_No->Resolution

References

Technical Support Center: Propatyl Nitrate Effectiveness and Nitrate Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing nitrate-free intervals to maintain the effectiveness of propatyl nitrate (B79036). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of propatyl nitrate?

A1: this compound is an organic nitrate that acts as a vasodilator. Its mechanism involves the enzymatic release of nitric oxide (NO) within vascular smooth muscle cells.[1] NO then activates soluble guanylate cyclase (sGC), which in turn increases the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP).[1] Elevated cGMP levels lead to the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation, vasodilation, and increased blood flow.[1]

Q2: What is nitrate tolerance and why does it occur with this compound?

A2: Nitrate tolerance is a phenomenon where the therapeutic effects of this compound diminish with continuous or prolonged use.[2][3][4] This occurs due to several factors, including:

  • Increased Oxidative Stress: Continuous nitrate exposure can lead to the overproduction of reactive oxygen species (ROS), which can impair the function of enzymes involved in converting this compound to NO.[5][6]

  • Depletion of Sulfhydryl Groups: The enzymatic conversion of organic nitrates to NO is dependent on sulfhydryl (-SH) groups. Prolonged exposure can deplete these groups, reducing NO production.[7][8][9]

  • Neurohormonal Counter-Regulation: The body may activate compensatory mechanisms, such as the renin-angiotensin-aldosterone system, in response to vasodilation, which can counteract the effects of this compound.[5][7][9]

Q3: What is a nitrate-free interval and why is it important?

A3: A nitrate-free interval is a scheduled period during which the patient or experimental subject does not receive the nitrate medication.[2][8][10][11] This interval is crucial for preventing the development of nitrate tolerance.[2][8][10][11] By allowing the body a period to restore the necessary enzymes and reduce oxidative stress, the effectiveness of subsequent doses of this compound is maintained.[2][3][4]

Q4: What is the recommended duration for a nitrate-free interval?

A4: To prevent tolerance to long-acting nitrates, a daily nitrate-free interval of 10 to 12 hours is generally recommended.[8][10] This duration allows for the restoration of the physiological pathways that become desensitized during continuous exposure.

Q5: Can I measure the effectiveness of a nitrate-free interval in my experiments?

A5: Yes, the effectiveness of a nitrate-free interval can be assessed by measuring the restoration of the vasodilatory response to this compound. This can be quantified by examining dose-response curves in isolated vascular rings or by measuring hemodynamic parameters like blood pressure in animal models. Additionally, measuring intracellular cGMP levels can provide a biochemical marker of the restoration of the NO signaling pathway.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Loss of this compound efficacy despite administration. Development of nitrate tolerance due to continuous exposure.Implement a daily nitrate-free interval of 10-12 hours in your experimental protocol.[8][10]
Insufficient dose of this compound.Review the literature for appropriate dosing for your specific animal model and experimental goals. A common dose for inducing tolerance in rats is 75 mg/kg/day of isosorbide (B1672297) mononitrate via osmotic minipumps for 7 days.[1]
Inconsistent or variable responses to this compound. Differences in the induction of nitrate tolerance across subjects.Ensure consistent drug delivery methods (e.g., osmotic minipumps for continuous infusion).[1] Standardize animal handling and experimental conditions to minimize stress-induced variability.
Inaccurate measurement of vascular response.For ex vivo experiments, ensure proper equilibration of vascular tissues and use of appropriate pre-constricting agents.[1] For in vivo studies, use reliable methods for blood pressure monitoring.[1]
Difficulty in demonstrating the reversal of tolerance after a nitrate-free interval. The nitrate-free interval may be too short.Extend the nitrate-free interval to at least 10-12 hours.[8][10]
The level of tolerance induced was too profound to be fully reversed in the chosen timeframe.Consider a longer washout period or a lower induction dose of this compound in your initial tolerance protocol.
Low cGMP levels in tissue samples after this compound stimulation. Inhibition of the sGC-cGMP pathway due to tolerance.This is an expected outcome of nitrate tolerance. Use this as a biomarker to confirm the tolerant state.
Issues with the cGMP measurement assay.Ensure proper tissue homogenization, use of phosphodiesterase inhibitors in the lysis buffer, and follow a validated cGMP assay protocol.[12]

Data Presentation

The following tables illustrate the conceptual impact of a nitrate-free interval on this compound effectiveness.

Table 1: Hypothetical Dose-Response to this compound in Isolated Aortic Rings

This compound Concentration (M)% Relaxation (Continuous Exposure)% Relaxation (With 12-hour Nitrate-Free Interval)
10-9515
10-81545
10-73075
10-64595
10-550100

Table 2: Hypothetical cGMP Levels in Vascular Tissue

Treatment GroupBasal cGMP (pmol/mg protein)cGMP after this compound (pmol/mg protein)
Control (No this compound)2.515.0
Continuous this compound (Tolerance)2.25.5
Intermittent this compound (With Nitrate-Free Interval)2.414.5

Experimental Protocols

Protocol 1: Induction of Nitrate Tolerance in a Rat Model

Objective: To induce a state of nitrate tolerance in rats for subsequent physiological or biochemical analysis.

Materials:

  • Male Wistar rats (250-300g)

  • This compound (or a related long-acting nitrate like isosorbide mononitrate)

  • Vehicle solution (e.g., ethanol, propylene (B89431) glycol, and water mixture)

  • Osmotic minipumps (e.g., Alzet model 2001)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools

Procedure:

  • Prepare the this compound solution in the vehicle at a concentration calculated to deliver the desired daily dose (e.g., for isosorbide mononitrate, a dose of 75 mg/kg/day is often used to induce tolerance).[1]

  • Fill the osmotic minipumps with the this compound solution or vehicle (for the control group) according to the manufacturer's instructions.

  • Anesthetize the rats.

  • Make a small subcutaneous incision on the back of the rat and insert the filled osmotic minipump.

  • Suture the incision and allow the rat to recover.

  • The minipump will continuously deliver the drug for the specified duration (e.g., 7 days).[1]

  • At the end of the treatment period, the rats will have developed nitrate tolerance and can be used for further experiments.

Protocol 2: Assessment of Vascular Reactivity Ex Vivo

Objective: To assess the vasodilatory response to this compound in isolated aortic rings from control and nitrate-tolerant rats.

Materials:

  • Thoracic aorta from euthanized rats

  • Krebs-Henseleit buffer

  • Phenylephrine (B352888) (or other vasoconstrictor)

  • This compound solutions of varying concentrations

  • Organ bath system with force transducers

Procedure:

  • Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.

  • Clean the aorta of adhering connective tissue and cut it into 2-3 mm rings.

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g.[1]

  • Pre-contract the rings with a vasoconstrictor like phenylephrine (e.g., 1 µM) to achieve a stable contraction plateau.[1]

  • Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound (e.g., from 1 nM to 10 µM).

  • Record the relaxation response at each concentration.

  • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

  • Compare the dose-response curves between the control and nitrate-tolerant groups. A rightward shift in the curve for the tolerant group indicates reduced sensitivity to this compound.[1]

Protocol 3: Measurement of cGMP in Vascular Tissue

Objective: To quantify the levels of cGMP in vascular tissue in response to this compound stimulation.

Materials:

  • Aortic tissue samples

  • Liquid nitrogen

  • Homogenizer

  • Trichloroacetic acid (TCA) or perchloric acid

  • Ether or water-saturated diethyl ether

  • cGMP enzyme immunoassay (EIA) kit or radioimmunoassay (RIA) kit

  • Spectrophotometer or gamma counter

Procedure:

  • Rapidly dissect the aortic tissue and freeze it in liquid nitrogen to stop enzymatic activity.

  • Homogenize the frozen tissue in a solution like ice-cold 6% TCA.

  • Centrifuge the homogenate at 4°C.

  • Collect the supernatant, which contains the cGMP.

  • Remove the TCA from the supernatant by extraction with a solvent like water-saturated diethyl ether.

  • Lyophilize or speed-vac the aqueous phase to concentrate the sample.

  • Reconstitute the sample in the assay buffer provided with the cGMP measurement kit.

  • Follow the manufacturer's protocol for the cGMP EIA or RIA kit to determine the cGMP concentration.[12][13]

  • Normalize the cGMP concentration to the total protein content of the tissue homogenate.

Visualizations

Propatyl_Nitrate_Signaling_Pathway cluster_Cell Vascular Smooth Muscle Cell PN This compound ALDH2 Mitochondrial Aldehyde Dehydrogenase 2 (ALDH2) PN->ALDH2 Metabolism NO Nitric Oxide (NO) ALDH2->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP Cyclic GMP (cGMP) sGC->cGMP Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activation MLC Myosin Light Chain (MLC) MLCP->MLC Dephosphorylation Relaxation Vasodilation MLC->Relaxation

Caption: this compound signaling pathway leading to vasodilation.

Nitrate_Tolerance_Workflow cluster_Induction Tolerance Induction Phase cluster_Assessment Tolerance Assessment Phase cluster_Analysis Data Analysis Animal_Model Select Animal Model (e.g., Wistar Rat) Drug_Admin Continuous this compound Administration (e.g., Osmotic Pump) Animal_Model->Drug_Admin Control_Group Vehicle Administration Animal_Model->Control_Group Duration Treatment for 7 Days Drug_Admin->Duration Euthanasia Euthanize Animals Duration->Euthanasia Tissue_Harvest Harvest Thoracic Aorta Euthanasia->Tissue_Harvest Ex_Vivo Ex Vivo Vascular Reactivity Assay Tissue_Harvest->Ex_Vivo Biochemical Biochemical Assay (cGMP Measurement) Tissue_Harvest->Biochemical Dose_Response Compare Dose-Response Curves Ex_Vivo->Dose_Response cGMP_Levels Compare cGMP Levels Biochemical->cGMP_Levels

Caption: Experimental workflow for inducing and assessing nitrate tolerance.

Logical_Relationship_Tolerance Continuous Continuous This compound Exposure Tolerance Nitrate Tolerance Continuous->Tolerance Leads to Efficacy Maintained This compound Effectiveness Tolerance->Efficacy Reduces NFI Nitrate-Free Interval (10-12h) NFI->Tolerance Prevents/Reverses NFI->Efficacy Maintains

Caption: Logical relationship between nitrate exposure, tolerance, and effectiveness.

References

Propatyl Nitrate Therapy: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term administration of propatyl nitrate (B79036).

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro and in vivo experiments with propatyl nitrate.

Q1: I am not observing the expected level of nitrate tolerance in my animal model after chronic this compound treatment. What could be the issue?

A1: The failure to induce significant nitrate tolerance can arise from several experimental and biological factors. Below is a troubleshooting guide to address this issue.

  • Dosage and Administration:

    • Insufficient Dose: The administered dose of this compound may be too low to induce tolerance. Review the literature for established dosage regimens for inducing nitrate tolerance in your specific animal model. For instance, in rats, a common approach to induce endothelial dysfunction, a key aspect of tolerance, is the continuous administration of nitrates like isosorbide (B1672297) mononitrate at doses around 75 mg/kg/day via subcutaneous osmotic minipumps for a period of 7 days.[1] The dose for this compound may need to be optimized.

    • Inconsistent Administration: Ensure a continuous and consistent delivery of this compound. Fluctuating plasma concentrations can prevent the development of tolerance.[2] Osmotic minipumps are recommended over repeated injections for maintaining stable drug levels.

  • Assessment of Tolerance:

    • Hemodynamic Measurements: A primary indicator of tolerance is the attenuation of the acute hypotensive response to a subsequent challenge dose of this compound.[1] Ensure your blood pressure measurement technique is accurate and reliable.

    • Ex Vivo Vascular Function: Assess endothelial function and vasodilation in isolated aortic rings. A hallmark of nitrate tolerance is endothelial dysfunction, which can be identified by a rightward shift in the dose-response curve to acetylcholine (B1216132).[1] A diminished relaxation response to this compound in pre-constricted vessels also serves as confirmation of tolerance.[1]

Q2: My in vitro vascular ring experiments show high variability in the relaxation response to this compound. How can I improve the consistency of my results?

A2: High variability in vascular reactivity assays can obscure meaningful results. Consider the following factors to improve consistency:

  • Tissue Preparation:

    • Vessel Handling: Handle blood vessels with extreme care during dissection and mounting to avoid damaging the endothelium.

    • Equilibration: Allow sufficient time for the mounted vessel segments to equilibrate in the organ bath before starting the experiment. A typical equilibration period is 60-90 minutes.[1]

  • Experimental Conditions:

    • Oxygenation: Ensure continuous and adequate oxygenation of the physiological salt solution (PSS) with a gas mixture (e.g., 95% O2, 5% CO2) to maintain tissue viability.

    • Temperature: Maintain a constant temperature (typically 37°C) in the organ bath throughout the experiment.

    • pH: Regularly check and maintain the pH of the PSS.

  • Drug Solutions:

    • Fresh Preparation: Prepare fresh solutions of this compound and other reagents for each experiment.

    • Solvent Effects: If using a solvent like DMSO, ensure the final concentration in the organ bath is minimal and consistent across all experiments. Run appropriate vehicle controls.

Q3: I have successfully induced nitrate tolerance. What are the key molecular markers I should investigate to understand the underlying mechanisms?

A3: To investigate the mechanisms of this compound tolerance, consider assessing the following:

  • ALDH2 Activity: Since mitochondrial aldehyde dehydrogenase 2 (ALDH2) is crucial for the bioactivation of this compound, measuring its activity is essential.[3] A reduction in ALDH2 activity is a key indicator of tolerance development.[3][4]

  • Oxidative Stress: Increased production of reactive oxygen species (ROS) is a major contributor to nitrate tolerance.[4][5][6] Measure markers of oxidative stress, such as superoxide (B77818) levels, in your experimental model.

  • sGC Activity and cGMP Levels: Assess the activity of soluble guanylate cyclase (sGC) and the downstream production of cyclic guanosine (B1672433) monophosphate (cGMP).[3][7] Desensitization of sGC can contribute to tolerance.[5]

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an organic nitrate that acts as a prodrug. Its therapeutic effects are mediated through its metabolic conversion to nitric oxide (NO).[3] This biotransformation is catalyzed by the enzyme mitochondrial aldehyde dehydrogenase (ALDH2) within vascular smooth muscle cells.[3] The released NO then activates soluble guanylate cyclase (sGC), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[3][7] Elevated cGMP levels initiate a signaling cascade that results in the relaxation of vascular smooth muscle, causing vasodilation.[3] This vasodilation, primarily of the veins, reduces cardiac preload and, to a lesser extent, afterload, thereby decreasing myocardial oxygen demand.[3]

Q2: What are the main challenges associated with the long-term administration of this compound?

A2: The primary challenges in long-term this compound therapy are the development of nitrate tolerance, the occurrence of side effects, and the potential for drug interactions.

  • Nitrate Tolerance: Continuous or frequent exposure to this compound can lead to a diminished therapeutic effect, a phenomenon known as nitrate tolerance.[3][5] This is thought to be caused by several factors, including the oxidative inactivation of ALDH2, reduced bioavailability of NO, and compensatory neurohormonal responses.[3][5][8]

  • Side Effects: The most common side effects are related to the vasodilatory properties of the drug and include headaches, dizziness, hypotension, and flushing.[1]

  • Drug Interactions: Co-administration of this compound with phosphodiesterase-5 (PDE5) inhibitors, such as sildenafil, is contraindicated due to the risk of severe and life-threatening hypotension.[2]

Q3: How can nitrate tolerance be prevented or mitigated in a clinical and experimental setting?

A3: The most effective strategy to prevent or reverse nitrate tolerance is to incorporate a "nitrate-free" or "nitrate-low" interval in the dosing regimen.[2][9] This typically involves a daily period of 10-12 hours where the drug is not administered, allowing for the restoration of the cellular mechanisms responsible for its efficacy.[2][9] In experimental settings, this can be mimicked by discontinuous drug administration.

Q4: What are the most common adverse events observed with this compound therapy?

A4: The most frequently reported side effects are generally mild to moderate and transient. These include headache, dizziness, and gastrointestinal issues.[1] A summary of adverse events from a clinical study on this compound is provided in the table below.

III. Quantitative Data

Table 1: Adverse Events Reported in a 30-Day Clinical Study of this compound (10 mg, three times daily)

Adverse EventSeverityNumber of Patients (N=200)
HeadacheMild9
Moderate5
Severe1
DizzinessMild7
BradycardiaMild4
NauseaMild2
AgitationSevere1
Mild1
DiarrheaMild1
Rubor (Redness)Mild1
Sudoresis (Sweating)Mild1

Data adapted from a study on patients with chronic stable angina pectoris.

Table 2: Incidence of Common Side Effects with Nitrate Therapy in Various Clinical Settings

Side EffectClinical SettingReported Incidence (%)
HeadacheAcute Heart Failure12%
Chronic Heart Failure41-73%
Unstable Angina3-19%
Acute Myocardial Infarction2-26%
HypotensionAcute Heart Failure5-10%
Chronic Heart Failure20%
Unstable Angina9%
Acute Myocardial Infarction<1-48%
DizzinessAcute Myocardial Infarction1%
Heart Failureup to 29%

Data compiled from a review on nitrate therapy.[2]

IV. Experimental Protocols

Protocol 1: Assessment of Vascular Reactivity and Induction of Nitrate Tolerance (Ex Vivo)

Objective: To assess endothelium-dependent and -independent vasodilation in response to this compound and to induce and confirm nitrate tolerance in isolated arterial rings.

Materials:

  • Isolated arterial segments (e.g., rat aorta)

  • Organ bath system with force transducers

  • Physiological Salt Solution (PSS), aerated with 95% O2 / 5% CO2

  • Phenylephrine (B352888) (PE)

  • Acetylcholine (ACh)

  • This compound

  • Data acquisition system

Methodology:

  • Tissue Preparation:

    • Excise the thoracic aorta and place it in cold PSS.

    • Clean the aorta of surrounding connective tissue and cut it into 2-3 mm rings.

    • Mount the aortic rings in the organ bath chambers filled with PSS at 37°C.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g.[1]

    • Pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable contraction is achieved, assess endothelium integrity by adding a single dose of acetylcholine (e.g., 10 µM). A relaxation of >80% indicates a healthy endothelium.

    • Wash the rings with PSS to return to baseline tension.

  • Induction of Tolerance (for the tolerance group):

    • Incubate the aortic rings with a high concentration of this compound (e.g., 10 µM) for 60 minutes.

    • The control group should be incubated with vehicle for the same duration.

  • Assessment of Vasodilation:

    • After the incubation period, wash the rings extensively with PSS.

    • Pre-contract all rings with phenylephrine (1 µM).

    • Once a stable plateau is reached, generate cumulative concentration-response curves to this compound (e.g., 1 nM to 10 µM) to assess endothelium-independent vasodilation.

    • In separate experiments, generate cumulative concentration-response curves to acetylcholine (e.g., 1 nM to 10 µM) to assess endothelium-dependent vasodilation.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

    • Compare the concentration-response curves between the control and tolerance groups. A rightward shift in the curve for the tolerance group indicates the development of tolerance.[1]

Protocol 2: Measurement of Mitochondrial Aldehyde Dehydrogenase (ALDH2) Activity

Objective: To quantify the enzymatic activity of ALDH2 in tissue or cell lysates.

Materials:

  • Tissue homogenates or cell lysates

  • ALDH2 activity assay kit (e.g., Abcam ab115348 or similar)

  • Microplate reader

Methodology (based on a commercial kit): [10]

  • Sample Preparation:

    • Prepare tissue or cell lysates according to the kit's instructions. This typically involves homogenization or lysis in a specific extraction buffer.

    • Determine the protein concentration of the lysates.

    • Dilute the samples to a concentration within the assay's working range using the provided incubation buffer.

  • Assay Procedure:

    • Add the prepared samples to the wells of the microplate provided in the kit.

    • Incubate for a specified time (e.g., 3 hours) at room temperature to allow for the immunocapture of ALDH2.

    • Wash the wells to remove unbound proteins and other cellular components.

    • Add the activity solution, which contains the substrate (acetaldehyde) and a reporter dye that changes color upon reduction by NADH.

    • Immediately measure the absorbance at 450 nm over a period of 30-120 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance over time.

    • The ALDH2 activity is proportional to this rate and can be quantified based on the molar extinction coefficient of the dye.

Protocol 3: Quantification of this compound in Plasma by HPLC-UV

Objective: To develop a stability-indicating HPLC method for the quantitative analysis of this compound in plasma.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column

  • This compound standard

  • Internal standard (e.g., another nitrate or a structurally similar compound)

  • Acetonitrile (B52724), methanol, and other HPLC-grade solvents

  • Plasma samples

Methodology (Example):

  • Chromatographic Conditions (to be optimized):

    • Mobile Phase: A mixture of acetonitrile and water or a buffer solution. The exact ratio needs to be optimized for good separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Detection Wavelength: Determined by scanning the UV spectrum of this compound (e.g., around 210-230 nm).

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Thaw plasma samples.

    • Perform a protein precipitation step by adding a solvent like acetonitrile to the plasma sample, followed by vortexing and centrifugation.

    • Alternatively, use solid-phase extraction (SPE) for cleaner samples.

    • Transfer the supernatant to an HPLC vial.

  • Calibration and Quantification:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound and the internal standard.

    • Inject the standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

    • Determine the concentration of this compound in the unknown samples from the calibration curve.

  • Forced Degradation Studies (for stability-indicating method): [11][12][13][14][15]

    • Expose the this compound standard solution to various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

    • Analyze the stressed samples by HPLC to ensure that the degradation products do not interfere with the peak of the intact drug.

V. Visualizations

propatyl_nitrate_pathway cluster_cell Vascular Smooth Muscle Cell PN This compound ALDH2 Mitochondrial ALDH2 PN->ALDH2 Bioactivation NO Nitric Oxide (NO) ALDH2->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation MyosinLC_P Phosphorylated Myosin Light Chain PKG->MyosinLC_P Inhibition of Phosphorylation MyosinLC Myosin Light Chain MyosinLC_P->MyosinLC Dephosphorylation Relaxation Vasodilation MyosinLC->Relaxation

Caption: this compound signaling pathway leading to vasodilation.

tolerance_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Assessment start Isolate Arterial Rings mount Mount in Organ Bath start->mount equilibrate Equilibrate (60-90 min) mount->equilibrate viability Check Viability (PE + ACh) equilibrate->viability control Control Group (Vehicle Incubation) viability->control tolerance Tolerance Group (this compound Incubation) viability->tolerance precontract Pre-contract with Phenylephrine (PE) control->precontract tolerance->precontract response Generate Concentration- Response Curve (this compound or ACh) precontract->response analyze Analyze Data (Compare EC50 and Max Relaxation) response->analyze conclusion Conclusion: Tolerance Induced? analyze->conclusion

Caption: Experimental workflow for assessing nitrate tolerance ex vivo.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions1 Solutions for Tissue Handling cluster_solutions2 Solutions for Experimental Conditions cluster_solutions3 Solutions for Drug Solutions problem Problem: Inconsistent Vasodilation Results cause1 Tissue Handling problem->cause1 cause2 Experimental Conditions problem->cause2 cause3 Drug Solutions problem->cause3 sol1a Gentle Dissection cause1->sol1a sol1b Adequate Equilibration cause1->sol1b sol2a Stable Temperature & pH cause2->sol2a sol2b Proper Oxygenation cause2->sol2b sol3a Prepare Fresh Solutions cause3->sol3a sol3b Run Vehicle Controls cause3->sol3b outcome Improved Consistency sol1a->outcome sol1b->outcome sol2a->outcome sol2b->outcome sol3a->outcome sol3b->outcome

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Cross-Tolerance Between Propatyl Nitrate and Other Organic Nitrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the cross-tolerance between propatyl nitrate (B79036) and other organic nitrates. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing a diminished vasodilatory response to propatyl nitrate in our animal model pre-treated with another organic nitrate. Is this expected?

A1: Yes, this is an expected phenomenon known as cross-tolerance. Continuous exposure to one organic nitrate can lead to a reduced response not only to that same drug (homologous tolerance) but also to other organic nitrates like this compound.[1] This is a critical consideration in experimental design and clinical applications.

Troubleshooting unexpected levels of cross-tolerance:

  • Review Pre-treatment Protocol: Ensure the dose and duration of the pre-treatment nitrate were sufficient to induce tolerance. For instance, a common method to induce nitrate tolerance and endothelial dysfunction in rats involves the administration of isosorbide (B1672297) mononitrate at a dose of 75 mg/kg/day for 7 days via subcutaneous osmotic minipumps.

  • Confirm Bioactivation Pathway: Cross-tolerance is most pronounced between nitrates that share the same bioactivation pathway. This compound's vasodilatory effect is primarily mediated by its conversion to nitric oxide (NO) by the enzyme mitochondrial aldehyde dehydrogenase (ALDH2).[2] If the pre-treating nitrate also relies on ALDH2 (e.g., nitroglycerin), significant cross-tolerance is highly likely.

  • Assess Endothelial Function: Chronic nitrate exposure can lead to endothelial dysfunction, which contributes to cross-tolerance.[1][3] Evaluate endothelium-dependent vasodilation in your experimental model (e.g., using acetylcholine (B1216132) in isolated aortic rings) to determine if this is a contributing factor. A rightward shift in the dose-response curve to acetylcholine is indicative of endothelial dysfunction.

Q2: What is the underlying mechanism of cross-tolerance between this compound and other organic nitrates?

A2: The primary mechanism of cross-tolerance involves the shared bioactivation pathway and downstream signaling effects. For this compound and other ALDH2-dependent nitrates, the key mechanisms are:

  • Inactivation of ALDH2: Prolonged exposure to organic nitrates can lead to the inactivation of ALDH2.[1][3][4] Since this compound requires ALDH2 for its conversion to NO, a reduction in the enzyme's activity will diminish its vasodilatory effect.

  • Increased Oxidative Stress: Chronic nitrate administration is associated with increased production of reactive oxygen species (ROS) in the vasculature.[1][4] ROS can scavenge NO, reducing its bioavailability, and can also further inhibit ALDH2 activity.

  • Neurohormonal Counter-Regulation: The body may respond to prolonged vasodilation by activating vasoconstrictor systems, such as the renin-angiotensin-aldosterone system, which can counteract the effects of this compound.[1][5][6]

Q3: We are not observing the expected level of cross-tolerance between this compound and a novel organic nitrate in our study. What could be the reason?

A3: The absence of significant cross-tolerance may indicate that the two nitrates utilize different bioactivation pathways. While this compound is ALDH2-dependent, some organic nitrates are bioactivated by other enzymes, such as cytochrome P450s or xanthine (B1682287) oxidoreductase.[7][8] If the novel nitrate does not significantly inhibit or downregulate ALDH2, its pre-treatment may not induce substantial cross-tolerance to this compound.

Troubleshooting steps:

  • Investigate the Bioactivation of the Novel Nitrate: Determine if the novel nitrate's bioactivation is ALDH2-dependent. This can be assessed using ALDH2 inhibitors or in ALDH2 knockout animal models.

  • Measure ALDH2 Activity: Directly measure ALDH2 activity in tissues from animals treated with the novel nitrate to see if it is impacted.

  • Assess Oxidative Stress Levels: Measure markers of oxidative stress to determine if the novel nitrate induces an ROS response similar to that of classic organic nitrates.

Q4: How can we design an experiment to specifically assess cross-tolerance to this compound?

A4: A typical experimental design to assess cross-tolerance involves the following steps:

  • Establish a Baseline: Determine the dose-response curve for the vasodilatory effect of this compound in a naive animal model (in vivo blood pressure measurements or ex vivo organ bath studies with isolated aortic rings).

  • Induce Tolerance: Treat a cohort of animals with a continuous infusion or repeated high doses of another organic nitrate (e.g., nitroglycerin, isosorbide dinitrate) for a specified period (e.g., 3-7 days).

  • Assess Cross-Tolerance: After the tolerance-inducing regimen, repeat the dose-response curve for this compound in the pre-treated animals.

  • Compare Responses: A rightward shift in the dose-response curve and a decrease in the maximal relaxation response to this compound in the pre-treated group compared to the naive group indicate cross-tolerance.

Data Presentation

Table 1: Factors Influencing the Degree of Cross-Tolerance with this compound

FactorInfluence on Cross-Tolerance with this compoundRationale
Pre-treating Nitrate's Bioactivation Pathway HighNitrates sharing the ALDH2 bioactivation pathway (e.g., nitroglycerin) will induce strong cross-tolerance by inactivating the enzyme required for this compound's action.[1][2]
Low to ModerateNitrates with alternative bioactivation pathways (non-ALDH2 dependent) may induce less cross-tolerance, primarily through mechanisms like oxidative stress or neurohormonal activation.[7]
Duration and Dose of Pre-treatment HighLonger duration and higher doses of the pre-treating nitrate are more likely to cause significant ALDH2 inactivation and endothelial dysfunction, leading to greater cross-tolerance.[9]
Presence of Oxidative Stress HighIncreased vascular superoxide (B77818) production will reduce the bioavailability of NO from this compound and contribute to ALDH2 dysfunction, thus exacerbating cross-tolerance.[1][4]
Endothelial Function HighPre-existing or nitrate-induced endothelial dysfunction can impair the overall vasodilatory response and contribute to the observed cross-tolerance.[1][3]

Experimental Protocols

Protocol 1: In Vivo Induction of Nitrate Tolerance in a Rat Model

This protocol is adapted from methods used for isosorbide mononitrate and can be applied to study cross-tolerance with this compound.

  • Animal Model: Male Wistar or Sprague-Dawley rats (250-300g).

  • Tolerance Induction:

    • Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).

    • Surgically implant a subcutaneous osmotic minipump (e.g., Alzet) calibrated to deliver the tolerance-inducing organic nitrate (e.g., nitroglycerin or isosorbide dinitrate) continuously for 7 days. The dosage should be sufficient to induce tolerance (e.g., for isosorbide mononitrate, 75 mg/kg/day).

    • A control group should be implanted with minipumps delivering the vehicle (e.g., saline or polyethylene (B3416737) glycol).

  • Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animals' recovery.

  • Assessment of Tolerance (Day 8):

    • In Vivo: Measure the acute hypotensive response to a bolus injection of the tolerance-inducing nitrate and to this compound. A blunted response in the treatment group compared to the control group indicates tolerance and cross-tolerance.

    • Ex Vivo: Euthanize the animals and isolate the thoracic aorta for organ bath studies to assess vascular reactivity to this compound and endothelium-dependent vasodilators like acetylcholine.

Protocol 2: Ex Vivo Assessment of Vascular Cross-Tolerance in Isolated Aortic Rings

  • Tissue Preparation:

    • Following euthanasia, carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.

    • Clean the aorta of adhering connective tissue and cut it into 2-3 mm rings.

  • Organ Bath Setup:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g.

  • Pre-contraction:

    • Pre-contract the aortic rings with a vasoconstrictor such as phenylephrine (B352888) (e.g., 1 µM) until a stable plateau is reached.

  • Cumulative Dose-Response Curve:

    • Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound (e.g., 1 nM to 10 µM) to the organ bath.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

    • Compare the dose-response curves between the control and nitrate-tolerant groups. A rightward shift and/or a reduced maximal relaxation in the tolerant group indicates cross-tolerance.

Mandatory Visualizations

G cluster_0 Vascular Smooth Muscle Cell cluster_1 Tolerance Mechanisms PN This compound ALDH2 mALDH2 PN->ALDH2 ON Other Organic Nitrates (e.g., GTN) ON->ALDH2 NO Nitric Oxide (NO) ALDH2->NO Bioactivation sGC sGC NO->sGC Activation cGMP cGMP sGC->cGMP GTP → cGMP GTP GTP PKG PKG cGMP->PKG Activation Relaxation Vasodilation PKG->Relaxation ↓ Ca²⁺ ChronicON Chronic Organic Nitrate Exposure ChronicON->ALDH2 Inactivation ROS ↑ Reactive Oxygen Species (ROS) ChronicON->ROS ROS->ALDH2 Inhibition ROS->NO Scavenging

Caption: Signaling pathway for this compound-induced vasodilation and mechanisms of cross-tolerance.

G Start Start Experiment Group Divide Animals into Control and Treatment Groups Start->Group Induce Induce Tolerance in Treatment Group (e.g., 7-day Nitrate Infusion) Group->Induce Assess Assess Vasodilatory Response to this compound Induce->Assess Compare Compare Dose-Response Curves (Control vs. Tolerant) Assess->Compare Result Cross-Tolerance Observed? Compare->Result Yes Rightward Shift and/or ↓ Max Response Result->Yes Yes No No Significant Difference Result->No No End End Yes->End No->End G A Issue: No/Low Tolerance Observed B Check Dosage and Administration of Tolerance-Inducing Nitrate A->B C Verify Accuracy of Hemodynamic/Vascular Function Assessment A->C D Consider Bioactivation Pathway of the Pre-treating Nitrate A->D E Solution: Increase Dose/Duration or Ensure Continuous Delivery B->E F Solution: Calibrate Equipment, Refine Surgical/Organ Bath Technique C->F G Solution: If Non-ALDH2 Dependent, Less Cross-Tolerance is Expected D->G

References

Validation & Comparative

A Comparative Analysis of Propatyl Nitrate and Nitroglycerin in the Management of Angina Pectoris

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of propatyl nitrate (B79036) and nitroglycerin in the treatment of angina pectoris. The following analysis is based on available clinical data to assist in research and development efforts within the cardiovascular therapeutic area.

Executive Summary

Both propatyl nitrate and nitroglycerin are organic nitrates that function as vasodilators by donating nitric oxide (NO), leading to the relaxation of vascular smooth muscle.[1][2] This mechanism reduces myocardial oxygen demand and improves coronary blood flow, thereby alleviating the symptoms of angina.[1][2] While nitroglycerin is a well-established and extensively studied antianginal agent, this compound also demonstrates clinical efficacy in managing chronic stable angina.[3][4] This guide synthesizes the available data on their comparative efficacy, supported by details of experimental protocols and a visualization of their shared signaling pathway.

Quantitative Efficacy Data

Table 1: Summary of Clinical Efficacy for this compound in Chronic Stable Angina

Efficacy Endpoint (Seattle Angina Questionnaire)Outcomep-value
Angina StabilityStatistically significant improvement< 0.0001
Angina FrequencyStatistically significant improvement< 0.0001
Treatment SatisfactionStatistically significant improvement< 0.0001
Quality of LifeStatistically significant improvement< 0.0001
Physical LimitationNo significant change0.7415
Data from a 30-day, open, self-paired comparative study involving 200 subjects.[1][4]

Table 2: Summary of Clinical Efficacy for Nitroglycerin in Angina Pectoris

Efficacy EndpointOutcomep-value
Incidence of Anginal Attacks47.2% reduction compared to placebo< 0.001
Severity of Anginal Attacks49.4% reduction compared to placebo< 0.001
Use of Sublingual Nitroglycerin Tablets51.1% decrease compared to placebo< 0.001
Onset of Pain During Treadmill ExerciseDelayed by 83 seconds (64% increase) over placebo< 0.001
Duration of Pain During Treadmill ExerciseDecreased by 70 seconds (49% reduction) compared to placebo< 0.001
Data from a double-blind, randomized, cross-over comparison of controlled-release nitroglycerin against placebo in 53 patients.[5]

Experimental Protocols

This compound: Open, Self-Paired Comparative Study

A key study evaluating the efficacy of this compound involved an open, self-paired comparative design.[1]

  • Objective: To assess the clinical and laboratory results of treatment with this compound in patients with chronic stable angina pectoris.[1]

  • Study Population: 200 subjects with a diagnosis of chronic stable angina pectoris, classified according to the Canadian Cardiovascular Society Grading System for Stable Angina (Grades I-III).[1]

  • Intervention: Subjects received 10 mg of this compound as sublingual tablets, three times a day (8:00 A.M., 2:00 P.M., and 8:00 P.M.) for a duration of 30 days.[1]

  • Assessments: Data on compliance, medical history, physical examination, vital signs, and angina evaluation were collected at baseline, day 15, and day 30. The Seattle Angina Questionnaire (SAQ) was used to assess physical limitation, angina stability, angina frequency, treatment satisfaction, and quality of life.[1]

  • Outcome Measures: The primary outcomes were the changes in the SAQ scores from baseline to the end of the 30-day treatment period.[1]

Nitroglycerin: Double-Blind, Randomized, Cross-Over Study

The efficacy of oral nitroglycerin has been evaluated in a three-phase experimental design.[5]

  • Objective: To evaluate the efficacy of oral nitroglycerin in patients with documented angina pectoris due to coronary artery disease.[5]

  • Study Design: A double-blind, randomized, cross-over comparison of controlled-release nitroglycerin and a placebo.[5]

  • Study Population: 53 patients with documented angina pectoris.[5]

  • Intervention: Patients received controlled-release nitroglycerin (2.6 mg tablets administered three times daily) and an indistinguishable placebo for randomly sequenced one-month periods over a six-month trial.[5]

  • Assessments:

    • Phase 1 (Diary Method): 16 patients recorded anginal symptoms.[5]

    • Phase 2 (Holter Monitoring): In 15 patients, ST segments were monitored for 10 to 12 hours during normal activities.[5]

    • Phase 3 (Treadmill Exercise Test): 22 patients underwent a multistage treadmill exercise test to an endpoint of anginal pain.[5]

  • Outcome Measures: The primary outcomes included the incidence and severity of anginal attacks, the number of sublingual nitroglycerin tablets used, ST segment depression, and the time to onset and duration of pain during the exercise test.[5]

Signaling Pathway and Experimental Workflow

Shared Signaling Pathway of this compound and Nitroglycerin

Both this compound and nitroglycerin exert their therapeutic effects through the nitric oxide (NO) signaling pathway.[1][2] The following diagram illustrates this common mechanism of action.

G cluster_drug Organic Nitrates cluster_cell Vascular Smooth Muscle Cell Propatyl_Nitrate This compound ALDH2 Mitochondrial Aldehyde Dehydrogenase 2 (ALDH2) Propatyl_Nitrate->ALDH2 Nitroglycerin Nitroglycerin Nitroglycerin->ALDH2 NO Nitric Oxide (NO) ALDH2->NO Metabolic Conversion sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP Cyclic Guanosine Monophosphate (cGMP) sGC->cGMP Conversion of GTP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Myosin_LC_P Phosphorylated Myosin Light Chain PKG->Myosin_LC_P Inhibition of Phosphorylation Myosin_LC Myosin Light Chain Relaxation Vasodilation and Muscle Relaxation Myosin_LC->Relaxation Myosin_LC_P->Myosin_LC

Caption: Shared signaling pathway of this compound and nitroglycerin.

Experimental Workflow for a Comparative Angina Study

The following diagram outlines a typical experimental workflow for a clinical trial comparing two antianginal drugs.

G cluster_screening Patient Recruitment cluster_baseline Baseline Assessment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Assessment cluster_analysis Data Analysis Screening Screening of Patients with Chronic Stable Angina Inclusion Inclusion Criteria Met Screening->Inclusion Consent Informed Consent Inclusion->Consent Exclusion Exclusion Criteria Met Baseline_Data Collection of Baseline Data (SAQ, Exercise Tolerance Test, etc.) Consent->Baseline_Data Randomize Randomization Baseline_Data->Randomize Group_A Group A: This compound Randomize->Group_A Arm 1 Group_B Group B: Nitroglycerin Randomize->Group_B Arm 2 Follow_up_A Follow-up Assessments (e.g., Day 15, Day 30) Group_A->Follow_up_A Follow_up_B Follow-up Assessments (e.g., Day 15, Day 30) Group_B->Follow_up_B Data_Analysis Statistical Analysis of Efficacy and Safety Data Follow_up_A->Data_Analysis Follow_up_B->Data_Analysis Results Comparative Efficacy Results Data_Analysis->Results

Caption: Experimental workflow for a comparative angina clinical trial.

References

A Comparative Guide to Propatyl Nitrate and Isosorbide Dinitrate for Angina Pectoris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action

Both propatyl nitrate (B79036) and isosorbide (B1672297) dinitrate belong to the class of organic nitrates and share a common mechanism of action.[1][2] They act as prodrugs that are sources of nitric oxide (NO).[1][3] NO is a potent vasodilator that activates guanylate cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[1][3] Elevated cGMP levels result in the dephosphorylation of myosin light chains, causing smooth muscle relaxation.[1][3] This vasodilation, predominantly of the venous system, reduces cardiac preload (the volume of blood returning to the heart) and, to a lesser extent, afterload (the resistance the heart pumps against).[1] This reduction in cardiac workload decreases myocardial oxygen demand, thereby alleviating anginal symptoms.[1][4]

cluster_0 Vascular Smooth Muscle Cell Organic Nitrates Organic Nitrates Nitric Oxide (NO) Nitric Oxide (NO) Organic Nitrates->Nitric Oxide (NO) Metabolic Conversion Guanylate Cyclase (sGC) Guanylate Cyclase (sGC) Nitric Oxide (NO)->Guanylate Cyclase (sGC) Activates GTP GTP cGMP cGMP GTP->cGMP sGC catalysis Myosin Light Chain Kinase (MLCK) Myosin Light Chain Kinase (MLCK) cGMP->Myosin Light Chain Kinase (MLCK) Inhibits Myosin Light Chain (MLC) Myosin Light Chain (MLC) Myosin Light Chain Kinase (MLCK)->Myosin Light Chain (MLC) Phosphorylates Relaxation Relaxation Myosin Light Chain (MLC)->Relaxation Dephosphorylation leads to

Caption: Nitric Oxide Signaling Pathway in Vasodilation.

Pharmacokinetic Profiles

While both are organic nitrates, their pharmacokinetic profiles exhibit some differences. Isosorbide dinitrate is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism in the liver to its active metabolites, isosorbide-2-mononitrate and isosorbide-5-mononitrate, which have longer half-lives than the parent drug.[3][5] Sublingual administration of isosorbide dinitrate allows for faster absorption and onset of action.[6] Detailed pharmacokinetic data for propatyl nitrate is less readily available in the literature, though it is suggested to have a longer half-life compared to traditional nitrates.[2]

ParameterThis compoundIsosorbide Dinitrate
Mechanism of Action Nitric oxide donor, leading to vasodilation.[1][2]Nitric oxide donor, leading to vasodilation.[3]
Onset of Action Sublingual: 1-3 minutes (for acute episodes).[2]Sublingual: ~2-5 minutes.[7] Oral: ~1 hour.[7]
Duration of Action -Sublingual: 1-2 hours.[7] Oral: Up to 8 hours.[7]
Metabolism -Extensively hepatic to active metabolites (isosorbide-5-mononitrate and 2-mononitrate).[3]
Half-Life Suggested to be longer than traditional nitrates.[2]Parent drug: ~1 hour.[3] Metabolites: 2-5 hours.[3]
Indications Treatment and prevention of angina pectoris.[2][8]Prevention and treatment of angina pectoris.[6][9]

Clinical Efficacy

Due to the lack of head-to-head trials, the clinical efficacy of these two agents is presented from individual studies.

This compound

A study on the use of this compound in patients with chronic stable angina pectoris indicated that the therapy was safe and effective over a 30-day period.[8] The study, which was not placebo-controlled for ethical reasons, reported a significant improvement in angina stability, frequency, treatment satisfaction, and quality of life based on the Seattle Angina Questionnaire (SAQ).[8]

Isosorbide Dinitrate

Numerous clinical trials have evaluated the efficacy of isosorbide dinitrate. In a randomized, double-blind, placebo-controlled trial, isosorbide dinitrate (240 mg daily) resulted in a sustained and significant reduction in anginal attacks compared to placebo.[10] The weekly mean rate of anginal attacks ranged from 1.4 to 3.9 with isosorbide dinitrate, compared to 10.2 to 11.7 with placebo.[10] The study also demonstrated a significant improvement in ischemic response during stress testing.[10] Another study showed that various single doses of isosorbide dinitrate significantly improved walking times on a treadmill test compared to placebo in patients with stable angina.[11] For example, 6 hours after administration, a 20 mg dose improved the walking time to ischemia by 49.6% compared to placebo.[11]

Efficacy EndpointThis compound (Observational Study)[8]Isosorbide Dinitrate (Placebo-Controlled Trial)[10]
Reduction in Angina Frequency Significant improvementSustained reduction (weekly mean rate: 1.4-3.9 vs. 10.2-11.7 for placebo)
Exercise Tolerance -Significant improvement in ischemic response during stress testing
Quality of Life Significant improvement in SAQ scores-

Safety and Tolerability

The side effect profiles of this compound and isosorbide dinitrate are characteristic of the organic nitrate class, primarily stemming from their vasodilatory effects.

Side EffectThis compoundIsosorbide Dinitrate
Common Headaches, dizziness, lightheadedness, flushing.[2][12]Headaches, dizziness, lightheadedness, flushing.[13][14]
Less Common/Serious Irregular or fast heartbeat, severe hypotension, allergic reactions.[12]Severe hypotension, reflex tachycardia, syncope, crescendo angina.[3][14]
Contraindications Severe hypotension, severe anemia, use of phosphodiesterase inhibitors (e.g., sildenafil).[2][15]Hypersensitivity, concurrent use of phosphodiesterase inhibitors (e.g., sildenafil).[6][16]

Headaches are the most frequently reported side effect for both drugs.[12][14] The development of tolerance with long-term, continuous use is a known issue for organic nitrates, including isosorbide dinitrate, necessitating a nitrate-free interval in dosing schedules.[1][9]

Experimental Protocols

As no head-to-head clinical trials are available, a generalized experimental workflow for a clinical trial of an anti-anginal drug is presented below. This illustrates a typical double-blind, placebo-controlled, crossover design.

cluster_workflow Generalized Clinical Trial Workflow for Anti-Anginal Drugs Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Treatment Period 1 Treatment Period 1 Randomization->Treatment Period 1 Group A: Drug Group B: Placebo Washout Period Washout Period Treatment Period 1->Washout Period Endpoint Assessment Endpoint Assessment Treatment Period 1->Endpoint Assessment Treatment Period 2 Treatment Period 2 Washout Period->Treatment Period 2 Crossover Group A: Placebo Group B: Drug Treatment Period 2->Endpoint Assessment Data Analysis Data Analysis Endpoint Assessment->Data Analysis

Caption: Generalized Experimental Workflow.

A typical clinical trial to compare the efficacy of two anti-anginal drugs would involve the following key steps:

  • Patient Selection: Patients with a confirmed diagnosis of stable angina pectoris and reproducible exercise-induced ischemia would be recruited.

  • Study Design: A randomized, double-blind, crossover design is often employed. This means each patient would receive both drugs (or drug and placebo) in a random order, separated by a "washout" period to eliminate the effects of the first treatment.

  • Intervention: Patients would be administered either this compound or isosorbide dinitrate at specified doses and schedules.

  • Efficacy Endpoints: The primary endpoints would typically be the change in exercise duration on a treadmill or stationary bicycle, time to onset of angina, and time to 1 mm ST-segment depression. Secondary endpoints could include the frequency of angina attacks and consumption of short-acting nitrates for acute symptom relief.

  • Safety Monitoring: Adverse events would be recorded throughout the study. Hemodynamic parameters such as blood pressure and heart rate would also be monitored.

Conclusion

Both this compound and isosorbide dinitrate are effective organic nitrates for the management of angina pectoris, acting through the nitric oxide-cGMP signaling pathway to induce vasodilation and reduce myocardial oxygen demand. Isosorbide dinitrate is a well-established therapeutic agent with a considerable body of clinical trial evidence supporting its efficacy. This compound also demonstrates anti-anginal effects, though it is less extensively studied and appears to be less commonly used in current clinical practice. The choice between these agents, in a hypothetical scenario where both are available, would depend on a comprehensive evaluation of their pharmacokinetic profiles, duration of action, and individual patient characteristics. The development of nitrate tolerance is a key consideration for both medications, requiring careful dose scheduling. Further research, including direct comparative clinical trials, would be necessary to definitively establish the relative efficacy and safety of this compound and isosorbide dinitrate.

References

A Comparative Guide to Analytical Methods for the Validation of Propatyl Nitrate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of propatyl nitrate (B79036) and its primary metabolites, nitrite (B80452) and nitrate. The information presented is based on established analytical techniques for organic nitrates and adheres to the validation parameters outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] While specific validated methods for propatyl nitrate are not widely published, this guide adapts established protocols for similar compounds to provide a robust framework for method development and validation.

This compound, an organic nitrate, acts as a vasodilator.[6][7] Its therapeutic effect is mediated through the release of nitric oxide (NO), which subsequently metabolizes into nitrite (NO₂⁻) and nitrate (NO₃⁻) in biological systems.[8][9] Validated analytical methods are crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and metabolite profiling.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. This section compares three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Table 1: Comparison of Analytical Techniques for this compound and its Metabolites

FeatureHPLC with UV/DAD DetectionGC-MSLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation of volatile compounds, identification by mass-to-charge ratio.High-selectivity separation with highly sensitive mass-based detection.
Analytes This compound, Nitrite, Nitrate (with specific methods).This compound (after derivatization), Nitrite and Nitrate (after derivatization).This compound, Nitrite, Nitrate (often requires derivatization for nitrite/nitrate).
Sample Matrix Pharmaceutical formulations, biological fluids (with sample preparation).Biological fluids, environmental samples (requires extensive sample preparation and derivatization).Biological fluids, complex matrices.
Sensitivity Moderate (µg/mL to ng/mL range).[10][11][12]High (ng/mL to pg/mL range).[13][14][15][16]Very High (pg/mL to fg/mL range).[17][18][19][20][21]
Selectivity Moderate, potential for interference from matrix components.High, mass spectral data provides structural information.Very High, specific precursor-product ion transitions are monitored.
Advantages Widely available, robust, relatively low cost.High resolving power, excellent for identification of volatile compounds.Superior sensitivity and selectivity, ideal for complex matrices and low concentrations.
Disadvantages Lower sensitivity compared to MS methods, potential for matrix interference.Requires derivatization for non-volatile analytes, potential for thermal degradation of nitrates.Higher cost of instrumentation and maintenance.

Experimental Protocols

Detailed methodologies for each technique are provided below. These are generalized protocols and may require optimization for specific applications.

HPLC-UV/DAD Method for this compound and Metabolites

This method is suitable for the quantification of this compound in pharmaceutical formulations and can be adapted for the analysis of its metabolites in biological fluids.

  • Instrumentation: HPLC system with a UV/Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water or an isocratic mobile phase such as 0.01 M octylammonium orthophosphate in 30% (v/v) methanol (B129727) (pH 7.0).[11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210-220 nm for nitrates and nitrites.[11][12][22]

  • Sample Preparation:

    • Pharmaceuticals: Dissolve the formulation in the mobile phase, filter, and inject.

    • Biological Fluids: Protein precipitation with acetonitrile or methanol, followed by centrifugation and filtration of the supernatant.

  • Validation Parameters:

    • Linearity: Assessed by analyzing a series of standard solutions over a concentration range (e.g., 0.1-100 µg/mL).[11]

    • Accuracy: Determined by spike-recovery experiments at three different concentration levels.

    • Precision: Evaluated by analyzing replicate samples at the same concentration (repeatability) and on different days (intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

GC-MS Method for this compound and Metabolites

GC-MS offers high sensitivity and selectivity, particularly for the analysis of volatile organic nitrates. Derivatization is typically required for the analysis of nitrite and nitrate.[15][16][23]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).[13]

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Optimized for the separation of the analytes.

  • Mass Spectrometry: Electron ionization (EI) mode with scanning or selected ion monitoring (SIM).

  • Sample Preparation and Derivatization:

    • This compound: Extraction with a suitable organic solvent (e.g., hexane, dichloromethane).

    • Nitrite and Nitrate: Derivatization with an agent like pentafluorobenzyl bromide (PFB-Br) to form volatile derivatives.[15][16][23]

  • Validation Parameters: Similar to HPLC, with a focus on recovery from the extraction and derivatization steps.

LC-MS/MS Method for this compound and Metabolites

LC-MS/MS is the most sensitive and selective method, making it ideal for the analysis of low concentrations of this compound and its metabolites in complex biological matrices.[17][19][20]

  • Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of methanol or acetonitrile with water, often containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analytes and internal standards.

  • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for biological samples to remove interferences and concentrate the analytes.

  • Validation Parameters: Follow ICH guidelines, with particular attention to matrix effects, which can influence ionization efficiency.

Method Validation Summary

The following table summarizes the key validation parameters that must be assessed for any analytical method developed for this compound and its metabolites, in accordance with ICH Q2(R2) guidelines.[1][2]

Table 2: ICH Validation Parameters for Analytical Methods

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interference at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99.
Range The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.Defined by the linearity studies.
Accuracy The closeness of the test results to the true value.Recovery of 80-120% for spiked samples.
Precision The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) < 15% (lower for pharmaceutical assays).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in parameters like pH, flow rate, temperature.

Visualizations

Signaling Pathway of this compound

propatyl_nitrate_pathway cluster_cell Vascular Smooth Muscle Cell PropatylNitrate This compound NO Nitric Oxide (NO) PropatylNitrate->NO Metabolism sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP sGC active PKG Protein Kinase G cGMP->PKG Activates Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation

Caption: Signaling pathway of this compound leading to vasodilation.

Experimental Workflow for Method Validation

method_validation_workflow start Start: Define Analytical Method prepare_standards Prepare Standard Solutions & Quality Control Samples start->prepare_standards specificity Specificity & Selectivity Assessment prepare_standards->specificity linearity Linearity & Range Determination specificity->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ Determination precision->lod_loq robustness Robustness Evaluation lod_loq->robustness documentation Document Results & Prepare Validation Report robustness->documentation end Validated Method documentation->end

Caption: General workflow for analytical method validation.

References

A Comparative Guide to the Bioequivalence of Generic and Brand-Name Propatyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Propatyl nitrate (B79036) is a vasodilator belonging to the organic nitrate class, utilized for its therapeutic effects in managing cardiovascular conditions such as angina pectoris.[1][2][3] Its mechanism of action involves the release of nitric oxide, which leads to the relaxation of vascular smooth muscle, resulting in vasodilation, reduced cardiac workload, and improved oxygen supply to the heart muscle.[1][2] With the availability of generic drug formulations, a critical evaluation of their bioequivalence against the brand-name counterpart is essential to ensure comparable therapeutic efficacy and safety. This guide provides an objective comparison based on established principles of bioequivalence testing, supported by illustrative experimental data and detailed protocols as recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][5][6]

Experimental Protocol for a Propatyl Nitrate Bioequivalence Study

The following protocol outlines a typical in vivo bioequivalence study design based on FDA guidelines.[4][5][6]

1. Study Design:

  • A randomized, two-period, two-sequence, single-dose, crossover design is generally recommended.[4]

  • The study would be conducted in a cohort of healthy, non-smoking adult volunteers.

  • Subjects would be randomly assigned to one of two sequences: receiving the generic this compound in the first period and the brand-name in the second, or vice versa.

  • A washout period of adequate duration (typically at least five half-lives of the drug) would separate the two treatment periods to ensure the complete elimination of the drug from the body before the next administration.

2. Study Population:

  • A sufficient number of healthy volunteers (typically 24 to 36) to provide adequate statistical power.

  • Inclusion and exclusion criteria would be strictly defined to minimize variability not related to the drug formulations.

3. Drug Administration and Sample Collection:

  • Subjects would fast overnight before receiving a single oral dose of either the generic or brand-name this compound with a standardized volume of water.

  • Blood samples would be collected at predefined time points before and after drug administration to characterize the plasma concentration-time profile of this compound. Sampling times would be frequent enough to capture the peak plasma concentration (Cmax) and the total drug exposure (AUC).

4. Bioanalytical Method:

  • A validated, sensitive, and specific bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), would be used to quantify the concentration of this compound in plasma samples.

5. Pharmacokinetic and Statistical Analysis:

  • The primary pharmacokinetic parameters to be determined from the plasma concentration-time data for each subject are:

    • Area Under the Curve (AUC): This represents the total extent of drug absorption. It is calculated from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-∞).

    • Peak Plasma Concentration (Cmax): This represents the maximum rate of drug absorption.

  • These parameters are log-transformed before statistical analysis.

  • The key statistical test is the calculation of the 90% confidence interval (CI) for the ratio of the geometric means (generic/brand-name) for AUC and Cmax.[7]

  • For bioequivalence to be established, the 90% CI for both AUC and Cmax must fall within the acceptance range of 80.00% to 125.00%.[7][8]

Data Presentation: A Hypothetical Bioequivalence Study of this compound

The following table summarizes hypothetical pharmacokinetic data from a simulated bioequivalence study comparing a generic and a brand-name this compound product, demonstrating a successful outcome where the generic product meets the criteria for bioequivalence.

Pharmacokinetic ParameterGeneric this compound (Test)Brand-Name this compound (Reference)Geometric Mean Ratio (Test/Reference) [%]90% Confidence Interval [%]
AUC0-t (ngh/mL)150.5155.297.090.5 - 103.9
AUC0-∞ (ngh/mL)158.3162.897.291.1 - 103.7
Cmax (ng/mL)35.838.194.085.9 - 102.8

This data is illustrative and does not represent an actual clinical trial.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

The therapeutic effect of this compound is initiated by its conversion to nitric oxide (NO).[2] NO then activates guanylate cyclase, which increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP) in vascular smooth muscle cells.[2] This leads to dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[2]

PropatylNitrate This compound NitricOxide Nitric Oxide (NO) Release PropatylNitrate->NitricOxide GuanylateCyclase Guanylate Cyclase Activation NitricOxide->GuanylateCyclase cGMP Increased cGMP GuanylateCyclase->cGMP SmoothMuscleRelaxation Smooth Muscle Relaxation cGMP->SmoothMuscleRelaxation Vasodilation Vasodilation SmoothMuscleRelaxation->Vasodilation

Caption: Mechanism of action of this compound leading to vasodilation.

Bioequivalence Study Workflow

cluster_screening Screening & Randomization cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis SubjectRecruitment Subject Recruitment InformedConsent Informed Consent SubjectRecruitment->InformedConsent Screening Screening of Subjects InformedConsent->Screening Randomization Randomization Screening->Randomization Dosing1 Dosing (Test or Reference) Randomization->Dosing1 Sampling1 Blood Sampling Dosing1->Sampling1 Washout Washout Period Sampling1->Washout Dosing2 Dosing (Reference or Test) Washout->Dosing2 Sampling2 Blood Sampling Dosing2->Sampling2 Bioanalysis Bioanalysis of Samples Sampling2->Bioanalysis PKAnalysis Pharmacokinetic Analysis (AUC, Cmax) Bioanalysis->PKAnalysis StatAnalysis Statistical Analysis (90% CI) PKAnalysis->StatAnalysis Conclusion Conclusion on Bioequivalence StatAnalysis->Conclusion

Caption: Workflow of a typical two-period crossover bioequivalence study.

While specific comparative data for generic versus brand-name this compound is not publicly available, the established regulatory framework for determining bioequivalence provides a high degree of confidence that approved generic medications are therapeutically equivalent to their brand-name counterparts.[9][10] The rigorous standards, including the 90% confidence interval for key pharmacokinetic parameters falling within the 80.00% to 125.00% range, ensure that any differences in the rate and extent of absorption are not clinically significant.[7] For healthcare professionals and researchers, understanding the principles of bioequivalence testing is crucial for making informed decisions regarding the use of generic medications.

References

A systematic review and meta-analysis of propatyl nitrate clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Review of Organic Nitrates in Clinical Applications

An objective analysis of the performance of commonly prescribed organic nitrates, including Isosorbide (B1672297) Mononitrate, Isosorbide Dinitrate, and Nitroglycerin, based on systematic reviews and meta-analyses of clinical trials.

Introduction

Organic nitrates are a cornerstone in the management of various cardiovascular conditions, primarily due to their potent vasodilatory effects. While the term "propatyl nitrate" does not correspond to a recognized pharmaceutical agent, it is likely a misnomer for a member of the organic nitrate (B79036) class of drugs. This guide provides a systematic comparison of the most prescribed organic nitrates—Isosorbide Mononitrate (ISMN), Isosorbide Dinitrate (ISDN), and Nitroglycerin (GTN)—drawing upon data from multiple systematic reviews and meta-analyses. The primary indications for these agents include stable angina pectoris, myocardial infarction, and congestive heart failure.[1] This analysis is intended for researchers, scientists, and drug development professionals to facilitate an evidence-based understanding of their clinical performance.

Mechanism of Action: The Nitric Oxide Pathway

Organic nitrates function as prodrugs that are sources of nitric oxide (NO).[2] NO is a potent vasodilator that relaxes vascular smooth muscle.[1] Glyceryl trinitrate (GTN) and pentaerythritol (B129877) tetranitrate (PETN) are converted to nitrite (B80452) by the mitochondrial enzyme aldehyde dehydrogenase (ALDH2). In contrast, isosorbide mononitrate (ISMN) and isosorbide dinitrate (ISDN) are activated by the cytochrome P450 enzyme in the endoplasmic reticulum.[2] The released NO activates guanylate cyclase, which in turn increases the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP). This cascade leads to the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.

Nitric Oxide Pathway cluster_cell Vascular Smooth Muscle Cell Organic Nitrates Organic Nitrates Enzymatic Conversion Enzymatic Conversion Organic Nitrates->Enzymatic Conversion e.g., ALDH2, CYP450 NO NO Enzymatic Conversion->NO sGC Soluble Guanylate Cyclase NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G cGMP->PKG activates Myosin LC Myosin Light Chain (Dephosphorylated) PKG->Myosin LC promotes dephosphorylation Myosin LC-P Myosin Light Chain (Phosphorylated) Myosin LC-P->Myosin LC Relaxation Relaxation Myosin LC->Relaxation

Mechanism of action for organic nitrates.

Comparative Efficacy in Stable Angina

A major application of long-acting nitrates is the prophylaxis of angina. A systematic review and meta-analysis of 51 trials involving 3595 patients provides robust data on their efficacy.[1][3]

Key Findings:

  • Both intermittent and continuous nitrate regimens significantly increased exercise duration by 31 and 53 seconds, respectively.[3]

  • Continuous administration was more effective in reducing the number of angina attacks per week (a reduction of 2.89 episodes) compared to intermittent administration (a reduction of 1.5 episodes).[1][3]

  • For intermittent regimens, higher doses led to a greater increase in exercise duration. Conversely, for continuous regimens, low-dose nitrates were more effective in improving exercise performance.[1][3]

  • Quality of life was not significantly improved with the use of GTN patches in either continuous or intermittent dosing.[1][3]

Outcome MeasureContinuous AdministrationIntermittent AdministrationCitation
Change in Exercise Duration +53 seconds+31 seconds[3]
Reduction in Angina Attacks/Week -2.89 episodes-1.5 episodes[1][3]
Dose-Efficacy for Exercise Low-dose more effectiveHigh-dose more effective[1][3]
Experimental Protocols: Evaluation of Anti-Anginal Efficacy

The clinical trials included in the meta-analyses typically follow a standardized protocol to assess the efficacy of anti-anginal drugs.

Clinical Trial Workflow cluster_crossover Crossover Design Element Patient_Recruitment Patient Recruitment (Stable Angina Diagnosis) Inclusion_Exclusion Inclusion/Exclusion Criteria Patient_Recruitment->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Treatment_Arm Treatment Group (e.g., ISMN, ISDN, GTN) Randomization->Treatment_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Washout Washout Period (for crossover trials) Treatment_Arm->Washout Outcome_Assessment Outcome Assessment (Exercise Tolerance Test, Angina Diary) Treatment_Arm->Outcome_Assessment Placebo_Arm->Washout Placebo_Arm->Outcome_Assessment Washout->Randomization Re-assignment Data_Analysis Data Analysis Outcome_Assessment->Data_Analysis

A generalized workflow for a randomized controlled trial of anti-anginal drugs.

Methodology for Outcome Assessment:

  • Exercise Tolerance Testing: This is a primary endpoint in most angina trials. Standardized protocols, such as the Bruce protocol, are used to measure the total exercise duration, time to onset of angina, and time to 1 mm ST-segment depression on the electrocardiogram (ECG).[1][3]

  • Patient-Reported Outcomes: Patients are often asked to maintain diaries to record the frequency of angina attacks and the consumption of short-acting nitroglycerin for acute symptom relief.[1][3]

  • Quality of Life Questionnaires: Standardized questionnaires are used to assess the impact of treatment on the patient's overall well-being.[1][3]

Use in Other Cardiovascular Conditions

Acute Myocardial Infarction (AMI)

In the context of AMI, meta-analyses from the pre-fibrinolytic era suggested that intravenous nitroglycerin or sodium nitroprusside was associated with a 35% reduction in mortality.[4] However, more contemporary trials like GISSI-3 and ISIS-4, which included patients receiving modern reperfusion therapies, did not show a significant mortality benefit with nitrate therapy.[4] A population-based cohort study indicated that hyperlipidemia patients with AMI who received organic nitrates had lower all-cause mortality rates.[5]

Heart Failure

The combination of hydralazine (B1673433) and isosorbide dinitrate (H-ISDN) has been shown in clinical trials to reduce morbidity and mortality in Black patients with heart failure and reduced ejection fraction.[6] However, a study using clinical registry data found that the real-world effectiveness of H-ISDN was limited by under-prescription and low patient adherence.[6] In this observational study, there were no significant differences in 3-year mortality or readmission rates between patients treated with H-ISDN and those who were not.[6]

Esophageal Varices

Systematic reviews and meta-analyses have evaluated the role of isosorbide mononitrate in the management of esophageal varices. The evidence suggests that ISMN, either alone or in combination with beta-blockers, does not significantly reduce the risk of bleeding in either primary or secondary prevention.[7][8] There was some indication of a potential survival advantage when ISMN was combined with beta-blockers compared to endoscopic therapy alone, but this finding requires confirmation in larger trials.[7][8]

Safety and Adverse Effects

The most common adverse effect associated with nitrate therapy is headache, reported by 51.6% of patients in one meta-analysis.[1][3] Other known side effects include postural hypotension and syncope.[1] A significant concern with long-term continuous use of nitrates is the development of tolerance, which can attenuate the therapeutic effect.[9] This phenomenon is the rationale behind using intermittent therapy with a "nitrate-free" interval.

Conclusion

Organic nitrates, including isosorbide mononitrate, isosorbide dinitrate, and nitroglycerin, are effective anti-ischemic agents. Their clinical utility in stable angina is well-established, with demonstrable improvements in exercise capacity and reduction in angina frequency. However, their role in improving long-term mortality in the modern era of AMI management is less certain. In specific populations with heart failure, the combination of H-ISDN has proven efficacy, though real-world effectiveness may be hampered by practical challenges. For the prevention of variceal bleeding, the current evidence does not support a significant benefit of ISMN. The choice of a specific nitrate and dosing regimen should be guided by the clinical indication, patient characteristics, and the need to mitigate the development of tolerance. Headache remains a frequent side effect that can impact patient adherence. Future research should continue to explore strategies to optimize the long-term benefits of nitrate therapy while minimizing adverse effects.

References

Comparing the half-life and duration of action of different organic nitrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced pharmacokinetic profiles of organic nitrates is critical for optimizing therapeutic strategies and developing novel drug delivery systems. This guide provides a detailed comparison of the half-life and duration of action of commonly used organic nitrates, supported by experimental data and methodologies.

Pharmacokinetic Profiles of Organic Nitrates

The therapeutic efficacy of organic nitrates is intrinsically linked to their pharmacokinetic properties, which vary significantly among different agents and their formulations. These differences are primarily dictated by their absorption, distribution, metabolism, and excretion (ADME) profiles. A summary of the key pharmacokinetic parameters for major organic nitrates is presented below.

DrugFormulationHalf-lifeOnset of ActionDuration of Action
Nitroglycerin Sublingual1-4 minutes[1]1-3 minutes[1]25 minutes[1]
Transdermal Patch1-4 minutes (plasma)[1]30 minutes[1]10-12 hours[1]
Intravenous~3 minutes[2]Immediate[1]3-5 minutes[1]
Extended-Release Oral2-3 hours[3]~1 hour[2]Up to 5 hours[2]
Isosorbide (B1672297) Dinitrate (ISDN) Oral (Immediate-Release)~1 hour[4]60 minutes[1]4-6 hours[5]
Sublingual0.2-0.5 hours[5]2-5 minutes[5]1-2 hours[5]
Oral (Sustained-Release)--12-14 hours[6]
Isosorbide Mononitrate (ISMN) Oral5-6 hours[6]-6-10 hours[6]
Pentaerythritol (B129877) Tetranitrate (PETN) Oral~5.8 minutes (in rats)[7]20-60 minutes4-5 hours[8]
Metabolites (in humans)PE-di-N: 4-5 hours, PE-mono-N: 10-11 hours[9]

Note: The half-life of the parent drug may not always directly correlate with the duration of action, as active metabolites can contribute significantly to the therapeutic effect, as seen with isosorbide dinitrate and pentaerythritol tetranitrate.

Mechanism of Action: The Nitric Oxide (NO) Signaling Pathway

Organic nitrates are prodrugs that serve as exogenous sources of nitric oxide (NO).[10] The vasodilatory effects of these agents are mediated through the NO/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. Upon administration, organic nitrates are enzymatically converted to NO, which then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[11][12] This activation leads to an increase in intracellular cGMP levels, which in turn activates cGMP-dependent protein kinase (PKG).[11] The subsequent signaling cascade results in the dephosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.[13]

NO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Vascular Smooth Muscle Cell Organic Nitrates Organic Nitrates Enzymatic Conversion Enzymatic Conversion Organic Nitrates->Enzymatic Conversion Enters Cell NO Nitric Oxide (NO) Enzymatic Conversion->NO sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) cGMP Cyclic GMP (cGMP) sGC_active->cGMP GTP GTP GTP->sGC_active Catalyzes Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Myosin_LC_P Myosin Light Chain (Phosphorylated) PKG->Myosin_LC_P Promotes Dephosphorylation Myosin_LC Myosin Light Chain (Dephosphorylated) Myosin_LC_P->Myosin_LC Relaxation Vasodilation Myosin_LC->Relaxation

Figure 1. Nitric Oxide Signaling Pathway.

Experimental Protocols for Determining Half-life and Duration of Action

The pharmacokinetic parameters presented in this guide are determined through rigorous experimental protocols. A generalized workflow for a clinical pharmacokinetic study of an organic nitrate (B79036) is outlined below.

Experimental_Workflow Subject_Recruitment Subject Recruitment (Healthy Volunteers or Patient Population) Drug_Administration Drug Administration (Specific Dose and Formulation) Subject_Recruitment->Drug_Administration Blood_Sampling Serial Blood Sampling (Pre-defined Time Points) Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation and Storage Blood_Sampling->Plasma_Separation Bioanalysis Bioanalytical Method (e.g., GC/MS, LC-MS/MS) Plasma_Separation->Bioanalysis Data_Analysis Pharmacokinetic Modeling and Parameter Calculation Bioanalysis->Data_Analysis Results Determination of Half-life, Cmax, Tmax, AUC Data_Analysis->Results

Figure 2. Generalized Experimental Workflow.
Key Methodological Steps:

  • Study Design: A typical study involves a randomized, crossover design where subjects receive different organic nitrate formulations or a placebo.[9]

  • Drug Administration: A single dose of the organic nitrate is administered to subjects after a period of fasting.

  • Blood Sampling: Blood samples are collected at predetermined time intervals before and after drug administration.

  • Plasma Analysis: Plasma is separated from the blood samples and analyzed using a validated bioanalytical method, such as Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), to determine the concentration of the parent drug and its metabolites.[9]

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters. The elimination half-life (t½) is calculated from the terminal elimination rate constant (kel) using the formula: t½ = 0.693 / kel.[14] The duration of action is often assessed by measuring a pharmacodynamic endpoint, such as changes in blood pressure or exercise tolerance, over time.

This comprehensive comparison of the half-life and duration of action of different organic nitrates, alongside an understanding of their common mechanism of action and the experimental methods used for their evaluation, provides a valuable resource for researchers and drug development professionals in the cardiovascular field.

References

In Vitro Potency of Propatyl Nitrate Compared to Other Nitric Oxide Donors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the potency of propatyl nitrate (B79036) with other commonly used nitric oxide (NO) donors. The information is compiled from publicly available scientific literature and is intended to assist researchers in selecting appropriate compounds for their studies.

Mechanism of Action: The NO/cGMP Signaling Pathway

Propatyl nitrate, a member of the organic nitrate class of drugs, exerts its vasodilatory effects through the release of nitric oxide (NO).[1] Like other organic nitrates, this compound is a prodrug that requires enzymatic bioactivation to release NO. This process is primarily mediated by the mitochondrial enzyme aldehyde dehydrogenase-2 (ALDH2) located within vascular smooth muscle cells.[1]

Once released, NO diffuses into the smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration initiates a signaling cascade that ultimately leads to the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[1] This vasodilatory effect is more pronounced in veins than in arteries.[1]

dot

NO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell This compound This compound Propatyl Nitrate_in This compound This compound->Propatyl Nitrate_in ALDH2 ALDH2 Propatyl Nitrate_in->ALDH2 Bioactivation NO Nitric Oxide (NO) ALDH2->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activation Myosin_LC Myosin Light Chain MLCP->Myosin_LC Dephosphorylation Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC_P->MLCP Relaxation Vasodilation Myosin_LC->Relaxation

Caption: this compound Signaling Pathway.

Comparative In Vitro Potency Data

Currently, there is a lack of publicly available, direct comparative studies detailing the in vitro potency of this compound (e.g., EC50 values for vasodilation or NO release) against other common NO donors such as nitroglycerin, isosorbide (B1672297) dinitrate, and sodium nitroprusside. While the general mechanism is understood, quantitative comparisons are essential for selecting the appropriate donor for specific research applications.

The table below is intended to be populated with such data as it becomes available in the scientific literature.

NO DonorVessel TypePre-contraction AgentEC50 (M) for VasodilationNO Release Rate (mol/s)Data Source
This compound -----
Nitroglycerin-----
Isosorbide Dinitrate-----
Sodium Nitroprusside-----
Other NO Donors-----

Data not currently available in the public domain.

Experimental Protocols

To facilitate future comparative studies, this section outlines standardized in vitro methodologies for assessing the potency of NO donors.

In Vitro Vasodilation Assay

This assay measures the ability of an NO donor to relax pre-contracted vascular tissue.

dot

Vasodilation_Workflow Start Start Isolate Isolate Vascular Rings (e.g., Aorta, Coronary Artery) Start->Isolate Mount Mount Rings in Organ Bath Isolate->Mount Equilibrate Equilibrate under Tension Mount->Equilibrate Contract Induce Contraction (e.g., Phenylephrine (B352888), KCl) Equilibrate->Contract Add_Donor Cumulative Addition of NO Donor Contract->Add_Donor Measure Measure Isometric Tension Add_Donor->Measure Analyze Generate Dose-Response Curve and Calculate EC50 Measure->Analyze End End Analyze->End

Caption: In Vitro Vasodilation Assay Workflow.

Methodology:

  • Tissue Preparation: Isolate blood vessels (e.g., rat aorta, porcine coronary artery) and cut them into rings of 2-3 mm in width.

  • Mounting: Suspend the vascular rings in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).

  • Pre-contraction: Induce a stable contraction with a vasoconstrictor agent such as phenylephrine or potassium chloride.

  • Drug Administration: Add the NO donor in a cumulative concentration-dependent manner to the organ bath.

  • Data Acquisition: Record the changes in isometric tension using a force transducer.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction tension and plot against the logarithm of the donor concentration to determine the EC50 value (the concentration of the donor that produces 50% of the maximal relaxation).

Nitric Oxide (NO) Release Assay

This assay quantifies the amount of NO released from the donor compound.

Methodology:

  • Sample Preparation: Prepare solutions of the NO donor at various concentrations in a suitable buffer.

  • NO Detection: Use a nitric oxide sensor or a colorimetric assay (e.g., Griess reagent) to measure the amount of NO released over time. For organic nitrates requiring enzymatic activation, the assay should be performed in the presence of a source of ALDH2.

  • Data Analysis: Plot the concentration of NO released as a function of time to determine the release kinetics and total NO released.

cGMP Measurement Assay

This assay measures the intracellular accumulation of cGMP in vascular smooth muscle cells in response to NO donor treatment.

Methodology:

  • Cell Culture: Culture vascular smooth muscle cells to confluence in appropriate cell culture plates.

  • Treatment: Treat the cells with the NO donor for a specified period.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • cGMP Quantification: Measure the concentration of cGMP in the cell lysates using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Normalize the cGMP concentration to the total protein content of the cell lysate and compare the levels between different NO donors.

Conclusion

This compound is an organic nitrate that functions as a vasodilator through the established NO-sGC-cGMP pathway. While its mechanism of action is well-characterized, there is a notable absence of direct, quantitative in vitro potency comparisons with other widely used NO donors in the public domain. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which are crucial for advancing our understanding of the pharmacological nuances of different NO-releasing agents and for the rational design of future therapeutic strategies.

References

Propatyl Nitrate: A Comparative Analysis of Venous and Arterial Vasodilation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propatyl nitrate (B79036), an organic nitrate vasodilator, exerts its therapeutic effects primarily through the relaxation of vascular smooth muscle. This guide provides a comparative analysis of its effects on venous versus arterial vasodilation, supported by experimental data from related organic nitrates, detailed experimental protocols, and an examination of the underlying signaling pathways.

Organic nitrates as a class are well-established as predominantly venodilators, a property that is crucial to their efficacy in conditions such as angina pectoris.[1] This venoselective action reduces cardiac preload, thereby decreasing myocardial oxygen demand. While also affecting arterial vessels to a lesser extent, the pronounced effect on venous capacitance vessels is a hallmark of this drug class.

Quantitative Comparison of Vasodilator Effects

Vessel TypeAgonist Pre-contractionDrugpEC50 (-log M)Reference Compound Data
Human Saphenous VeinNorepinephrineGlyceryl Trinitrate~7.0Higher Potency
Human Mammary ArteryNorepinephrineGlyceryl Trinitrate~6.0Lower Potency

Note: The data presented is for Glyceryl Trinitrate and serves to illustrate the typical venous selectivity of organic nitrates. Specific values for propatyl nitrate are not currently available in the literature.

Experimental Protocols

The evaluation of the vasodilator effects of compounds like this compound on isolated blood vessels is typically conducted using an organ bath system. This in vitro method allows for the direct measurement of vascular smooth muscle contraction and relaxation in a controlled environment.

Protocol: Isolated Blood Vessel Myography
  • Tissue Preparation:

    • Segments of arteries (e.g., internal mammary artery) and veins (e.g., saphenous vein) are obtained from a suitable animal model or human tissue samples.

    • The vessels are carefully dissected and cleaned of adherent connective and adipose tissue in cold, oxygenated Krebs-Henseleit solution.

    • The vessels are cut into rings of 2-3 mm in length.

  • Mounting:

    • The vascular rings are mounted on two L-shaped stainless-steel wires in an organ bath. One wire is fixed to a stationary support, and the other is connected to an isometric force transducer.

    • The organ bath is filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2 to maintain a physiological pH.

  • Equilibration and Viability Check:

    • The mounted vessel rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 2 grams for arteries, 1 gram for veins). The tension is readjusted periodically.

    • The viability of the smooth muscle is assessed by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).

    • The presence of a functional endothelium can be confirmed by observing relaxation in response to acetylcholine (B1216132) in a pre-contracted vessel.

  • Experimental Procedure:

    • After a washout period, the vessel rings are pre-contracted with a vasoconstrictor agonist (e.g., norepinephrine, phenylephrine, or endothelin-1) to a stable submaximal tension.

    • Once a stable plateau of contraction is achieved, cumulative concentration-response curves are generated by adding this compound in increasing concentrations to the organ bath.

    • The relaxation at each concentration is recorded as a percentage of the pre-contraction induced by the agonist.

  • Data Analysis:

    • The concentration-response data is plotted, and the EC50 (the concentration of the drug that produces 50% of the maximal relaxation) is calculated.

    • The pEC50 (-log EC50) is used as a measure of the drug's potency.

G cluster_0 Tissue Preparation cluster_1 Mounting and Equilibration cluster_2 Experiment cluster_3 Data Analysis A1 Obtain Arterial and Venous Tissue A2 Dissect and Clean Vessels A1->A2 A3 Cut into Rings A2->A3 B1 Mount Rings in Organ Bath A3->B1 B2 Apply Resting Tension B1->B2 B3 Equilibrate for 60-90 min B2->B3 C1 Pre-contract with Agonist B3->C1 C2 Add this compound (Cumulative Doses) C1->C2 C3 Record Relaxation C2->C3 D1 Plot Concentration-Response Curve C3->D1 D2 Calculate EC50 and pEC50 D1->D2

Experimental workflow for isolated blood vessel myography.

Signaling Pathway of this compound-Induced Vasodilation

The vasodilatory effect of this compound is mediated through its conversion to nitric oxide (NO), which subsequently activates the soluble guanylate cyclase (sGC) signaling pathway in vascular smooth muscle cells.

  • Bioactivation: this compound undergoes enzymatic biotransformation within the vascular smooth muscle cells to release nitric oxide (NO).[1]

  • sGC Activation: The liberated NO diffuses to and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.

  • cGMP Production: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • PKG Activation: Increased intracellular levels of cGMP lead to the activation of protein kinase G (PKG).

  • Myosin Light Chain Dephosphorylation: PKG activation results in a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains.

  • Smooth Muscle Relaxation: The dephosphorylation of myosin light chains prevents the interaction of actin and myosin, leading to the relaxation of the vascular smooth muscle and subsequent vasodilation.

The preferential effect of organic nitrates on venous smooth muscle is thought to be due to a higher activity of the bioactivating enzymes in venous tissue compared to arterial tissue.[2]

G cluster_0 Extracellular cluster_1 Vascular Smooth Muscle Cell PN This compound PN_in This compound PN->PN_in Enzyme Bioactivating Enzymes (e.g., ALDH2) PN_in->Enzyme Biotransformation NO Nitric Oxide (NO) Enzyme->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activation MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activation MLC Dephosphorylated Myosin Light Chain MLCP->MLC Dephosphorylation MLC_P Phosphorylated Myosin Light Chain Relaxation Vasodilation MLC->Relaxation

References

A Comparative Analysis of Propatyl Nitrate and Beta-Blockers on Quality of Life in Patients with Stable Angina

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of propatyl nitrate (B79036) and beta-blockers, focusing on their respective impacts on the quality of life in patients with stable angina pectoris. While direct comparative trials between propatyl nitrate and beta-blockers are limited, this document synthesizes available clinical data for this compound and established findings for beta-blockers, often considered first-line therapy, to offer a comprehensive overview for research and development professionals.

Overview and Mechanism of Action

This compound is an organic nitrate that, like others in its class, functions as a vasodilator.[1][2][3] Its therapeutic effect is mediated through the release of nitric oxide (NO) in vascular smooth muscle cells.[1][2] This leads to the activation of soluble guanylate cyclase, an increase in cyclic guanosine (B1672433) monophosphate (cGMP), and subsequent vasodilation.[2] The primary effect is venous dilation, which reduces cardiac preload and myocardial oxygen demand.[2] Arterial and coronary artery dilation also contribute to improved oxygen supply.[2]

Beta-blockers, in contrast, competitively inhibit the action of catecholamines at beta-adrenergic receptors in the heart.[4] This action reduces heart rate, myocardial contractility, and blood pressure, thereby decreasing myocardial oxygen demand, which is particularly beneficial during exertion.[4][5] In stable angina, beta-blockers are generally considered a first-line therapy, while nitrates are often used as second-line or adjuvant treatment.[6]

Signaling Pathway Diagrams

This compound Signaling Pathway PropatylNitrate This compound ALDH2 Mitochondrial ALDH2 PropatylNitrate->ALDH2 Metabolic Conversion NO Nitric Oxide (NO) ALDH2->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP Myosin Light Chain Phosphatase (MLCP) Activation PKG->MLCP MLC Myosin Light Chain Dephosphorylation MLCP->MLC Relaxation Smooth Muscle Relaxation (Vasodilation) MLC->Relaxation

Caption: this compound signaling cascade leading to vasodilation.

Beta-Blocker Signaling Pathway Catecholamines Catecholamines (e.g., Epinephrine) BetaReceptor β-Adrenergic Receptor Catecholamines->BetaReceptor Activates BetaBlocker Beta-Blocker BetaBlocker->BetaReceptor Blocks AC Adenylyl Cyclase BetaReceptor->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Effects ↓ Heart Rate ↓ Contractility PKA->Effects

Caption: Beta-blocker mechanism of action at the β-adrenergic receptor.

Comparative Data on Quality of Life and Efficacy

Clinical data suggests that this compound is effective in improving quality of life for patients with chronic stable angina.[7] A study utilizing the Seattle Angina Questionnaire (SAQ) demonstrated significant improvements in several domains after 30 days of treatment.[7] Beta-blockers have also been shown to decrease the frequency of anginal episodes effectively.[5] However, a meta-analysis comparing beta-blockers to other antianginal agents like calcium antagonists found that beta-blockers were associated with fewer adverse events leading to discontinuation.[8][9]

Table 1: this compound Efficacy and Quality of Life Improvement

(Data from an open, self-paired comparative study over 30 days)[7]

Parameter (SAQ Scale)Pre-Treatment (Mean)Post-Treatment (Mean)P-valueInterpretation
Angina Stability------< 0.0001Significant improvement
Angina Frequency------< 0.0001Significant reduction
Treatment Satisfaction------< 0.0001Significant improvement
Quality of Life------< 0.0001Significant improvement
Physical Limitation------0.7415No significant change
Table 2: General Comparison of Nitrates and Beta-Blockers in Stable Angina
FeatureThis compound (as an Organic Nitrate)Beta-Blockers
Primary Mechanism Vasodilation (primarily venous), ↓ preload[2]↓ Heart rate, ↓ contractility, ↓ blood pressure[4]
Effect on O2 Demand Decreased (via reduced preload and afterload)[2]Decreased (via reduced cardiac work)[4]
Effect on O2 Supply Increased (via coronary dilation)[2]May increase diastolic perfusion time
Therapeutic Role Second-line or add-on therapy for symptom relief[6]First-line therapy for chronic management[6]
Common Side Effects Headache, dizziness, hypotension, nitrate tolerance[1][10]Fatigue, bradycardia, hypotension, bronchospasm
Exercise Tolerance Improves exercise capacity when used prophylactically[11]Generally improves exercise tolerance by blunting HR response[12]

Experimental Protocols

Protocol: Assessing Quality of Life with this compound

This protocol is based on the methodology from a study evaluating this compound in patients with chronic stable angina pectoris.[7]

  • Study Design: An open, self-paired comparative study.

  • Patient Population: 200 subjects diagnosed with chronic stable angina pectoris.

  • Intervention: this compound 10 mg, administered as three sublingual tablets per day (8:00 A.M., 2:00 P.M., and 8:00 P.M.).

  • Duration: 30 days.

  • Assessments:

    • Baseline (Visit 1): Collection of demographic data, medical history, physical examination, laboratory tests (blood count, lipid profile, etc.), and administration of the Seattle Angina Questionnaire (SAQ).

    • Follow-up (Visit 2 at 15 days & Visit 3 at 30 days): Re-assessment of clinical status, vital signs, and adverse event monitoring. The SAQ was re-administered at the final visit.

  • Primary Outcome Measure: Change from baseline in the five domains of the Seattle Angina Questionnaire:

    • Physical Limitation

    • Angina Stability

    • Angina Frequency

    • Treatment Satisfaction

    • Quality of Life

  • Statistical Analysis: Comparison of pre- and post-treatment SAQ scores using appropriate statistical tests for paired data (e.g., paired t-test or Wilcoxon signed-rank test), with a p-value < 0.05 considered significant.

Experimental Workflow Diagram

Clinical Trial Workflow Screening Patient Screening (Chronic Stable Angina) Enrollment Enrollment (n=200) Screening->Enrollment Baseline Baseline Assessment (Visit 1) - Vitals, Labs - SAQ Administration Enrollment->Baseline Treatment 30-Day Treatment Period (this compound 10mg t.i.d.) Baseline->Treatment Midpoint Midpoint Assessment (Visit 2) - Vitals - Adverse Event Monitoring Treatment->Midpoint Day 15 Final Final Assessment (Visit 3) - Vitals, Labs - SAQ Re-administration - Adverse Event Monitoring Midpoint->Final Day 30 Analysis Data Analysis (Pre- vs. Post-Treatment SAQ) Final->Analysis

Caption: Workflow for a quality of life assessment study in angina.

Conclusion for R&D Professionals

This compound demonstrates a significant positive impact on quality of life, angina frequency, and treatment satisfaction in patients with stable angina.[7] Its mechanism as a nitric oxide donor is well-understood and aligns with the broader class of organic nitrates.[2]

In comparison, beta-blockers remain the first-line therapy due to their proven efficacy in reducing anginal attacks and their established prognostic benefits in certain patient populations.[5][6] While direct head-to-head quality of life data against this compound is lacking, meta-analyses suggest beta-blockers are generally well-tolerated, with fewer discontinuations due to adverse events compared to some other antianginal classes.[9]

For drug development, these findings highlight distinct therapeutic niches. This compound and other nitrates are valuable for symptomatic relief and may improve quality of life domains that are highly sensitive to the frequency of angina episodes.[7][10] Future research should focus on direct, randomized controlled trials comparing the quality of life outcomes of newer nitrates like this compound against standard first-line therapies like beta-blockers, using validated instruments such as the SAQ. Such studies would clarify the relative benefits and trade-offs, guiding optimal personalized therapy for patients with stable angina.

References

Cost-effectiveness analysis of propatyl nitrate in the management of chronic stable angina

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chronic stable angina, a manifestation of myocardial ischemia, presents a significant burden on healthcare systems and patient quality of life. The management of this condition involves a multifaceted approach, including lifestyle modifications and pharmacological interventions aimed at reducing myocardial oxygen demand and improving coronary blood flow. Propatyl nitrate (B79036), an organic nitrate, is one such therapeutic option. This guide provides a comprehensive cost-effectiveness analysis of propatyl nitrate in the management of chronic stable angina, comparing its performance with other established anti-anginal therapies. The analysis is based on a synthesis of available clinical trial data, pharmacological profiles, and economic evaluations.

Executive Summary

The comparative landscape includes other long-acting nitrates (isosorbide mononitrate, isosorbide (B1672297) dinitrate), beta-blockers, calcium channel blockers, and the late sodium current inhibitor, ranolazine (B828). Each of these drug classes offers a distinct mechanism of action, efficacy profile, and set of potential adverse events. The cost-effectiveness of these alternatives has been more extensively studied, providing a benchmark against which the potential economic value of this compound can be assessed.

This guide presents a detailed examination of the available data, structured to facilitate a comparative understanding of these therapeutic options.

Mechanism of Action: Signaling Pathways

The therapeutic effects of this compound and its alternatives are mediated through distinct signaling pathways that ultimately modulate myocardial oxygen supply and demand.

propatyl_nitrate_pathway cluster_cell Vascular Smooth Muscle Cell PropatylNitrate This compound ALDH2 Mitochondrial ALDH2 PropatylNitrate->ALDH2 Metabolism NO Nitric Oxide (NO) ALDH2->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion of GTP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation MyosinLC Myosin Light Chain PKG->MyosinLC Dephosphorylation Relaxation Vasodilation MyosinLC->Relaxation

This compound Signaling Pathway

This compound, like other organic nitrates, is a prodrug that is metabolized to release nitric oxide (NO)[2]. NO activates soluble guanylate cyclase (sGC), which in turn increases the production of cyclic guanosine (B1672433) monophosphate (cGMP) from guanosine triphosphate (GTP)[2][3]. Elevated cGMP levels activate Protein Kinase G (PKG), leading to the dephosphorylation of myosin light chains and subsequent relaxation of vascular smooth muscle, resulting in vasodilation[4][5]. This venous and arterial dilation reduces cardiac preload and afterload, thereby decreasing myocardial oxygen demand[2][5].

other_nitrates_pathway cluster_cell Vascular Smooth Muscle Cell OrganicNitrates Isosorbide Mononitrate Isosorbide Dinitrate Nitroglycerin Enzymatic Enzymatic/Non-enzymatic Conversion OrganicNitrates->Enzymatic NO Nitric Oxide (NO) Enzymatic->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion of GTP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation MyosinLC Myosin Light Chain PKG->MyosinLC Dephosphorylation Relaxation Vasodilation MyosinLC->Relaxation

Other Organic Nitrates Signaling Pathway

Isosorbide mononitrate, isosorbide dinitrate, and nitroglycerin share a common final pathway with this compound, involving the generation of NO and subsequent cGMP-mediated vasodilation[3][4][5][6][7]. The primary difference lies in their metabolic activation pathways, with some requiring enzymatic conversion to a greater extent than others[7].

beta_blocker_pathway cluster_cell Cardiac Myocyte BetaBlocker Beta-Blocker BetaReceptor β-Adrenergic Receptor BetaBlocker->BetaReceptor Blockade AC Adenylyl Cyclase BetaReceptor->AC Activation (inhibited) cAMP cAMP AC->cAMP Conversion of ATP (inhibited) ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation (inhibited) Calcium Ca²⁺ Influx PKA->Calcium Phosphorylation (inhibited) Contraction ↓ Heart Rate ↓ Contractility Calcium->Contraction

Beta-Blocker Signaling Pathway

Beta-blockers competitively inhibit the binding of catecholamines to β-adrenergic receptors in the heart, leading to a decrease in the production of cyclic adenosine (B11128) monophosphate (cAMP)[8][9][10]. This reduction in cAMP and subsequent protein kinase A (PKA) activity decreases intracellular calcium levels, resulting in reduced heart rate, myocardial contractility, and blood pressure, thereby lowering myocardial oxygen demand[8][11].

ccb_pathway cluster_cell Vascular Smooth Muscle / Cardiac Myocyte CCB Calcium Channel Blocker CalciumChannel L-type Ca²⁺ Channel CCB->CalciumChannel Blockade CalciumInflux Ca²⁺ Influx CalciumChannel->CalciumInflux (inhibited) Contraction ↓ Vascular Resistance ↓ Heart Rate (non-dihydropyridines) ↓ Contractility (non-dihydropyridines) CalciumInflux->Contraction

Calcium Channel Blocker Signaling Pathway

Calcium channel blockers (CCBs) inhibit the influx of calcium into vascular smooth muscle and cardiac cells by blocking L-type calcium channels[12][13][14]. This leads to arterial vasodilation, reducing afterload and increasing coronary blood flow. Non-dihydropyridine CCBs also have a negative chronotropic and inotropic effect on the heart, further reducing myocardial oxygen demand[12][13].

ranolazine_pathway cluster_cell Cardiac Myocyte Ranolazine Ranolazine LateNaChannel Late Na⁺ Current (INa) Ranolazine->LateNaChannel Inhibition NaInflux Na⁺ Influx LateNaChannel->NaInflux (inhibited) NaCaExchanger Na⁺/Ca²⁺ Exchanger NaInflux->NaCaExchanger ↓ Na⁺ gradient CaOverload Intracellular Ca²⁺ Overload NaCaExchanger->CaOverload ↓ Ca²⁺ efflux DiastolicTension ↑ Diastolic Wall Tension CaOverload->DiastolicTension Relaxation Improved Myocardial Relaxation DiastolicTension->Relaxation Ranolazine prevents

Ranolazine Signaling Pathway

Ranolazine exerts its anti-anginal effect by inhibiting the late inward sodium current (INa) in cardiomyocytes[15][16][17][18]. This reduces intracellular sodium and subsequent calcium overload, leading to improved myocardial relaxation and a decrease in diastolic wall tension, which in turn reduces myocardial oxygen consumption[16][18][19].

Comparative Efficacy and Safety

Direct comparative efficacy and safety data for this compound against other anti-anginal agents are limited. The primary source of data for this compound is an open-label, self-paired study (NCT02315976), which demonstrated significant improvements in several patient-reported outcomes[1]. The following tables summarize the available data for this compound and its common alternatives.

Table 1: Efficacy of Anti-Anginal Therapies in Chronic Stable Angina

Drug ClassAgent(s)Key Efficacy OutcomesSource(s)
Organic Nitrates This compoundSignificant improvement in Angina Stability, Angina Frequency, Treatment Satisfaction, and Quality of Life scales (p < 0.0001). No significant change in Physical Limitation scale.[1]
Isosorbide MononitrateProvides at least 12 hours of anti-anginal coverage with eccentric dosing.[8]
Isosorbide DinitrateEffective in improving exercise tolerance.[20][21]
NitroglycerinEffective for acute relief and prophylaxis of angina.[3][22]
Beta-Blockers e.g., Metoprolol, AtenololReduce anginal attack rate and improve exercise capacity.[23]
Calcium Channel Blockers e.g., Amlodipine, DiltiazemEffective in reducing angina episodes and improving exercise tolerance.[10][24]
Late Sodium Current Inhibitor RanolazineReduces angina frequency and nitroglycerin consumption. Improves exercise duration.[19]

Table 2: Safety and Adverse Event Profile of Anti-Anginal Therapies

Drug ClassAgent(s)Common Adverse EventsSource(s)
Organic Nitrates This compoundAdverse events observed in 41 subjects at Visit 2 and 35 subjects at Visit 3 (out of 200). Specific events not detailed.[1]
Isosorbide Mononitrate, Isosorbide Dinitrate, NitroglycerinHeadache, dizziness, hypotension.[25]
Beta-Blockers e.g., Metoprolol, AtenololBradycardia, fatigue, bronchospasm.[23]
Calcium Channel Blockers e.g., Amlodipine, DiltiazemPeripheral edema, headache, flushing, dizziness.[26]
Late Sodium Current Inhibitor RanolazineDizziness, nausea, constipation, headache, QT prolongation.[19][27]

Cost-Effectiveness Comparison

A formal cost-effectiveness analysis of this compound has not been published. Therefore, an indirect comparison is made based on the available cost data for the different drug classes. Prices can vary significantly based on geographical location, insurance coverage, and whether the drug is brand-name or generic.

Table 3: Estimated Monthly Cost of Anti-Anginal Therapies (USD)

Drug ClassAgent(s)Estimated Monthly Cost (Generic)Source(s)
Organic Nitrates This compoundN/A
Isosorbide Mononitrate$4 - $56[3][17][28][29][30][31][32][33]
Isosorbide Dinitrate$22.50 - $44.48[13][16][30][32][34]
Nitroglycerin (sublingual)~$1 - $24 (per bottle, as needed)[6][7][35][36]
Beta-Blockers e.g., Metoprolol, Atenolol~$4 - $20
Calcium Channel Blockers e.g., Amlodipine, Diltiazem$10 - $77[12][37]
Late Sodium Current Inhibitor Ranolazine$24 - $382[2][4][15][31][35][38]

Note: Costs are estimates and can vary widely. This table is for comparative purposes only.

Cost-effectiveness analyses for other anti-anginal drugs have been conducted. For instance, studies on ranolazine suggest it can be a cost-effective add-on therapy for patients with chronic stable angina[24][29][34][39]. Generic beta-blockers and calcium channel blockers are generally considered cost-effective first-line therapies[37].

Experimental Protocols

A detailed experimental protocol for the key clinical trial of this compound (NCT02315976) is summarized below based on publicly available information.

Study Design: Open-label, self-paired comparative study. [1][40]

  • Objective: To evaluate the clinical and laboratory results of treatment with this compound in patients with chronic stable angina pectoris.

  • Patient Population: 200 patients with a clinical diagnosis of chronic stable angina pectoris (Canadian Cardiovascular Society Grades I-III)[1].

  • Intervention: this compound 10 mg administered sublingually three times a day (8:00 AM, 2:00 PM, and 8:00 PM) for 30 days[1][40].

  • Assessments:

    • Baseline (Visit 1): Medical history, physical examination, vital signs, laboratory tests, electrocardiogram (ECG), and Seattle Angina Questionnaire (SAQ).

    • Follow-up (Visit 2 at 15 days and Visit 3 at 30 days): Compliance, medical history, physical examination, vital signs, angina evaluation, laboratory tests, ECG, adverse event monitoring, and concomitant medication use[1][40].

  • Primary Outcome Measures: Evaluation of clinical and laboratory results.

  • Secondary Outcome Measures: Assessment of efficacy using the SAQ to measure physical limitation, anginal stability, angina frequency, treatment satisfaction, and quality of life. Safety was assessed by monitoring laboratory parameters and adverse events[1].

experimental_workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (30 Days) cluster_analysis Data Analysis Screening Patient Screening (Chronic Stable Angina, CCS I-III) Enrollment Enroll 200 Patients Screening->Enrollment Visit1 Visit 1 (Day 0) - Baseline Assessments - SAQ Enrollment->Visit1 Treatment This compound 10mg t.i.d. Visit1->Treatment Visit2 Visit 2 (Day 15) - Follow-up Assessments Treatment->Visit2 Visit3 Visit 3 (Day 30) - Final Assessments - SAQ Visit2->Visit3 Analysis Comparison of pre- and post-treatment SAQ scores and clinical parameters Visit3->Analysis

Experimental Workflow for NCT023159t

Conclusion

This compound appears to be a safe and effective option for the management of chronic stable angina, demonstrating improvements in patient-reported outcomes. However, the absence of direct, randomized, controlled trials comparing it with other anti-anginal agents and a lack of formal pharmacoeconomic analyses make it challenging to definitively establish its cost-effectiveness relative to established therapies.

The decision to use this compound should be based on a comprehensive assessment of the individual patient's clinical profile, including comorbidities, concomitant medications, and tolerance to other anti-anginal drugs. While the cost of other generic nitrates is relatively low, the acquisition cost of this compound will be a crucial factor in determining its place in therapy from a cost-effectiveness perspective. Further research, including head-to-head comparative trials and economic evaluations, is warranted to more clearly define the role of this compound in the management of chronic stable angina.

References

Comparative study of the side effect profiles of various long-acting nitrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the side effect profiles of long-acting nitrates is crucial for both optimizing therapeutic strategies and guiding future drug development. This guide provides an objective comparison of the side effect profiles of three commonly prescribed long-acting nitrates: Isosorbide (B1672297) Dinitrate (ISDN), Isosorbide Mononitrate (ISMN), and transdermal Nitroglycerin (NTG). The information presented is supported by available clinical data and includes detailed experimental protocols for assessing key adverse events.

Executive Summary

Long-acting nitrates are a cornerstone in the management of stable angina pectoris, primarily through their vasodilatory effects mediated by the nitric oxide (NO) signaling pathway. However, their use is often associated with a distinct set of side effects, including headaches, dizziness, flushing, and hypotension. While all long-acting nitrates share a common mechanism of action, variations in their pharmacokinetic profiles and delivery systems can lead to differences in the incidence and severity of these adverse effects. Emerging evidence suggests that isosorbide mononitrate may offer a more favorable side effect profile, particularly concerning headaches, compared to isosorbide dinitrate. Transdermal nitroglycerin patches, while offering continuous drug delivery, also present a unique set of local and systemic side effects.

Data Presentation: Comparative Side Effect Incidence

The following table summarizes the reported incidence of common side effects associated with isosorbide dinitrate, isosorbide mononitrate, and transdermal nitroglycerin. It is important to note that the data is compiled from various sources, including meta-analyses, user-reported data, and individual clinical trials, and direct head-to-head comparative trials with large sample sizes are limited.

Side EffectIsosorbide Dinitrate (ISDN)Isosorbide Mononitrate (ISMN)Transdermal Nitroglycerin (NTG)
Headache More frequent and severe[1]58.2% (user-reported)[2]57.9% (user-reported)[3]
Dizziness Incidence not specified in comparative trials18.2% (user-reported)[2]8.8% (user-reported)[3]
Flushing Commonly reported[4]Commonly reported[5]Commonly reported[6]
Hypotension Significant reductions in systolic blood pressure observed[7]Commonly reported[4]Commonly reported[6]
Nausea Incidence not specified in comparative trials10.9% (user-reported)[2]5.3% (user-reported)[3]

Note: A meta-analysis of 51 trials reported that 51.6% of patients receiving long-term administration of nitrates experienced headaches, though this was not broken down by specific nitrate (B79036) type[8]. Another study found that more side effects were observed during isosorbide dinitrate treatment compared to pentaerythrityl tetranitrate[1].

Experimental Protocols for Side Effect Assessment

The objective assessment of side effects in clinical trials involving long-acting nitrates relies on standardized methodologies and validated measurement tools.

Headache Assessment
  • Methodology: Headache severity is typically assessed using patient-reported outcome measures. Participants are asked to record the incidence, duration, and severity of headaches in a daily diary.

  • Key Experiments:

    • Verbal Rating Scale (VRS): Patients rate their headache intensity on a categorical scale, such as "no headache," "mild," "moderate," or "severe."

    • Visual Analog Scale (VAS): Patients mark their headache intensity on a 100 mm line, with "no pain" at one end and "worst pain imaginable" at the other. The distance from the "no pain" end is measured to provide a continuous score.

Dizziness Assessment
  • Methodology: Dizziness is a subjective symptom that can be quantified using validated questionnaires that assess its frequency, severity, and impact on daily activities.

  • Key Experiments:

    • Vertigo Symptom Scale (VSS): This self-report questionnaire contains items related to vertigo and balance symptoms, as well as autonomic and anxiety symptoms that can be associated with dizziness. Patients rate the frequency of their symptoms on a Likert scale[9]. The scale has both a long form (36 items) and a short form (15 items)[10].

Flushing Assessment
  • Methodology: Cutaneous flushing, characterized by redness and a sensation of warmth, can be assessed both subjectively and objectively.

  • Key Experiments:

    • Grading Scales: Clinicians or patients can grade the severity of flushing using a simple scale, such as 0 = no redness, 1 = faint redness, 2 = distinct redness, and 3 = extreme or maximum redness[11].

    • Flushing Symptom Questionnaire (FSQ): This patient-reported outcome tool quantitatively assesses the severity and impact of flushing episodes[12].

    • Laser Doppler Flowmetry: This non-invasive technique can be used to objectively measure changes in cutaneous blood flow, providing a quantitative measure of the physiological basis of flushing.

Orthostatic Hypotension Assessment
  • Methodology: Orthostatic hypotension is a common side effect of vasodilators and is assessed by measuring changes in blood pressure and heart rate upon standing.

  • Key Experiments:

    • Standardized Postural Challenge: Blood pressure and heart rate are measured in the supine position after a period of rest. The patient then stands up, and measurements are repeated at specific time intervals (e.g., 1 and 3 minutes). A significant drop in blood pressure (typically a systolic decrease of ≥20 mmHg or a diastolic decrease of ≥10 mmHg) is indicative of orthostatic hypotension.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathway of Long-Acting Nitrates

NitricOxideSignaling cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell Long-Acting Nitrate Long-Acting Nitrate Enzymatic Conversion Enzymatic Conversion Long-Acting Nitrate->Enzymatic Conversion Enters cell Nitric Oxide (NO) Nitric Oxide (NO) Enzymatic Conversion->Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) Nitric Oxide (NO)->sGC Activates GTP GTP sGC->GTP cGMP cGMP GTP->cGMP Activation PKG Protein Kinase G (PKG) cGMP->PKG Activation Ca2+ Channels Ca2+ Channels PKG->Ca2+ Channels Inhibition MLCP MLCP PKG->MLCP Activation MLCK MLCK PKG->MLCK Inhibition Myosin Light Chain Phosphatase (MLCP) Myosin Light Chain Phosphatase (MLCP) Myosin Light Chain Kinase (MLCK) Myosin Light Chain Kinase (MLCK) Myosin-Actin Interaction Myosin-Actin Interaction Relaxation Relaxation Myosin-Actin Interaction->Relaxation Leads to MLCP->Myosin-Actin Interaction Dephosphorylation MLCK->Myosin-Actin Interaction Phosphorylation

Caption: Nitric Oxide (NO) signaling pathway in vascular smooth muscle cells.

Experimental Workflow for Assessing Orthostatic Hypotension

OrthostaticHypotensionWorkflow cluster_protocol Assessment Protocol cluster_analysis Data Analysis A Patient in Supine Position (5 minutes rest) B Measure Baseline Blood Pressure and Heart Rate A->B C Patient Stands Up B->C D Measure Blood Pressure and Heart Rate (at 1 and 3 minutes) C->D E Record Symptoms (e.g., dizziness, lightheadedness) D->E F Calculate Change in Systolic and Diastolic Blood Pressure D->F G Determine Presence of Orthostatic Hypotension (SBP drop ≥20 mmHg or DBP drop ≥10 mmHg) F->G

Caption: Workflow for the clinical assessment of orthostatic hypotension.

Logical Relationship of Common Nitrate Side Effects

NitrateSideEffects Nitrate Long-Acting Nitrate Administration Vasodilation Systemic Vasodilation Nitrate->Vasodilation Primary Pharmacological Effect Headache Headache Vasodilation->Headache Cerebral Vasodilation Dizziness Dizziness Vasodilation->Dizziness Reduced Cerebral Perfusion Flushing Flushing Vasodilation->Flushing Cutaneous Vasodilation Hypotension Hypotension Vasodilation->Hypotension Decreased Peripheral Resistance

Caption: Relationship between the primary pharmacological effect and common side effects of long-acting nitrates.

References

Safety Operating Guide

Safe Disposal of Propatyl Nitrate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For the safe and compliant disposal of propatyl nitrate (B79036), it is imperative to treat it as a hazardous and potentially explosive waste. The primary disposal route is through your institution's designated hazardous waste management program. Direct disposal via drains or as regular trash is strictly prohibited due to its flammability, potential for explosion, and health hazards. This guide provides a comprehensive, step-by-step procedure for preparing propatyl nitrate waste for collection by environmental health and safety (EHS) professionals.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and a dangerous fire and explosion risk.[1][2] Vapors are heavier than air and can travel, creating a risk of distant ignition.[2] It is also incompatible with oxidizing agents, combustible materials, and reducing agents.[2][3] Therefore, stringent safety measures must be in place during handling and preparation for disposal.

Hazard ClassHandling and Storage Recommendations
Flammability Work in a well-ventilated area, preferably a chemical fume hood.[1] Use non-sparking tools and explosion-proof equipment.[1][3] Keep away from heat, sparks, open flames, and hot surfaces.[1][3] Ground and bond metal containers during transfer.[3]
Explosivity Do not subject to friction or shock.[1][2] Store in a cool, well-ventilated, fireproof area in tightly closed containers.[2][3]
Incompatibility Store separately from strong oxidants (e.g., perchlorates, peroxides), combustible substances, and reducing agents.[2][3]
Health Hazards May cause skin and eye irritation, and respiratory irritation. Inhalation of high concentrations can lead to the formation of methemoglobin, causing symptoms like dizziness, headache, and blue lips.[2] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps to safely prepare this compound waste for disposal by a certified hazardous waste management service.

1. Waste Identification and Segregation:

  • Clearly label any container with this compound waste as "Hazardous Waste - this compound."

  • Include the full chemical name and any known contaminants.

  • Do not mix this compound waste with other waste streams, especially incompatible materials.

2. Container Selection and Management:

  • Use a chemically compatible and sealable container for waste collection. The original container is often a suitable option if it is in good condition.

  • Ensure the container is properly sealed to prevent the escape of vapors.

  • Do not overfill the container; leave adequate headspace for vapor expansion.

3. Arrange for Hazardous Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a hazardous waste pickup.

  • Provide them with all necessary information about the waste, including its identity, quantity, and location.

  • Follow all institutional procedures for waste collection requests.

4. Spill Management and Decontamination: In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Immediate Response:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Remove all ignition sources.[1][2][3]

    • Ensure adequate ventilation.

  • Spill Cleanup:

    • For small spills, absorb the liquid with a non-combustible material such as vermiculite, dry sand, or earth.[1][2][3]

    • Collect the absorbent material using non-sparking tools and place it in a sealable container for disposal as hazardous waste.

    • Do not wash this compound spills into the sewer system.[1][2]

  • Surface Decontamination:

    • After the bulk of the spill has been absorbed, decontaminate the surface.

    • Wash the area with soap and water.[2]

    • Collect all cleaning materials (e.g., wipes, absorbent pads) and dispose of them as hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound in a laboratory setting.

PropatylNitrateDisposal start This compound Waste Generated assess_ppe Assess and Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->assess_ppe spill Spill Occurs start->spill segregate Segregate from Incompatible Materials assess_ppe->segregate container Select and Label a Chemically Compatible Waste Container segregate->container transfer Carefully Transfer Waste to Container in a Fume Hood container->transfer seal Securely Seal Container transfer->seal transfer->spill storage Store in a Cool, Well-Ventilated, Designated Hazardous Waste Area seal->storage contact_ehs Contact EHS for Hazardous Waste Pickup storage->contact_ehs end Waste Collected by EHS contact_ehs->end spill_response Initiate Spill Response Protocol: 1. Evacuate/Alert 2. Remove Ignition Sources 3. Absorb with Inert Material spill->spill_response decontaminate Decontaminate Surfaces and Equipment spill_response->decontaminate collect_spill_waste Collect Spill Debris as Hazardous Waste decontaminate->collect_spill_waste collect_spill_waste->container

Caption: this compound Disposal Workflow.

References

Essential Safety and Operational Guide for Handling Propatyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Propatyl nitrate (B79036). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Propatyl nitrate is a coronary vasodilator used in the treatment of angina pectoris.[1] Like other organic nitrates, it acts by releasing nitric oxide, which relaxes vascular smooth muscle.[2] However, it is also a flammable liquid and vapor with significant health hazards, necessitating strict safety protocols.[3]

Hazard Identification and Classification

This compound presents several hazards that must be understood and managed. The primary risks include flammability and various health effects.[3]

Hazard ClassGHS Hazard StatementDescriptionCitations
Flammable Liquid H225 / H226Highly flammable liquid and vapor. Vapors may form an explosive mixture with air.[3]
Acute Toxicity H302 + H332Harmful if swallowed or if inhaled.
Skin Corrosion/Irritation H314 / H315Causes severe skin burns and irritation.[3]
Serious Eye Damage H314 / H319Causes serious eye damage.[3]
Skin Sensitization H317May cause an allergic skin reaction.
Germ Cell Mutagenicity H341Suspected of causing genetic defects.
Carcinogenicity H350May cause cancer.[3]
Specific Target Organ Toxicity H335May cause respiratory irritation.[3]
Personal Protective Equipment (PPE)

A risk assessment should be performed to determine the appropriate level of PPE required for the quantity and nature of the work being conducted.[4] The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPESpecifications and Best PracticesCitations
Hands Chemical-resistant glovesUse two pairs of powder-free nitrile or neoprene chemotherapy gloves meeting ASTM D6978 standards. Change gloves every 30-60 minutes or immediately if contaminated or damaged.[4][5]
Body Protective clothingWear a flame-retardant, antistatic, and chemical-resistant disposable gown over scrubs or coveralls. Ensure gowns are made of a material like polyethylene-coated polypropylene.[4]
Eyes & Face Safety goggles and face shieldUse chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations. A face shield should be worn in addition to goggles when there is a splash hazard.[4][5][6]
Respiratory Respirator (as needed)Use in a well-ventilated area or chemical fume hood. If airborne concentrations are high or a significant spill occurs, a full-face air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is required.[7] Surgical masks offer little to no protection.[5]

Operational Plans: Handling, Storage, and Disposal

Standard Handling Protocol
  • Obtain Special Instructions : Before use, obtain and read the Safety Data Sheet (SDS) and all safety precautions.[3]

  • Work Area Preparation : Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Grounding and Bonding : Ground and bond the container and receiving equipment to prevent static discharge, which can ignite flammable vapors.[6][8]

  • Use Safe Equipment : Utilize explosion-proof electrical, ventilating, and lighting equipment.[8] Use only non-sparking tools.[8]

  • Avoid Contamination : Do not eat, drink, or smoke in the handling area. Wash hands and skin thoroughly after handling.

  • Container Management : Keep the container tightly closed when not in use.

Storage Plan
  • Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and hot surfaces.[8]

  • Keep the container tightly closed and protect it from direct sunlight.[8]

  • Store in a refrigerator or cabinet rated for flammable materials.[8]

Disposal Plan
  • Waste Identification : this compound and any materials contaminated with it (e.g., absorbent pads, used PPE) are considered hazardous waste.

  • Containment : Collect waste in suitable, closed, and properly labeled containers.

  • Disposal : Dispose of the contents and container through an approved and licensed waste disposal plant.[8] Do not release into the environment.[8]

Emergency Protocols

Immediate and correct action during an emergency is critical.

Exposure Response
Exposure RouteImmediate ActionFollow-UpCitations
Skin Contact Take off immediately all contaminated clothing. Drench the affected area with plenty of running water for at least 15 minutes.[6][9] Do not scrub the skin.[9]Seek immediate medical attention.[6] Wash contaminated clothing before reuse.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10] Remove contact lenses if present and easy to do.Seek immediate medical attention.[6]
Inhalation Remove the person from the exposure area to fresh air immediately.[6] Keep them comfortable, warm, and at rest.[9] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[6]Call a poison center or doctor immediately.
Ingestion Rinse the mouth thoroughly with water. Do NOT induce vomiting.[6] If the person is conscious and alert, give 2-4 cupfuls of milk or water.[6]Seek immediate medical attention.[6][9]
Spill Response Protocol

This protocol outlines the steps for managing a chemical spill. For large or unknown spills, evacuate the area and contact emergency services.[10][11]

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.[11]

  • Assess the Spill : From a safe distance, assess the size and nature of the spill. If it is a major spill or involves volatile materials, evacuate the room, close the door, and call for emergency response.[10][11]

  • Ventilate : If safe to do so, increase ventilation by opening windows or ensuring the fume hood is operating correctly.[9]

  • Don PPE : Before cleanup, don the appropriate PPE as detailed above, including respiratory protection if necessary.

  • Contain the Spill : Use an inert, absorbent, non-combustible material (e.g., sand, diatomite, universal binders) to contain the spill.[12]

  • Absorb and Collect : Carefully absorb the spilled liquid. Use non-sparking tools to collect the absorbed material and place it into a suitable, closed container for hazardous waste disposal.[8][12]

  • Decontaminate : Clean the spill area with an appropriate decontaminating solution, followed by soap and water.

  • Dispose of Waste : All contaminated materials, including PPE, must be placed in a sealed container and disposed of as hazardous waste.[8]

Workflow and Data Summary

Logical Workflow for Spill Response

The following diagram illustrates the decision-making process for responding to a this compound spill.

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size and Risk spill->assess is_major Is Spill Major or Unmanageable? assess->is_major evacuate Evacuate Area Call Emergency Response is_major->evacuate Yes minor_spill Minor, Manageable Spill is_major->minor_spill No end_proc End of Procedure evacuate->end_proc don_ppe Don Appropriate PPE minor_spill->don_ppe contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose dispose->end_proc

Caption: Logical workflow for responding to a this compound spill.

Quantitative Chemical Data

This table summarizes key physical and chemical properties of a related nitrate compound, which can be indicative for this compound.

PropertyValueMethod/ConditionCitation
Boiling Point 99 °C / 210 °Flit.
Density 0.872 g/mL25 °C / 77 °F

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propatyl nitrate
Reactant of Route 2
Propatyl nitrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.